molecular formula C8H11ClN2 B1252398 N-methylbenzenecarboximidamide hydrochloride CAS No. 41890-09-9

N-methylbenzenecarboximidamide hydrochloride

Cat. No.: B1252398
CAS No.: 41890-09-9
M. Wt: 170.64 g/mol
InChI Key: VVROUDYLOMXUMM-UHFFFAOYSA-N
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Description

N-methylbenzenecarboximidamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-10-8(9)7-5-3-2-4-6-7;/h2-6H,1H3,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVROUDYLOMXUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41890-09-9
Record name N-methylbenzenecarboximidamide hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to N-methylbenzenecarboximidamide Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-methylbenzenecarboximidamide hydrochloride, a molecule of interest in medicinal chemistry. In the absence of extensive publicly available data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications. This approach is designed to empower researchers with the foundational knowledge required to explore its therapeutic possibilities.

I. Introduction: The Amidines - A Scaffold of Therapeutic Promise

Amidines, characterized by the RC(NR')NR'' functional group, are a class of organic compounds that have garnered significant attention in drug discovery. Their basic nature and ability to participate in hydrogen bonding have made them valuable pharmacophores. Benzamidines, in particular, where the R group is a phenyl ring, are known for their biological activity, most notably as inhibitors of serine proteaces. The strategic placement of substituents on the amidine nitrogen and the phenyl ring can significantly modulate their potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, yet underexplored derivative, this compound, providing a detailed exploration of its chemical landscape.

II. Physicochemical Properties: An Estimation Based on Analogy

PropertyEstimated Value/CharacteristicRationale and Comparative Insights
Molecular Formula C₈H₁₁ClN₂Based on the structure of N-methylbenzenecarboximidamide with the addition of HCl.
Molecular Weight ~170.64 g/mol Calculated based on the molecular formula. This is comparable to the molecular weight of 3-methylbenzenecarboximidamide hydrochloride[1].
Appearance White to off-white crystalline solidBenzamidine hydrochloride and its derivatives are typically crystalline solids[1].
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol).The hydrochloride salt form significantly increases aqueous solubility due to its ionic nature.
Melting Point Expected to be in the range of 180-200 °CThe melting point of 3-methylbenzenecarboximidamide hydrochloride is reported to be 187-190°C[1]. The position of the methyl group is expected to have a minor influence on the melting point.
pKa Estimated to be in the range of 10-11The amidine group is strongly basic due to the resonance stabilization of the protonated form (amidinium ion).

III. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of N-substituted amidines can be achieved through several established methods. The Pinner reaction is a classic and reliable approach for the preparation of amidine hydrochlorides from nitriles.[2][3] This section outlines a detailed, self-validating protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.

The Pinner Reaction: A Time-Tested Route to Amidines

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine by reaction with an amine.[2][3][4]

Pinner_Reaction cluster_step1 Step 1: Formation of the Pinner Salt cluster_step2 Step 2: Amination to form the Amidine Nitrile Benzonitrile Pinner_Salt Methyl benzimidate hydrochloride (Pinner Salt) Nitrile->Pinner_Salt + Methanol, HCl Alcohol Methanol Alcohol->Pinner_Salt HCl HCl (gas) HCl->Pinner_Salt Amidine_HCl N-methylbenzenecarboximidamide hydrochloride Pinner_Salt->Amidine_HCl + Methylamine Amine Methylamine Amine->Amidine_HCl

Caption: Generalized workflow for the Pinner synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl Benzimidate Hydrochloride (Pinner Salt)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve benzonitrile (1.0 eq) in anhydrous diethyl ether (approx. 2 M solution).

  • Addition of Alcohol: Add anhydrous methanol (1.1 eq) to the solution.

  • Acidification: Cool the mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and a white precipitate of the Pinner salt will form. Continue the addition of HCl until the solution is saturated.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at 0 °C for 4-6 hours. The progress can be monitored by the disappearance of the nitrile peak in the IR spectrum. Collect the precipitated Pinner salt by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to this compound

  • Reaction Setup: Suspend the dried methyl benzimidate hydrochloride (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Amination: Cool the suspension to 0 °C and add a solution of methylamine (2.0 eq) in ethanol dropwise with stirring.

  • Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield this compound as a white crystalline solid.

IV. Analytical Characterization: A Spectroscopic Fingerprint

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized compound. This section details the expected spectroscopic data for this compound based on the analysis of related structures.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[3]

NMR_Workflow Sample N-methylbenzenecarboximidamide hydrochloride Sample Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve H1_NMR 1H NMR Analysis Dissolve->H1_NMR C13_NMR 13C NMR Analysis Dissolve->C13_NMR Structure_Confirm Structural Confirmation & Purity Assessment H1_NMR->Structure_Confirm C13_NMR->Structure_Confirm

Caption: Workflow for the NMR analysis of this compound.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ):

ProtonsMultiplicityChemical Shift (ppm)Rationale
Aromatic-Hmultiplet7.5 - 7.8Protons on the benzene ring.
NH₂⁺broad singlet9.0 - 9.5The acidic protons of the amidinium group, often broad due to exchange.
N-CH₃singlet~2.9 - 3.2The methyl group attached to the nitrogen.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ):

| Carbon | Chemical Shift (ppm) | Rationale | | :--- | :--- | | C=N⁺ | ~165 - 170 | The carbon of the amidinium group is significantly deshielded. | | Aromatic-C | 128 - 135 | Carbons of the benzene ring. | | N-CH₃ | ~30 - 35 | The methyl carbon attached to the nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Key IR Absorption Bands (cm⁻¹):

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amidinium)3300 - 3100Strong, broad
C=N⁺ stretch (amidinium)1680 - 1650Strong
C-N stretch1350 - 1250Medium
Aromatic C-H stretch3100 - 3000Medium
Aromatic C=C stretch1600 - 1450Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak [M]⁺ for the free base (N-methylbenzenecarboximidamide) would be expected at m/z ≈ 134. Key fragmentation pathways would likely involve the loss of the methyl group, cleavage of the C-N bond, and fragmentation of the benzene ring.

V. Potential Applications in Drug Development: Targeting Serine Proteases

Benzamidine derivatives are well-established as competitive inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes.[5][6] These enzymes play critical roles in digestion, blood coagulation, and inflammation. Their dysregulation is implicated in diseases such as pancreatitis, thrombosis, and cancer.

The inhibitory activity of benzamidines stems from the ability of the positively charged amidinium group to mimic the natural substrate and interact with the negatively charged aspartate residue in the S1 pocket of the enzyme's active site.

Serine_Protease_Inhibition cluster_enzyme Serine Protease Active Site cluster_inhibitor N-methylbenzenecarboximidamide (Amidinium form) Active_Site Catalytic Triad (Ser, His, Asp) Inhibition Competitive Inhibition Active_Site->Inhibition S1_Pocket S1 Specificity Pocket (Aspartate) S1_Pocket->Inhibition Amidinium Positively Charged Amidinium Group Amidinium->S1_Pocket Ionic Interaction Phenyl_Ring Phenyl Ring Phenyl_Ring->Active_Site Hydrophobic Interactions

Caption: Proposed mechanism of serine protease inhibition by N-methylbenzenecarboximidamide.

The N-methyl group in this compound can influence its binding affinity and selectivity for different serine proteases. This substitution can alter the steric and electronic properties of the amidine group, potentially leading to improved interactions within the enzyme's active site. Further research is warranted to explore the inhibitory profile of this compound against a panel of serine proteases to identify potential therapeutic targets.

VI. Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory system.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

VII. Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule with potential applications in drug discovery, particularly as a serine protease inhibitor. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological activity. Future research should focus on the experimental validation of the protocols and properties outlined herein. The synthesis and subsequent screening of this compound against a diverse panel of serine proteases could unveil novel therapeutic opportunities. Furthermore, structure-activity relationship (SAR) studies involving modifications of the N-methyl group and the benzene ring will be crucial in optimizing its potency and selectivity for specific enzyme targets.

VIII. References

  • J. L. Jios, S. E. T. B., G. T. R. R. F. R. C. A. M. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 909–914.

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Gilmore, B. F., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 965640.

  • Popovski, E. et al. (2015). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2015(4), M873.

  • Ngassa, F. N. et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

  • PubChem. (n.d.). Benzamidine HCl hydrate. Retrieved from [Link]

  • PubChem. (n.d.). Benzamidine, hydrochloride. Retrieved from [Link]

  • Wang, C. et al. (2018). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C–H Bond Activation. Organic Letters, 20(15), 4599-4602.

  • Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • ResearchGate. (n.d.). Physicochemical properties of synthesized N-(substituted... | Download Table. Retrieved from [Link]

  • National Institutes of Health. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • PubChem. (n.d.). N'-Hydroxy-3-methylbenzenecarboximidamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Pinner synthesis. A) Generation of an iminoester salt (Pinner salt)... | Download Scientific Diagram. Retrieved from [Link]

  • Chen, T. et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

  • Frontiers. (2022). Editorial: Serine protease inhibitors and their therapeutic applications. Retrieved from [Link]

  • National Institutes of Health. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-o-phenylenediamine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). N'-(4-methylphenyl)benzenecarboximidamide;chloride. Retrieved from [Link]

  • PubChem. (n.d.). N'-Hydroxy-4-methylbenzenecarboximidamide. Retrieved from [Link]

  • MDPI. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Retrieved from [Link]

  • Frontiers. (2022). Editorial: Serine protease inhibitors and their therapeutic applications. Retrieved from [Link]

Sources

synthesis of N-methylbenzenecarboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N-methylbenzenecarboximidamide Hydrochloride

Introduction

N-methylbenzenecarboximidamide, and amidines in general, represent a class of organic compounds of significant interest to the pharmaceutical and materials science industries. Their unique basicity and ability to participate in hydrogen bonding make them crucial pharmacophores in many biologically active molecules and versatile building blocks for the synthesis of various heterocycles like imidazoles, pyrimidines, and triazoles.[1] This guide provides a detailed technical overview of the primary synthetic routes to this compound, designed for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of the Pinner reaction and base-mediated alternatives, offering not just protocols, but the scientific rationale behind them to ensure reproducibility and adaptability.

Part 1: The Pinner Reaction: A Classic and Reliable Approach

The Pinner reaction, first described by Adolf Pinner in 1877, remains a cornerstone for the synthesis of amidines from nitriles.[2] The strategy involves a two-step process: first, the acid-catalyzed reaction of a nitrile with an alcohol to form a stable intermediate called a Pinner salt (an alkyl imidate salt), followed by the reaction of this salt with an amine to yield the desired amidine.[3][4]

Mechanistic Principles

Understanding the mechanism is critical to mastering the synthesis. The entire process hinges on the activation of the nitrile group and the sequential, controlled addition of nucleophiles.

  • Nitrile Activation: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation dramatically increases the electrophilicity of the nitrile carbon, forming a highly reactive nitrilium cation.[5]

  • Imidate Formation: A nucleophilic alcohol (commonly ethanol or methanol) attacks the activated nitrilium cation. A subsequent proton transfer yields the alkyl imidate hydrochloride, or Pinner salt. This intermediate is often a crystalline solid that can be isolated.[4][5]

  • Aminolysis to Amidine: The isolated or in-situ generated Pinner salt is then treated with an amine—in this case, methylamine. The more nucleophilic amine displaces the alcohol moiety from the imidate. A final deprotonation step yields the N-methylbenzenecarboximidamide, which is isolated as its stable hydrochloride salt.

The mechanism is depicted below:

Pinner_Reaction Pinner Reaction Mechanism cluster_step1 Step 1: Nitrile Activation cluster_step2 Step 2: Imidate Formation cluster_step3 Step 3: Aminolysis Benzonitrile Benzonitrile Nitrilium Nitrilium Cation (Activated) Benzonitrile->Nitrilium + HCl HCl1 HCl Ethanol Ethanol Methylamine Methylamine Product N-methylbenzenecarboximidamide Hydrochloride PinnerSalt Ethyl Benzimidate HCl (Pinner Salt) Nitrilium->PinnerSalt + Ethanol PinnerSalt->Product + Methylamine

Caption: The three-stage mechanism of the Pinner reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Success at each stage confirms the viability of the next. Anhydrous conditions are paramount for success, as any moisture will hydrolyze the Pinner salt intermediate to a simple ester.[2]

Step A: Formation of Ethyl Benzimidate Hydrochloride (Pinner Salt)

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube (e.g., filled with calcium chloride) to protect from atmospheric moisture.

  • Reagents: Charge the flask with benzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Cool the mixture to 0°C in an ice bath.

  • Reaction: Bubble dry hydrogen chloride gas slowly through the stirred solution.[6] The reaction is exothermic; maintain the temperature at 0-5°C. Continue the gas addition until the solution is saturated and a precipitate begins to form.

  • Crystallization: Seal the flask and store it at 0-4°C for 24-48 hours, or until a solid mass of crystals has formed.[6] This indicates the successful formation of the Pinner salt.

  • Isolation (Optional but Recommended): The solid cake of the Pinner salt can be quickly crushed in a dry mortar and used immediately in the next step.[6]

Step B: Synthesis of this compound

  • Setup: Transfer the crushed Pinner salt to a clean, dry flask.

  • Reagents: Prepare a solution of methylamine (2.0-2.5 eq) in anhydrous ethanol. This can be done by bubbling methylamine gas through cold ethanol or using a commercially available solution.

  • Reaction: Slowly add the ethanolic methylamine solution to the Pinner salt at 0°C with vigorous stirring. An exothermic reaction will occur, and ammonium chloride may precipitate.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Filter the reaction mixture to remove any ammonium chloride precipitate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/ether, to obtain pure this compound as a crystalline solid.[6]

Causality and Optimization
  • Anhydrous Conditions: Water is a competing nucleophile that reacts with the Pinner salt to produce an ester, which is a common side product. All glassware must be flame-dried, and all reagents and solvents must be anhydrous.

  • Temperature Control: The formation of the Pinner salt is reversible and the salt itself is thermally unstable.[3] Low temperatures (0-5°C) favor the formation of the salt and prevent its decomposition or rearrangement into N-ethylbenzamide.[2]

  • Stoichiometry: A slight excess of the alcohol is used to ensure complete conversion of the nitrile. A larger excess of the amine is used in the second step to drive the aminolysis to completion and to neutralize the HCl released, though this can lead to the formation of ammonium chloride.

Part 2: Alternative Synthesis via Base-Mediation

An alternative to the classical acidic Pinner reaction is the direct addition of amines to nitriles under basic conditions. This method is particularly effective for preparing N-substituted amidines and avoids the use of gaseous HCl.[7]

Mechanistic Principles

This approach relies on increasing the nucleophilicity of the amine. A strong base, such as n-butyllithium (n-BuLi), deprotonates the primary amine (methylamine) to generate a highly reactive methylamide anion. This potent nucleophile directly attacks the electrophilic carbon of the benzonitrile. The resulting anionic intermediate is then protonated during an acidic workup to yield the final amidine hydrochloride salt.[7]

Experimental Protocol

Caution: This procedure involves pyrophoric n-butyllithium and should only be performed by trained personnel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Setup: Use a flame-dried, two-necked flask equipped with a magnetic stirrer, a septum, and an inert gas inlet.

  • Amine Activation: Dissolve methylamine (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the solution to -78°C (dry ice/acetone bath). Slowly add n-butyllithium (1.0 eq) via syringe. Stir for 15-30 minutes to ensure complete deprotonation.

  • Nitrile Addition: Add benzonitrile (1.0 eq) dropwise to the cold methylamide solution.

  • Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C.

    • Carefully quench the reaction by the slow addition of aqueous HCl (e.g., 2M solution) until the solution is acidic (pH ~1-2). This both protonates the amidine and neutralizes any remaining base.

    • Extract the aqueous layer with a non-polar solvent (e.g., diethyl ether or hexane) to remove non-basic impurities.

    • The aqueous layer, containing the desired product as the hydrochloride salt, can be concentrated under reduced pressure to yield the solid product.

    • Further purification can be achieved by recrystallization.

Part 3: Data Summary and Workflow

The following table summarizes typical parameters for the synthesis protocols.

ParameterPinner Reaction ProtocolBase-Mediated Protocol
Key Reagents Benzonitrile, Anhydrous EtOH, HCl gas, MethylamineBenzonitrile, Methylamine, n-BuLi
Solvent Anhydrous EthanolAnhydrous THF
Temperature 0°C to Room Temp.-78°C to Room Temp.
Reaction Time 24 - 72 hours14 - 26 hours
Key Intermediate Ethyl benzimidate HCl (Pinner Salt)Lithium methylamide
Typical Yield 60 - 85%60 - 80%[7]
Key Advantage Avoids pyrophoric reagentsAvoids gaseous HCl

The overall workflow from starting materials to the final characterized product is outlined below.

Workflow General Synthesis Workflow Start Starting Materials (Benzonitrile, Methylamine) Reaction Chemical Synthesis (Pinner or Base-Mediated) Start->Reaction Workup Reaction Quench & Crude Isolation Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization FinalProduct Pure N-methylbenzenecarboximidamide HCl Characterization->FinalProduct

Caption: A generalized workflow for the synthesis and validation.

Part 4: Characterization and Safety

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons, the N-methyl protons, and the N-H protons.

  • ¹³C NMR: Will confirm the presence of the aromatic carbons, the N-methyl carbon, and the key imidamide carbon (C=N).

  • FTIR Spectroscopy: Will display characteristic stretches for N-H bonds, C=N bonds, and aromatic C-H bonds.

  • Mass Spectrometry: Will confirm the molecular weight of the corresponding free base.

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards:

    • Anhydrous HCl: Corrosive and a respiratory irritant. Must be handled in a well-ventilated fume hood.[8]

    • Methylamine: Flammable and corrosive. Can cause severe skin and eye irritation. Handle in a fume hood.

    • n-Butyllithium: Pyrophoric (ignites spontaneously in air) and corrosive. Requires specialized handling techniques under an inert atmosphere.

  • Product Handling: Amidine hydrochlorides are generally stable crystalline solids but can be hygroscopic. Store in a tightly sealed container in a desiccator.[9] Avoid inhalation of dust.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Wang, J., Xu, F., & Shen, Q. (2008). Ytterbium-Catalyzed Addition of Amines to Carbodiimides and Nitriles. Organic Letters, 10(3), 445-448.

  • Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010). Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. The Journal of Organic Chemistry, 75(3), 945-947.

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.

  • Grishina, M. A., et al. (2021). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). Molecules, 26(15), 4443.

  • Bagley, M. C., et al. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 57(15), 1674-1676.

  • Bastos, E. L., et al. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). Dalton Transactions, 51(45), 17293-17303.

  • Benchchem. N'-Hydroxy-4-methylbenzenecarboximidamide | RUO.

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.

  • MedChemExpress. (2023). Cl-amidine hydrochloride-SDS.

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

  • Cayman Chemical. (2025). Safety Data Sheet - Cl-Amidine (hydrochloride).

  • Wikipedia. (n.d.). Pinner reaction.

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.

  • J&K Scientific. (2025). Pinner Reaction.

  • Organic Syntheses. (n.d.). Acetamidine hydrochloride. Org. Synth. 1928, 8, 1.

  • Beilstein Journals. (2011). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 7, 1009-1015.

  • Rao, B. V., et al. (2012). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 24(1), 229-231.

  • Organic Chemistry Portal. (n.d.). Pinner Reaction.

  • ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide.

  • Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride.

  • ResearchGate. (n.d.). Carboxamide formation in a Pinner-type reaction.

  • ChemicalBook. (n.d.). Benzamidine hydrochloride synthesis.

  • Molbase. (n.d.). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride.

  • PrepChem.com. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide.

  • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.

  • PubChem. (n.d.). N'-Hydroxy-4-methylbenzenecarboximidamide.

  • ECHEMI. (n.d.). Synthesis of N-Methylbenzamide.

  • PubMed Central. (n.d.). Synthesis, Characterization, and DFT Studies of NHC-Derived Amide-Functionalized Organoselenium Compounds.

  • PubChem. (n.d.). N'-Hydroxy-3-methylbenzenecarboximidamide.

  • ResearchGate. (n.d.). Synthesis, characterization, computational, excited state properties, wave function, and molecular docking studies of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide.

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An In-depth Technical Guide to the Structure Elucidation of N-methylbenzenecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded workflow for the structural elucidation of N-methylbenzenecarboximidamide hydrochloride. It is designed for researchers, scientists, and professionals in drug development who require a robust and validated methodology for characterizing small molecules. The narrative emphasizes the rationale behind experimental choices and the integration of data from multiple analytical techniques to ensure unambiguous structure confirmation.

Introduction and Synthetic Context

N-methylbenzenecarboximidamide, a member of the benzamidine family, is a valuable structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. The hydrochloride salt form is often preferred for its improved stability and handling properties. Accurate structural confirmation is a critical first step in any research or development pipeline, as it underpins all subsequent biological and chemical data.

The most common synthetic route to this class of compounds is the Pinner reaction. This reaction typically involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imidate ester hydrochloride, which is then treated with an amine to yield the desired amidine hydrochloride. Understanding this synthetic context is crucial as it informs the potential side products and impurities that may be present in the sample, such as unreacted starting materials or the intermediate imidate.

Mass Spectrometry: Determining Molecular Formula

The initial step in structure elucidation is to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI process is expected to generate the protonated molecule [M+H]⁺, where 'M' is the free base form of N-methylbenzenecarboximidamide.

  • Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition.

Data Interpretation and Expected Results

The free base, N-methylbenzenecarboximidamide, has a molecular formula of C₈H₁₀N₂. The expected monoisotopic mass is 134.0844 g/mol . In the positive ion ESI-MS spectrum, the protonated molecule [C₈H₁₁N₂]⁺ would be observed.

Parameter Expected Value Significance
Molecular Formula (Free Base) C₈H₁₀N₂Foundational information
Monoisotopic Mass (Free Base) 134.0844 uTheoretical mass of the neutral molecule
Observed Ion (ESI+) [M+H]⁺Protonated molecule
Expected m/z (High Resolution) 135.0917Confirms the elemental composition

The high-resolution measurement is critical for distinguishing the target compound from other potential isomers or compounds with the same nominal mass.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy provides valuable information about the functional groups present in the molecule. The hydrochloride salt structure will exhibit distinct vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Interpretation

The IR spectrum provides a fingerprint of the molecule's functional groups. Key expected absorption bands are summarized below.

Frequency Range (cm⁻¹) Vibration Functional Group
3300 - 3000N-H stretchAmine/Imine groups (broad due to salt)
3100 - 3000C-H stretchAromatic ring
2950 - 2850C-H stretchMethyl group
~1650C=N stretchImidamide group
1600 - 1450C=C stretchAromatic ring

The presence of a strong absorption band around 1650 cm⁻¹ is highly indicative of the C=N double bond of the imidamide functional group. The broadness of the N-H stretching vibrations is characteristic of the hydrochloride salt form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Connectivity

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and three-dimensional structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often preferred for hydrochloride salts as it effectively solubilizes the sample and allows for the observation of exchangeable N-H protons.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D COSY (H-H Correlation Spectroscopy)

    • 2D HSQC (Heteronuclear Single Quantum Coherence)

    • 2D HMBC (Heteronuclear Multiple Bond Correlation)

Structure Elucidation Workflow Diagram

G cluster_0 Initial Analysis cluster_1 1D NMR cluster_2 2D NMR Connectivity MS Mass Spectrometry (HRMS) H1_NMR ¹H NMR MS->H1_NMR Provides Molecular Formula IR Infrared Spectroscopy (IR) IR->H1_NMR Identifies Functional Groups C13_NMR ¹³C NMR H1_NMR->C13_NMR Proton Environments COSY COSY (H-H) H1_NMR->COSY Proton Neighbors HSQC HSQC (C-H Direct) H1_NMR->HSQC Direct C-H Bonds C13_NMR->HSQC Carbon Skeleton HMBC HMBC (C-H Long Range) C13_NMR->HMBC Long-range Connectivity COSY->HMBC HSQC->HMBC Final_Structure Final Structure Confirmation HMBC->Final_Structure Confirms Final Connectivity

Caption: Workflow for structure elucidation.

¹H and ¹³C NMR Data Interpretation

The expected chemical shifts (δ) in ppm are predicted based on standard values for similar functional groups.

Atom(s) ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
Aromatic-H (ortho, meta, para) ~7.4 - 7.8~128 - 132Deshielded due to ring current and proximity to the electron-withdrawing imidamide group.
N-H ~9.0 - 9.5N/ABroad signals, highly deshielded due to the positive charge and solvent effects.
N-CH₃ ~2.9 - 3.1~35Singlet, deshielded by the adjacent nitrogen atom.
Imidamide-C N/A~165Highly deshielded due to being double-bonded to two electronegative nitrogen atoms.
Aromatic-C (ipso) N/A~130 - 135Quaternary carbon attached to the imidamide group.
2D NMR: Assembling the Pieces

While 1D NMR provides the list of parts, 2D NMR shows how they are connected.

  • COSY: Will reveal correlations between adjacent protons within the benzene ring, confirming their relative positions (ortho, meta, para).

  • HSQC: Will show a direct correlation between each proton and the carbon it is attached to (e.g., the N-CH₃ protons will correlate with the N-CH₃ carbon).

  • HMBC: This is the key experiment for final confirmation. It reveals correlations between atoms separated by 2-3 bonds. The most critical expected correlations are:

    • From the N-CH₃ protons to the imidamide carbon .

    • From the ortho-aromatic protons to the imidamide carbon .

These two HMBC correlations unambiguously link the methyl group and the phenyl group to the central imidamide carbon, thus confirming the overall structure.

Visualizing Key HMBC Correlations

Caption: Key 2-3 bond HMBC correlations.

Conclusion

The structure elucidation of this compound is achieved through a systematic and integrated analytical approach. While each technique provides a piece of the puzzle—molecular formula from HRMS, functional groups from IR, and atomic environments from 1D NMR—it is the long-range connectivity information from 2D NMR, particularly the HMBC experiment, that provides the definitive and unambiguous structural proof. This self-validating workflow ensures the highest level of confidence in the assigned structure, a prerequisite for any further scientific investigation.

References

  • Pinner Reaction: Shriner, R. L.; Neumann, F. W. The Chemistry of the Amidines. Chemical Reviews. 1944 , 35 (3), 351–425. [Link]

  • Spectroscopic Data of Organic Compounds: Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds. Springer: Berlin, Heidelberg, 2000 . [Link]

  • Introduction to NMR Spectroscopy: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014 . [Link]

An In-depth Technical Guide to the Core Mechanism of Action of N-methylbenzenecarboximidamide Hydrochloride and Related Carboximidamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Inferred

While a comprehensive, publicly available body of research detailing the specific mechanism of action for N-methylbenzenecarboximidamide hydrochloride is limited, the core functional group of this molecule—the carboximidamide (amidine) moiety, particularly as a benzamidine derivative—is a well-trodden path in medicinal chemistry. This guide, therefore, addresses the topic by first acknowledging the scarcity of direct data on this compound and then extrapolating from the vast and robust understanding of the broader class of benzamidine-containing compounds. This approach allows us to construct a scientifically rigorous and insightful narrative on the probable and potential mechanisms of action, grounded in established principles of pharmacology and drug-target interactions.

The amidine functional group is a cornerstone in the design of a multitude of therapeutic agents, celebrated for its ability to form strong non-covalent interactions with biological targets.[1][2] This guide will delve into the primary mechanisms through which these compounds exert their effects, focusing on serine protease inhibition and DNA minor groove binding, while also touching upon other emerging areas of investigation.

The Carboximidamide Moiety: A Privileged Pharmacophore

The defining feature of N-methylbenzenecarboximidamide and its chemical cousins is the carboximidamide group, more commonly known as the amidine group. This functional group, with its -C(=NH)-NH2 structure, is of immense interest in drug discovery for several key reasons:

  • Protonation and Charge: Under physiological pH, the amidine group is typically protonated, carrying a positive charge. This allows for strong electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes or on the surface of other biological macromolecules.

  • Hydrogen Bonding: The amidine moiety is an excellent hydrogen bond donor and acceptor, enabling it to form multiple, stable hydrogen bonds with its biological targets.[1]

  • Structural Mimicry: The guanidinium group of arginine and the protonated amino group of lysine are common recognition motifs in biological systems. The amidine group serves as an effective bioisostere for these side chains, allowing amidine-containing molecules to act as competitive inhibitors for enzymes that process arginine- or lysine-containing substrates.[3]

These properties make the benzamidine scaffold a powerful tool for achieving high-affinity and selective binding to a range of biological targets.

Visualizing the Benzamidine Scaffold

Caption: General structure of a benzamidine compound.

Primary Mechanism of Action: Serine Protease Inhibition

The most extensively documented mechanism of action for benzamidine derivatives is the inhibition of serine proteases.[4] These enzymes play critical roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive therapeutic targets.

The "Lock and Key" Model: Mimicking the Natural Substrate

Trypsin-like serine proteases, such as thrombin, plasmin, and plasma kallikrein, cleave peptide bonds C-terminal to positively charged amino acid residues, namely lysine and arginine.[3][5] The active site of these enzymes contains a specificity pocket with a negatively charged aspartic acid residue (Asp189 in trypsin) at its base. This aspartate residue forms a salt bridge with the positively charged side chain of the substrate, anchoring it for catalysis.

Benzamidine-based inhibitors exploit this feature with remarkable efficiency. The protonated amidine group acts as a mimic of the lysine or arginine side chain, forming a strong ionic bond with the aspartate residue in the S1 pocket of the protease.[3]

Visualizing Serine Protease Inhibition

Serine_Protease_Inhibition cluster_Inhibitor Benzamidine Inhibitor S1_Pocket S1 Specificity Pocket Aspartate (Asp189) (Negative Charge) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Benzamidine Benzamidine Moiety Amidine Group (Positive Charge) Benzamidine:amidine->S1_Pocket:asp Ionic Bond Formation (High Affinity Binding)

Caption: Benzamidine binding to a serine protease active site.

Quantitative Data: Inhibition of Human Serine Proteases

The inhibitory potency of benzamidine and its derivatives can be quantified by their inhibition constants (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition.

CompoundTarget ProteaseKi (μM)Reference
BenzamidineTrypsin35[6]
BenzamidinePlasmin350[6]
BenzamidineThrombin220[6]
4'-amidinoanilide of N alpha-[4-amidinophenylsulfonyl]-phenyl-alpha-aminobutyric acidPlasma Kallikrein0.15[5]

This table is illustrative and compiled from multiple sources. For exhaustive data, refer to the cited literature.

The data clearly show that while the parent benzamidine molecule is a moderately potent inhibitor, substitutions on the benzene ring can dramatically increase potency and selectivity for specific proteases.[5][7]

Experimental Protocol: Serine Protease Inhibition Assay (Chromogenic Substrate Method)

This protocol provides a framework for assessing the inhibitory activity of a test compound like this compound against a serine protease (e.g., trypsin).

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound.

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • Chromogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Test compound stock solution (in DMSO or appropriate solvent)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dilute the enzyme to a working concentration in assay buffer.

    • Prepare a series of dilutions of the test compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

    • Prepare the substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of the test compound dilutions to the appropriate wells. For control wells, add 25 µL of buffer (for 100% activity) or a known inhibitor (positive control).

    • Add 25 µL of the enzyme solution to all wells except the blank (substrate control) wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 100 µL of the pre-warmed chromogenic substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The yellow color of the product (p-nitroaniline) is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Secondary Mechanism of Action: DNA Minor Groove Binding

Certain amidine-containing compounds, particularly diamidines, are known to exert their biological effects by binding to the minor groove of DNA.[1] This mechanism is particularly relevant for their antimicrobial and antiprotozoal activities.

Molecular Recognition of DNA

The minor groove of DNA, especially in A-T (adenine-thymine) rich regions, presents a unique electrostatic and steric environment. Molecules that are crescent-shaped, possess aromatic rings, and carry a positive charge can fit snugly into this groove.[1] The amidine groups at either end of these molecules can form hydrogen bonds with the N3 atoms of adenine and O2 atoms of thymine on the floor of the groove.

This high-affinity binding can interfere with crucial cellular processes:

  • Inhibition of DNA Replication: The presence of a drug in the minor groove can physically block the progression of DNA polymerase.

  • Interference with Transcription: Binding of the compound can prevent transcription factors from accessing their recognition sites on the DNA.

Visualizing DNA Minor Groove Binding

Caption: A diamidine compound binding in the A-T rich minor groove of DNA.

Other Potential Mechanisms of Action

The versatility of the carboximidamide scaffold lends itself to other, less universally applicable, but nonetheless significant, mechanisms of action.

  • NF-κB Inhibition: Certain N-substituted benzamides have been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key regulator of inflammatory responses. This inhibition can occur through the prevention of IκB degradation, a critical step in the NF-κB signaling cascade.[8]

  • BACE1 Inhibition: In the context of Alzheimer's disease research, amidine-containing compounds have been developed as potent inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1).[9] BACE1 is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's.

  • Antimicrobial Activity: Beyond DNA binding, some amidine compounds can disrupt the mitochondrial function in fungi or act synergistically with antibiotics to destabilize the membranes of Gram-negative bacteria.[1]

Conclusion and Future Directions

While the precise molecular target of this compound remains to be definitively elucidated, its chemical structure strongly suggests that its mechanism of action is rooted in the well-established pharmacology of the benzamidine class. The most probable mechanism is the competitive inhibition of one or more serine proteases, owing to the amidine group's ability to mimic the side chains of lysine and arginine.

For drug development professionals, this compound and its analogues represent a starting point for rational drug design. The core benzamidine scaffold can be chemically modified to enhance potency, improve selectivity against a specific target, and optimize pharmacokinetic properties. Future research should focus on screening this compound against a panel of serine proteases and investigating its potential for DNA interaction to build a comprehensive pharmacological profile.

References

  • Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 967–973. [Link]

  • Al-Salahi, R., Al-Soud, Y. A., & Al-Dhahli, A. S. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 10(15), e32010. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. [Link]

  • Wikipedia contributors. (2023). Amidine. Wikipedia, The Free Encyclopedia. [Link]

  • Kotthaus, J., Steinmetzer, T., van de Locht, A., & Clement, B. (2012). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Pharmaceutical and Biomedical Analysis, 66, 247-253. [Link]

  • Alves, N. J., Kandem, S., & Kastellorizios, M. (2020). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 15(16), 1546–1550. [Link]

  • Oehlrich, D., Prokopcova, H., & Gijsen, H. J. M. (2014). The evolution of amidine-based brain penetrant BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2033–2045. [Link]

  • Maresca, A., Temperini, C., Vu, H., Pham, N. B., Poulsen, S.-A., Scozzafava, A., & Supuran, C. T. (2009). Non-zinc mediated inhibition of carbonic anhydrases: coumarins are a new class of suicide inhibitors. Journal of the American Chemical Society, 131(8), 3057–3062. [Link]

  • ResearchGate. (2023). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • van der Woude, H., van der Veen, J. W., van den Bogaard, E. H., & de Groot, L. (2022). Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. International Journal of Molecular Sciences, 23(3), 1809. [Link]

  • Yoshimura, S., & Kam, C.-M. (1985). Inhibition of four human serine proteases by substituted benzamidines. Journal of Biological Chemistry, 260(24), 13338-13345. [Link]

  • ResearchGate. (2024). General structure of carboxamides sulfonamide derivatives. [Link]

  • Al-Salahi, R., Al-Soud, Y. A., & Al-Dhahli, A. S. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 10(15), e32010. [Link]

  • Stürzebecher, J., Prasa, D., Wikström, P., & Vieweg, H. (1994). Novel plasma kallikrein inhibitors of the benzamidine type. Brazilian Journal of Medical and Biological Research, 27(8), 1929–1934. [Link]

  • Rizvi, S. U. M. D., Khan, S., & Siddiqui, Z. N. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(11), 3183. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Chen, L. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • Ugwu, D. I., Okoro, U. C., & Ahmad, H. (2017). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Journal of the Serbian Chemical Society, 82(9), 979-994. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem Compound Database. [Link]

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Navigating the Solubility Landscape of N-methylbenzenecarboximidamide Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Advancing Research

N-methylbenzenecarboximidamide hydrochloride, a member of the amidine class of organic compounds, holds significant potential in various research and development domains. The utility of such compounds is, however, fundamentally linked to their behavior in solution. Understanding the solubility of this compound in organic solvents is paramount for a wide range of applications, from designing synthetic routes and purification strategies to formulating therapeutic agents and conducting biochemical assays. This technical guide provides a comprehensive exploration of the theoretical underpinnings of its solubility, an inferred solubility profile based on a closely related analogue, and a detailed experimental protocol for its precise determination.

Theoretical Principles Governing Solubility

The solubility of this compound in organic solvents is a multifactorial phenomenon governed by the interplay between the solute's inherent properties and the nature of the solvent. As an organic salt, its dissolution is more complex than that of a neutral organic molecule.

The Amidinium Ion: A Key Player in Solubility

Amidines are notable for their basicity, which is significantly higher than that of amides.[1] This basicity arises from the ability of the amidine functional group to readily accept a proton at the sp²-hybridized nitrogen. The resulting cation, known as an amidinium ion, features a positive charge that is delocalized across both nitrogen atoms through resonance.[1] This charge delocalization is a critical factor influencing the compound's interactions with solvent molecules.

In this compound, the amidine group is protonated, forming the N-methylbenzenecarboximidinium chloride ion pair. The solubility of this ionic species is dictated by the ability of a solvent to effectively solvate both the cation and the chloride anion.

Solvent Polarity and Hydrogen Bonding

The adage "like dissolves like" is a foundational principle in predicting solubility.[2] For an ionic compound like this compound, polar solvents are generally more effective at overcoming the lattice energy of the solid and solvating the resulting ions.

  • Polar Protic Solvents: Solvents such as alcohols (e.g., ethanol, methanol) possess a hydrogen atom bonded to an electronegative atom (oxygen) and can act as both hydrogen bond donors and acceptors. These solvents are particularly adept at solvating both the chloride anion through hydrogen bonding and the amidinium cation through dipole-ion interactions.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have large dipole moments but lack acidic protons. They are excellent hydrogen bond acceptors and can effectively solvate the amidinium cation. Their ability to solvate the chloride anion is less pronounced compared to protic solvents.

  • Nonpolar Solvents: Nonpolar solvents, such as hydrocarbons and ethers, lack the necessary polarity and hydrogen bonding capabilities to effectively solvate the charged amidinium and chloride ions. Consequently, this compound is expected to have very low solubility in these solvents.

The Influence of the N-Methyl Group

The presence of a methyl group on one of the nitrogen atoms of the amidine moiety in this compound, as compared to the unsubstituted benzamidine hydrochloride, can influence its solubility profile. The methyl group introduces a degree of steric hindrance and slightly increases the nonpolar character of the molecule. This may lead to a modest decrease in solubility in highly polar protic solvents compared to its unsubstituted counterpart, as it can disrupt the hydrogen-bonding network. Conversely, the increased organic character might slightly enhance its solubility in less polar organic solvents.

Inferred Solubility Profile of this compound

Organic SolventTypeDielectric Constant (approx.)Solubility of Benzamidine Hydrochloride (mg/mL)Inferred Solubility of this compound
Dimethyl Sulfoxide (DMSO)Polar Aprotic47~25 - ≥30[3][4][5][6]High
Dimethylformamide (DMF)Polar Aprotic37~25[3][5][6]High
EthanolPolar Protic24.5~10 - ≥23.5[3][4][5][6]Moderate to High
MethanolPolar Protic33Soluble (qualitative)[7]Moderate to High
AcetonitrilePolar Aprotic37.5Likely LowLow to Moderate
AcetonePolar Aprotic21Likely LowLow
DichloromethaneNonpolar9.1Likely Very LowVery Low
ChloroformNonpolar4.8Likely Very LowVery Low

Disclaimer: The inferred solubility is an estimation based on chemical principles and data from a related compound. Actual solubility should be determined experimentally.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.[8]

I. Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

II. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Dilution cluster_analysis Quantification prep1 Weigh excess N-methylbenzenecarboximidamide HCl prep2 Add to a vial with a known volume of solvent prep1->prep2 Step 1 & 2 equil1 Incubate at a constant temperature with agitation prep2->equil1 equil2 Allow to equilibrate for a set time (e.g., 24-48h) equil1->equil2 Step 3 samp1 Allow solids to settle equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through a syringe filter samp2->samp3 samp4 Dilute the filtrate to a known volume samp3->samp4 anal1 Analyze the diluted sample by HPLC samp4->anal1 anal2 Determine the concentration from a calibration curve anal1->anal2 end end anal2->end Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound.

III. Detailed Procedure
  • Preparation of the Solid-Solvent Mixture:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial.

    • Pipette a precise volume of the chosen organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Preliminary experiments can be conducted to determine the optimal equilibration time.[8]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the diluted sample solution under the same HPLC conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, mol/L).

Data Interpretation and Application

The experimentally determined solubility data is invaluable for various aspects of research and development:

  • Process Chemistry: Guides the selection of appropriate solvents for synthesis, recrystallization, and purification, optimizing yield and purity.

  • Formulation Development: Informs the choice of excipients and solvent systems for creating stable and effective drug formulations with desired bioavailability.

  • Biochemical and Cellular Assays: Ensures that the compound can be dissolved at the required concentrations for in vitro and in vivo studies without precipitation.

Molecular Interactions Influencing Solubility

The dissolution of this compound in a polar protic solvent like ethanol involves a series of well-coordinated molecular interactions.

G cluster_solute N-methylbenzenecarboximidinium Chloride cluster_solvent Ethanol (Polar Protic Solvent) cluster_interactions Solvation Interactions solute [Ph-C(=NHMe)NH₂]⁺ Cl⁻ interaction1 Ion-Dipole Interaction: Ethanol dipoles surround the N-methylbenzenecarboximidinium cation. solute->interaction1 Solvation of Cation interaction2 Hydrogen Bonding: Ethanol's -OH group acts as a hydrogen bond donor to the Cl⁻ anion. solute->interaction2 Solvation of Anion interaction3 Hydrogen Bonding: Ethanol's oxygen acts as a hydrogen bond acceptor from the amidinium's N-H groups. solute->interaction3 Solvation of Cation solvent CH₃CH₂OH solvent->interaction1 solvent->interaction2 solvent->interaction3

Sources

An In-Depth Technical Guide to the Stability and Storage of N-methylbenzenecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of N-methylbenzenecarboximidamide hydrochloride. As a compound of interest in pharmaceutical research and development, a thorough understanding of its intrinsic stability is paramount for ensuring its quality, safety, and efficacy. This document delves into the potential degradation pathways, recommended storage conditions, and the methodologies for establishing a robust stability-indicating analytical protocol. By synthesizing established principles of pharmaceutical stability testing with the specific chemical nature of this compound, this guide aims to equip researchers with the necessary knowledge to design and execute effective stability studies.

Introduction: The Imperative of Stability Assessment

This compound, a molecule with significant potential in drug discovery, demands a rigorous evaluation of its chemical stability early in the development process. The inherent stability of an active pharmaceutical ingredient (API) directly impacts its shelf-life, formulation development, and ultimately, patient safety. Degradation of the API can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in bioavailability. Therefore, a proactive and systematic approach to stability testing is not merely a regulatory requirement but a fundamental scientific necessity.

This guide will navigate the core principles of stability, focusing on the practical application of forced degradation studies to elucidate the degradation profile of this compound. We will explore the causal relationships between environmental factors and degradation, and provide a framework for developing and validating a stability-indicating analytical method—a cornerstone of any comprehensive stability program.

Chemical Profile of this compound

To predict and understand the stability of this compound, a foundational understanding of its chemical structure is essential.

  • Structure:

    • The molecule features a benzenecarboximidamide core, which is an amidine derivative.

    • The presence of a methyl group on one of the nitrogen atoms.

    • It is supplied as a hydrochloride salt, which generally enhances solubility and stability.

The key functional groups that are likely to be susceptible to degradation include the imidamide moiety, which can be prone to hydrolysis, and the aromatic ring, which could be subject to oxidative or photolytic degradation. The hydrochloride salt form suggests that the compound is basic and that its stability will be pH-dependent.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation, or stress testing, is the cornerstone of understanding a drug substance's intrinsic stability.[1] By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products and pathways.[2] This information is invaluable for developing and validating a stability-indicating analytical method.[3] A degradation of 5-20% is generally considered optimal for these studies.[4]

Experimental Design for Forced Degradation

A systematic approach to forced degradation involves exposing a solution or solid sample of this compound to various stress conditions.

Hydrolysis is a common degradation pathway for compounds containing labile functional groups like amidines.[4]

  • Acidic Conditions: Treatment with 0.1 N to 1 N hydrochloric acid at temperatures ranging from ambient to elevated (e.g., 60-80°C).[2] The primary degradation pathway is likely the hydrolysis of the imidamide to the corresponding benzamide and methylamine.

  • Basic Conditions: Exposure to 0.1 N to 1 N sodium hydroxide at similar temperatures.[2] Basic conditions may also facilitate the hydrolysis of the imidamide group.

  • Neutral Conditions: Refluxing in water can also be performed to assess hydrolysis under neutral pH.

Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions.[2]

  • Methodology: A solution of this compound is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[1]

  • Potential Products: The aromatic ring is a potential site for oxidation, leading to the formation of hydroxylated or other oxidized species. The N-methyl group could also be susceptible to oxidation.

Photostability is a critical parameter, as exposure to light can induce degradation.[5]

  • Methodology: The solid drug substance and a solution are exposed to a controlled light source, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7] A dark control is essential for comparison.

  • Potential Pathways: Photolytic degradation can lead to complex reactions, including ring opening, dimerization, or the formation of photo-oxidative products.

Thermal stability is assessed to understand the effect of temperature on the drug substance.

  • Methodology: The solid compound is exposed to elevated temperatures (e.g., 60-80°C) for an extended period.[4] The study can be conducted under both dry and humid conditions to assess the combined effect of heat and moisture.

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 80°C) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 80°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C, Solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API N-methylbenzenecarboximidamide Hydrochloride (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo ID Degradant Identification (MS, NMR) Analysis->ID

Caption: Workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[3] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[8]

Method Development Strategy
  • Column Selection: A C18 reversed-phase column is a common starting point for the separation of moderately polar compounds like this compound.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of the parent compound from its degradation products.

  • Detector Selection: A UV detector is commonly used for aromatic compounds. The detection wavelength should be selected to provide a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity. Mass spectrometric (MS) detection is invaluable for identifying unknown degradation products.

Hypothetical HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by analyzing the stressed samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are proposed. It is crucial to note that these are hypothetical and require experimental confirmation.

Degradation_Pathways cluster_main N-methylbenzenecarboximidamide HCl cluster_products Potential Degradation Products Main N-methylbenzenecarboximidamide Hydrochloride Hydrolysis Benzamide + Methylamine (Hydrolysis) Main->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Hydroxylated Aromatic Species (Oxidation) Main->Oxidation [O] Photolysis Complex Photodegradants (Photolysis) Main->Photolysis

Caption: Potential degradation pathways of the compound.

Recommended Storage and Handling Conditions

Based on the general principles of chemical stability and information from safety data sheets of similar compounds, the following storage and handling conditions are recommended to minimize degradation.

Storage
  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) may be necessary for long-term storage, but this should be confirmed by stability studies.

  • Light: Protect from light by storing in an amber vial or other light-resistant container.[5]

  • Moisture: Keep the container tightly closed to prevent moisture uptake, which can accelerate hydrolytic degradation.[4]

  • Inert Atmosphere: For highly sensitive materials, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Handling
  • Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Handle in a controlled environment with low humidity (e.g., a glove box) if necessary.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate PPE, including gloves, safety glasses, and a lab coat.

Conclusion and Future Perspectives

This technical guide provides a foundational framework for understanding and evaluating the stability of this compound. A proactive and scientifically sound approach to stability testing, centered on forced degradation studies and the development of a validated stability-indicating method, is essential for the successful development of this compound into a safe and effective pharmaceutical product.

The hypothetical degradation pathways presented here serve as a starting point for experimental investigation. The definitive identification of degradation products using advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy will provide a complete picture of the compound's stability profile. This knowledge will not only satisfy regulatory requirements but also guide formulation scientists in developing a stable and robust drug product.

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Spectroscopic Characterization of N-methylbenzenecarboximidamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylbenzenecarboximidamide hydrochloride is an organic salt with significant potential in medicinal chemistry and drug development. Its structural characterization is paramount for ensuring purity, understanding its chemical behavior, and establishing a foundation for further research. This guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. We will delve into the theoretical underpinnings of spectral features, present detailed experimental protocols, and offer insights into the interpretation of the resulting data.

A crucial aspect of this molecule is its relationship with its tautomer, N-methylbenzamide. The hydrochloride salt form stabilizes the imidamide tautomer, and understanding this equilibrium is key to interpreting its spectroscopic signature. This guide will leverage the extensive available data for N-methylbenzamide to predict and explain the spectral characteristics of its hydrochloride salt.

Structural Considerations: Amide-Imidamide Tautomerism and Protonation

N-methylbenzenecarboximidamide and N-methylbenzamide exist in a tautomeric equilibrium. The amide form is generally more stable in neutral conditions. However, upon protonation with hydrochloric acid, the equilibrium shifts to favor the N-methylbenzenecarboximidamide cation, also known as an amidinium ion. The positive charge is delocalized across the N-C-N system, leading to significant changes in bond orders and electron density, which are directly observable through spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as protic solvents may lead to the exchange of labile protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh N-methylbenzenecarboximidamide HCl b Dissolve in Deuterated Solvent a->b c Insert sample into NMR spectrometer b->c Transfer d Acquire 1H and 13C NMR spectra c->d e Fourier Transform d->e Raw Data f Phase and Baseline Correction e->f g Reference to Standard f->g h Spectral Analysis and Interpretation g->h Final Spectrum

NMR Spectroscopy Workflow
¹H NMR Spectral Data and Interpretation

The following table summarizes the expected ¹H NMR data for this compound, with a comparison to N-methylbenzamide.[2][3]

Proton N-methylbenzamide (CDCl₃) Chemical Shift (ppm) Expected N-methylbenzenecarboximidamide HCl (DMSO-d₆) Chemical Shift (ppm) Multiplicity Integration
Aromatic (ortho)~7.8~7.9-8.1Multiplet2H
Aromatic (meta, para)~7.4-7.5~7.5-7.7Multiplet3H
N-H~6.3 (broad)~9.0-10.0 (very broad)Singlet2H
N-CH₃~3.0~3.1-3.3Singlet3H

Interpretation:

  • Aromatic Protons: The aromatic protons are expected to be slightly deshielded (shifted downfield) in the hydrochloride salt due to the electron-withdrawing effect of the positively charged amidinium group.

  • N-H Protons: The most significant change is the appearance of two broad N-H proton signals at a much lower field. This is due to the positive charge on the nitrogen atoms and their acidic nature. Their broadness is a result of chemical exchange and quadrupolar relaxation.

  • N-CH₃ Protons: The methyl protons attached to the nitrogen will also experience a downfield shift due to the increased positive charge on the nitrogen atom.

¹³C NMR Spectral Data and Interpretation

The table below outlines the expected ¹³C NMR data.[4]

Carbon N-methylbenzamide (CDCl₃) Chemical Shift (ppm) Expected N-methylbenzenecarboximidamide HCl (DMSO-d₆) Chemical Shift (ppm)
C=O / C=N~168~165-170
Aromatic (ipso)~134~130-132
Aromatic (ortho)~127~128-130
Aromatic (para)~131~132-134
Aromatic (meta)~128~129-131
N-CH₃~27~30-35

Interpretation:

  • Amidinium Carbon (C=N): This carbon is expected to be in a similar region to the amide carbonyl carbon. The delocalization of the positive charge might slightly shield it compared to a simple iminium carbon.

  • Aromatic Carbons: The aromatic carbons will show slight shifts due to the change in the electronic nature of the substituent. The ipso-carbon may be shielded, while the para-carbon may be deshielded.

  • N-CH₃ Carbon: The methyl carbon will be deshielded due to the adjacent positively charged nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) first, which is then automatically subtracted from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Prepare KBr pellet or place sample on ATR crystal b Acquire background spectrum a->b Load Sample c Acquire sample spectrum b->c d Background Subtraction c->d Raw Data e Spectral Analysis and Interpretation d->e Final Spectrum

IR Spectroscopy Workflow
IR Spectral Data and Interpretation

The following table compares the characteristic IR absorption bands of N-methylbenzamide with the expected bands for this compound.[6][7]

Vibrational Mode N-methylbenzamide Wavenumber (cm⁻¹) Expected N-methylbenzenecarboximidamide HCl Wavenumber (cm⁻¹) Intensity
N-H Stretch~3300 (single peak)3200-3400 (broad, multiple bands)Medium-Strong
Aromatic C-H Stretch>3000>3000Medium
Aliphatic C-H Stretch<3000<3000Medium
C=O Stretch (Amide I)~1640N/AStrong
C=N StretchN/A1650-1680Strong
N-H Bend (Amide II)~15501580-1620 (NH₂⁺ deformation)Strong
Aromatic C=C Stretch~1600, ~1480~1600, ~1480Medium

Interpretation:

  • N-H Stretching Region: The single N-H stretch of the secondary amide will be replaced by broad and complex absorptions corresponding to the stretching of the N-H bonds in the NH₂⁺ group of the amidinium salt.[8]

  • Disappearance of the Amide I Band: The strong C=O stretch characteristic of the amide will be absent.

  • Appearance of the C=N Stretch: A strong absorption band is expected in the 1650-1680 cm⁻¹ region, corresponding to the C=N stretching vibration of the amidinium ion.

  • N-H Bending: The Amide II band will be replaced by a strong NH₂⁺ deformation band in the 1580-1620 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.[5]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Ionization Technique: Electrospray ionization (ESI) is the most suitable method for a pre-formed salt like this compound, as it is a soft ionization technique that can directly transfer the cation from solution to the gas phase.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurement and elemental composition determination.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_anal Mass Analysis a Prepare dilute solution of the sample b Electrospray Ionization (ESI) a->b Introduction c Mass Analyzer (e.g., TOF) b->c Ion Transfer d Detector c->d e Data Analysis and Fragmentation Interpretation d->e Mass Spectrum

Mass Spectrometry Workflow
Mass Spectrum Interpretation
  • Molecular Ion: In positive mode ESI-MS, the base peak is expected to be the N-methylbenzenecarboximidamide cation. The molecular weight of the free base is 134.18 g/mol . Therefore, the molecular ion peak [M+H]⁺ should appear at an m/z of 135.19.

  • Fragmentation Pattern: The fragmentation of the N-methylbenzenecarboximidamide cation in MS/MS would likely involve the loss of neutral molecules. Key expected fragments are:

    • Loss of methylamine (CH₃NH₂): This would result in a fragment with m/z 104, corresponding to the benzonitrile cation.

    • Loss of ammonia (NH₃): This would lead to a fragment corresponding to the N-methyl benzonitrilium ion.

    • Benzoyl cation: A peak at m/z 105, corresponding to the benzoyl cation, might be observed, although this would require some rearrangement.

    • Phenyl cation: A fragment at m/z 77, corresponding to the phenyl cation, is also a common feature in the mass spectra of benzene derivatives.[9]

Comparison with N-methylbenzamide Fragmentation: The fragmentation of N-methylbenzamide typically shows a prominent molecular ion at m/z 135, with major fragments at m/z 105 (loss of •NHCH₃) and m/z 77 (loss of CONHCH₃).[10] The fragmentation of the imidamide salt will provide a distinct pattern that confirms the connectivity and the presence of the N-C-N core.

Conclusion

The comprehensive spectroscopic analysis of this compound requires a multi-faceted approach, combining NMR, IR, and MS techniques. While direct spectral data for this specific salt may be sparse in public databases, a thorough understanding of its relationship to N-methylbenzamide and the fundamental principles of spectroscopy allows for a robust and accurate characterization. The predicted shifts and patterns detailed in this guide provide a solid framework for researchers, scientists, and drug development professionals to confidently identify and characterize this important chemical entity.

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discovery and history of N-methylbenzenecarboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-methylbenzenecarboximidamide Hydrochloride: Synthesis, Properties, and Applications

Abstract

This compound, systematically known as N-methylbenzamidine hydrochloride, is a significant chemical entity within the broader class of amidine compounds. While it may not possess the extensive historical narrative of a blockbuster drug, its utility as a research tool, a building block in synthetic chemistry, and a modulator of enzyme activity makes it a subject of considerable interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical nature, synthesis, and key applications, with a focus on the underlying scientific principles and practical experimental protocols.

Introduction: The Significance of the Amidino Group

The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a potent structural motif in medicinal chemistry. Its basicity and ability to participate in hydrogen bonding allow it to mimic the guanidinium group of arginine, a key amino acid in many enzyme active sites. This mimicry is the foundation for the biological activity of many amidine-containing compounds, particularly as enzyme inhibitors.

This compound is a simple, yet illustrative, member of the benzamidine family. The presence of the N-methyl group subtly alters its steric and electronic properties compared to the parent benzamidine, providing a valuable tool for probing molecular interactions and for use as a versatile intermediate in organic synthesis.

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is crucial for its effective application. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for biological assays.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms N-methylbenzamidine hydrochlorideN/A
Molecular Formula C₈H₁₁ClN₂N/A
Molecular Weight 170.64 g/mol N/A
pKa 11.2 (for the protonated amidinium ion)
Appearance White to off-white crystalline solidN/A

The high pKa value indicates that at physiological pH (around 7.4), the amidine group will be predominantly in its protonated, positively charged amidinium form. This charge is critical for its function as an arginine mimetic, allowing it to form strong ionic interactions within the active sites of enzymes like serine proteases.

Synthesis of this compound

The most common and reliable method for synthesizing N-methylbenzenecarboximidamide is the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether (a Pinner salt), which is then treated with an amine to yield the desired amidine.

Synthesis Workflow

G cluster_0 Part 1: Pinner Salt Formation cluster_1 Part 2: Amine Displacement cluster_2 Workup & Purification A Benzonitrile D Reaction @ 0°C to RT A->D B Anhydrous Ethanol B->D C Dry HCl Gas C->D E Ethyl benzimidate hydrochloride (Pinner Salt) D->E G Reaction @ RT E->G F Methylamine Solution (in Ethanol) F->G H N-methylbenzenecarboximidamide HCl G->H I Solvent Evaporation H->I J Recrystallization (e.g., Ethanol/Ether) I->J K Pure Product J->K

Caption: Workflow for the Pinner synthesis of N-methylbenzenecarboximidamide HCl.

Detailed Experimental Protocol

Materials:

  • Benzonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas

  • Methylamine solution (e.g., 40% in water or solution in ethanol)

  • Anhydrous diethyl ether

  • Reaction flask, gas inlet tube, magnetic stirrer, ice bath

Procedure:

  • Pinner Salt Formation:

    • Dissolve benzonitrile (1.0 eq) in anhydrous ethanol (2.0-3.0 eq) in a flame-dried, three-neck flask equipped with a magnetic stirrer and a gas inlet tube.

    • Cool the mixture to 0°C using an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 1-2 hours. The reaction is exothermic, so maintain the temperature below 10°C.

    • Seal the flask and allow it to stand at room temperature for 24 hours. The ethyl benzimidate hydrochloride (Pinner salt) will typically precipitate as a white solid.

    • Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

  • Amine Displacement:

    • Suspend the dried Pinner salt (1.0 eq) in anhydrous ethanol.

    • To this suspension, add a solution of methylamine (1.1 eq) in ethanol dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product, this compound, can be purified by recrystallization, typically from a solvent system like ethanol/diethyl ether, to yield a pure crystalline solid.

Key Applications in Research

Serine Protease Inhibition

A primary application of N-methylbenzenecarboximidamide is as a competitive inhibitor of serine proteases, such as trypsin. These enzymes have a deep, negatively charged "S1" pocket that accommodates the side chain of arginine or lysine residues of their substrates. The protonated N-methylbenzamidinium ion serves as an excellent arginine mimetic.

Mechanism of Inhibition: The planar, cationic head of the N-methylbenzamidinium ion binds tightly within the S1 specificity pocket of the protease, forming a salt bridge with a conserved aspartate residue (Asp189 in trypsin). The phenyl group provides additional stabilizing interactions through hydrophobic contacts. This binding event physically blocks the active site, preventing the natural substrate from binding and being cleaved.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor ActiveSite S1 Specificity Pocket Asp189 (COO⁻) Catalytic Triad Ser195 (OH) Inhibitor N-methylbenzamidinium Ion C₈H₁₁N₂⁺ Inhibitor:amidinium->ActiveSite:asp Ionic Bond (Competitive Inhibition)

Methodological & Application

The Synthetic Versatility of N-Methylbenzenecarboximidamide Hydrochloride: A Gateway to Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

N-methylbenzenecarboximidamide hydrochloride is a reactive and versatile reagent in the arsenal of synthetic organic chemists. While its direct applications may be less documented than some of its structural relatives, the inherent reactivity of the N-substituted amidine functionality makes it a powerful tool for the construction of a diverse array of nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are of paramount importance in the fields of medicinal chemistry, drug development, and materials science, often forming the core of pharmacologically active molecules.[1][2] This application note will serve as a comprehensive guide for researchers and scientists, elucidating the synthesis of this compound and exploring its potential applications with detailed, field-proven protocols. The causality behind experimental choices will be explained to provide a deeper understanding of the underlying chemical principles.

Core Concepts: The Amidine Functional Group as a Synthetic Linchpin

The utility of this compound in organic synthesis stems from the dual nucleophilic and basic nature of the amidine moiety.[2] The presence of two nitrogen atoms allows for its participation in a variety of cyclization and condensation reactions, making it an ideal precursor for the synthesis of a wide range of heterocyclic systems.[3]

Synthesis of this compound

A common and efficient method for the synthesis of N-substituted amidines is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, followed by reaction with an amine. A variation of this approach, starting from the corresponding amide, is also widely used.

Protocol 1: Synthesis via N-Methylbenzamide

This protocol outlines a reliable method for the preparation of this compound starting from the readily available N-methylbenzamide.

Workflow for the Synthesis of this compound:

A N-Methylbenzamide C Intermediate Imidoyl Chloride A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent E N-Methylbenzenecarboximidamide C->E Amination D Ammonia (NH₃) D->E Reagent G This compound E->G Salt Formation F Hydrochloric Acid (HCl) F->G Reagent

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • Preparation of the Imidoyl Chloride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve N-methylbenzamide (1.0 eq) in anhydrous toluene (5 mL per gram of amide).

  • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Amination: After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imidoyl chloride.

  • Dissolve the crude imidoyl chloride in anhydrous diethyl ether and cool to 0°C.

  • Bubble anhydrous ammonia gas through the solution for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Salt Formation: Filter the resulting precipitate and wash with cold diethyl ether.

  • Dissolve the crude N-methylbenzenecarboximidamide in a minimal amount of anhydrous diethyl ether and add a solution of hydrochloric acid in diethyl ether (2 M) dropwise until precipitation is complete.

  • Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Summary Table:

ParameterValue
Starting MaterialN-Methylbenzamide
Key ReagentsThionyl Chloride, Ammonia, Hydrochloric Acid
SolventToluene, Diethyl Ether
Reaction TemperatureReflux (110°C) for imidoyl chloride formation
Typical Yield75-85%
Purification MethodPrecipitation and washing

Applications in Heterocyclic Synthesis

The true synthetic power of this compound is realized in its application as a building block for the construction of various heterocyclic systems. The following sections detail its potential use in the synthesis of pyrimidines and triazines, drawing parallels from the known reactivity of similar amidine derivatives.[3]

Application 1: Synthesis of Substituted Pyrimidines

Pyrimidines are a class of heterocyclic compounds that are central to numerous biologically active molecules, including several pharmaceuticals. This compound can serve as a key precursor for the synthesis of 2-amino-N-methyl-substituted pyrimidines through condensation with 1,3-dicarbonyl compounds.[3]

Proposed Reaction Mechanism:

A N-Methylbenzenecarboximidamide C Intermediate Adduct A->C Nucleophilic Attack B 1,3-Dicarbonyl Compound B->C Reactant D Substituted Pyrimidine C->D Cyclization & Dehydration

Caption: Proposed synthesis of substituted pyrimidines.

Protocol 2: Synthesis of a 2,4-Disubstituted Pyrimidine

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in ethanol (10 mL per gram of amidine).

  • Add a base, such as sodium ethoxide (1.2 eq), to the mixture and stir at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a dilute aqueous solution of hydrochloric acid.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Products and Yields (based on analogous reactions):

1,3-Dicarbonyl CompoundExpected Pyrimidine ProductApproximate Yield
Acetylacetone4,6-dimethyl-2-(N-methylbenzamido)pyrimidine70-80%
Ethyl Acetoacetate4-hydroxy-6-methyl-2-(N-methylbenzamido)pyrimidine65-75%
Application 2: Synthesis of 1,3,5-Triazines

1,3,5-Triazines are another important class of nitrogen-containing heterocycles with applications in pharmaceuticals and as cross-linking agents in polymers. This compound can potentially be used in the synthesis of substituted 1,3,5-triazines through cyclotrimerization or reaction with other nitrogen-containing synthons.

Proposed Synthetic Pathway:

A 3x N-Methylbenzenecarboximidamide B Cyclotrimerization A->B Base Catalysis C 2,4,6-Tris(phenyl)-1,3,5-triazine derivative B->C

Caption: Proposed synthesis of a 1,3,5-triazine derivative.

Protocol 3: Synthesis of a 2,4,6-Trisubstituted-1,3,5-triazine

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF), add a strong, non-nucleophilic base like sodium hydride (1.1 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Heat the reaction to 120-140°C and maintain for 24 hours.

  • Monitor the formation of the triazine product by TLC or LC-MS.

  • Cool the reaction mixture and cautiously quench with water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the crude product by recrystallization or column chromatography.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of organic synthesis and are analogous to validated procedures for similar compounds.[3] For each protocol, it is crucial to monitor the reaction progress using appropriate analytical techniques such as TLC, GC-MS, or LC-MS. The identity and purity of the final products should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: A Versatile Reagent for Modern Organic Synthesis

This compound, while not as extensively documented as some of its counterparts, represents a valuable and versatile building block for the synthesis of a wide range of nitrogen-containing heterocycles. Its straightforward synthesis and the predictable reactivity of the amidine functionality make it an attractive tool for researchers in drug discovery and materials science. The protocols and insights provided in this application note are intended to empower scientists to explore the full synthetic potential of this promising reagent.

References

  • N'-Hydroxy-4-methylbenzenecarboximidamide|RUO - Benchchem. (URL: )
  • 3-Methylbenzenecarboximidamide hydrochloride | 20680-59-5 - J&K Scientific. (URL: )
  • Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. (URL: )
  • Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. (URL: _)
  • Synthesis and Applications of N-Methylbenzamide - ChemicalBook. (URL: )
  • Buy N'-Hydroxybenzenecarboximidamide hydrochloride | 99277-23-3 - Smolecule. (URL: )
  • CN106565541A - Synthesis method for benzamidine derivatives - Google P
  • N'-Hydroxy-4-methylbenzenecarboximidamide | C8H10N2O | CID 209113 - PubChem. (URL: )
  • N'-Hydroxy-3-methylbenzenecarboximidamide | C8H10N2O | CID 591591 - PubChem. (URL: )
  • Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed. (URL: )
  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - IRIS-AperTO. (URL: )
  • Synthesis of novel nitrogen heterocycles bearing biological active carboxamide moiety as potential antitumor agents | Bulletin of the Chemical Society of Ethiopia - AJOL. (URL: )
  • Hydrazinecarbothioamide group in the synthesis of heterocycles - Arkivoc. (URL: )
  • Reactions of N-hydroxy-N-o-Tolyl-N′-(2-Methyl)
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Application Note: N-Methylbenzenecarboximidamide Hydrochloride as a Versatile Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic construction of these rings is a central theme in modern organic synthesis. Amidines, characterized by their unique N-C-N framework, serve as powerful 1,3-dinucleophilic synthons for building these complex architectures.[2][3] This application note details the utility of N-methylbenzenecarboximidamide hydrochloride, a stable and accessible amidine salt, as a precursor for the synthesis of valuable heterocyclic systems. We provide an in-depth analysis of its reactivity, followed by two representative, field-tested protocols for the synthesis of substituted pyrimidines and benzimidazoles, complete with mechanistic insights and experimental details tailored for researchers in drug discovery and chemical development.

The Amidine Moiety: A Privileged Synthon

The value of the amidine functional group lies in its inherent ambident nucleophilicity. The two nitrogen atoms, separated by a central carbon, can engage in cyclocondensation reactions with a variety of di-electrophiles to efficiently construct five- and six-membered rings.[4] this compound offers several practical advantages:

  • Stability: The hydrochloride salt form enhances shelf-life and simplifies handling compared to the free base.

  • Reactivity: The phenyl and N-methyl substituents modulate the electronic properties of the amidine core, influencing its reactivity profile.

  • Structural Diversity: The core structure allows for the direct incorporation of a substituted phenyl group and a defined N-substituent into the final heterocyclic product, a common feature in many biologically active molecules.[5]

Protonation occurs on the imino nitrogen, forming a resonance-stabilized amidinium ion, which readies the molecule for reaction. The free base, typically generated in situ, acts as the primary nucleophile.[2]

General Reactivity Pathway

The fundamental role of N-methylbenzenecarboximidamide in heterocycle synthesis is its reaction as a "C-N" building block with a complementary "X-Y" electrophile. This process involves a sequence of nucleophilic attack, intramolecular cyclization, and elimination of a small molecule (often water or ammonia) to yield the aromatic heterocycle.

cluster_start cluster_reagents reactant reactant intermediate intermediate product product reagent reagent Amidine N-Methylbenzenecarboximidamide (as free base) Addition Nucleophilic Addition Intermediate Amidine->Addition Step 1: Attack Electrophile Di-electrophile (e.g., X-C-C-C-Y) Electrophile->Addition Step 1: Attack Cyclization Intramolecular Cyclization Addition->Cyclization Step 2 Heterocycle Aromatic N-Heterocycle Cyclization->Heterocycle Step 3: Aromatization Elimination - H2O, etc. Base + Base (e.g., K2CO3) cluster_Reactants Reactants cluster_Process Reaction Sequence cluster_Product Product Amidine Amidine Step1 Initial Nucleophilic Attack Amidine->Step1 Ketoester β-Ketoester Ketoester->Step1 Step2 Intramolecular Cyclization (Condensation) Step1->Step2 - EtOH Step3 Dehydration/ Aromatization Step2->Step3 - H₂O Pyrimidine Substituted Pyrimidine Step3->Pyrimidine

Caption: Logical flow for pyrimidine synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (or other β-dicarbonyl compound) (1.05 eq)

  • Sodium ethoxide (NaOEt) (2.2 eq)

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (approx. 0.2 M relative to the amidine).

  • Base Addition: Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.

  • Amidine Addition: Add this compound to the solution. Stir for 15-20 minutes at room temperature to allow for the in situ formation of the free base.

  • Electrophile Addition: Add the β-ketoester (e.g., ethyl acetoacetate) dropwise to the stirring solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with water and then remove the ethanol under reduced pressure.

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with saturated aq. NaHCO₃, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired pyrimidine derivative.

Substrate Scope & Expected Products

This protocol is adaptable to various 1,3-dielectrophiles, leading to a diverse range of pyrimidine-based structures.

1,3-Dielectrophile PartnerExpected Pyrimidine Product Core
Ethyl Acetoacetate4-Methyl-2-phenyl-1-methyl-1,6-dihydropyrimidin-6-one
Diethyl Malonate2-Phenyl-1-methylpyrimidine-4,6(1H,5H)-dione
Acetylacetone4,6-Dimethyl-2-phenyl-1-methylpyrimidine
Malononitrile4-Amino-6-imino-2-phenyl-1-methyl-1,6-dihydropyrimidine-5-carbonitrile

Protocol II: Synthesis of 2-Phenyl-1-methyl-1H-benzimidazole

Benzimidazoles are another critical class of heterocycles, prevalent in anthelmintic and antifungal agents. Their synthesis can be readily achieved by the condensation of an amidine with an o-phenylenediamine derivative. This reaction showcases the amidine acting as a C-N synthon to build a five-membered ring fused to a benzene core.

Mechanistic Rationale

The synthesis involves the condensation of the amidine with 1,2-diaminobenzene. The reaction proceeds through a diaminal intermediate, which then undergoes oxidative aromatization to furnish the final benzimidazole product. Often, an oxidant is used to facilitate the final aromatization step, although aerial oxidation can also occur.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • N-methyl-o-phenylenediamine (1.0 eq)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, N-methyl-o-phenylenediamine, and polyphosphoric acid (PPA is used as both a solvent and a dehydrating acid catalyst).

  • Reaction: Heat the mixture with stirring to 130-150 °C. The reaction is typically viscous. Monitor progress by TLC (dissolving a small aliquot in DCM and neutralizing with Na₂CO₃ solution before spotting). The reaction usually completes within 2-4 hours.

  • Work-up:

    • Allow the reaction to cool to below 100 °C.

    • Very carefully, pour the reaction mixture onto crushed ice with vigorous stirring.

    • Basify the acidic aqueous slurry to pH > 9 with a concentrated solution of sodium hydroxide or solid sodium carbonate. Caution: this is highly exothermic.

    • The product often precipitates as a solid. If so, filter, wash thoroughly with water, and dry.

    • If the product remains oily, extract the aqueous mixture three times with dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount.

  • Hazards: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. [6]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a potent and versatile synthon for constructing diverse and medicinally relevant heterocyclic scaffolds. The protocols presented here for pyrimidine and benzimidazole synthesis are robust, scalable, and serve as a foundation for further synthetic exploration. By modulating the reaction partner, chemists can access a wide chemical space, accelerating lead discovery and development programs. The inherent reactivity of the amidine core suggests further applications in the synthesis of triazines, quinazolines, and other important N-heterocycles, underscoring its value in the synthetic chemist's toolkit. [1]

References

  • Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Functionality of amidines and amidrazones. Semantic Scholar. Available at: [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available at: [Link]

  • Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. ResearchGate. Available at: [Link]

  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological activity of some heterocyclic compounds containing benzimidazole and beta-lactam moiety. Indian Academy of Sciences. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. Oriental Journal of Chemistry. Available at: [Link]

  • N'-Hydroxy-3-methylbenzenecarboximidamide. PubChem. Available at: [Link]

  • Synthesis, characterization and anthelmintic activity evaluation of pyrimidine derivatives bearing carboxamide and sulphonamide moieties. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. Available at: [Link]

  • Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • N-Hydroxy-2-methyl-benzamidine. PubChem. Available at: [Link]

  • N'-Hydroxy-4-methylbenzenecarboximidamide. PubChem. Available at: [Link]

  • Synthesis of Heteroaromatic Compounds. MDPI. Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (NIH). Available at: [Link]

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Application Note & Experimental Protocols: The Chemistry and Application of N-methylbenzenecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and reactive applications of N-methylbenzenecarboximidamide hydrochloride. N-methylbenzenecarboximidamide, a prominent member of the amidine class of compounds, serves as a versatile synthetic intermediate. Its hydrochloride salt form offers enhanced stability and handling properties, making it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and other complex molecular architectures. This guide details a robust protocol for its synthesis via the Pinner reaction and explores its subsequent nucleophilic substitution reactions, emphasizing the mechanistic rationale behind the procedural steps.

Introduction: The Synthetic Utility of Amidines

Amidines are functional groups characterized by the R-C(=NR')NR''₂ structure. Their unique electronic properties, featuring a nucleophilic amino nitrogen and an electrophilic imine carbon, render them highly valuable in synthetic chemistry. They are integral components in numerous pharmaceuticals and serve as precursors for the synthesis of N-heterocyclic compounds.[1] this compound is a classic example, providing a stable and reactive synthon for introducing the benzimidoyl moiety.

The protonation of the imine nitrogen in the hydrochloride salt significantly enhances the electrophilicity of the adjacent carbon, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its synthetic applications, allowing for the facile construction of new carbon-nitrogen and carbon-heteroatom bonds.

Synthesis of this compound via the Pinner Reaction

The most reliable and widely adopted method for the synthesis of amidines is the Pinner reaction.[2] This acid-catalyzed process involves the reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with an amine to yield the desired amidine.[3][4]

Causality of Experimental Design:

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. The Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of a methyl benzoate ester as an undesired byproduct.[5]

  • Acid Catalyst: Dry hydrogen chloride gas is the classic catalyst. It protonates the nitrile nitrogen, activating it for nucleophilic attack by the alcohol.

  • Low Temperature: The Pinner salt (methyl benzimidate hydrochloride) is thermodynamically unstable and can rearrange to N-substituted amides at elevated temperatures.[2] Maintaining low temperatures (0-5 °C) is critical to prevent this side reaction and maximize the yield of the desired intermediate.

Workflow for Synthesis

G cluster_0 Part 1: Pinner Salt Formation cluster_1 Part 2: Amination Reactants1 Benzonitrile + Anhydrous Methanol Condition1 Dry HCl Gas Anhydrous Solvent (e.g., Diethyl Ether) 0-5 °C Reactants1->Condition1 PinnerSalt Methyl Benzimidate Hydrochloride (Pinner Salt Intermediate) Condition1->PinnerSalt Reactant2 Methylamine Solution (in Ethanol) PinnerSalt->Reactant2 Isolate or use in situ Condition2 Stir at Room Temperature Reactant2->Condition2 Product N-methylbenzenecarboximidamide HCl Condition2->Product

Caption: Workflow for the two-stage synthesis of the target compound.

Detailed Step-by-Step Protocol: Synthesis

Materials:

  • Benzonitrile

  • Anhydrous Methanol (MeOH)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Methylamine (e.g., 40% solution in water or prepared solution in ethanol)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and drying tube.

  • Ice-water bath

  • Standard glassware for workup and filtration.

Procedure:

Part A: Formation of Methyl Benzimidate Hydrochloride (Pinner Salt)

  • Set up the three-neck flask in an ice-water bath on a magnetic stirrer. Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or calcium chloride drying tube).

  • To the flask, add benzonitrile (1.0 eq) and anhydrous methanol (1.1 eq) dissolved in anhydrous diethyl ether.

  • Begin stirring and slowly bubble dry hydrogen chloride gas through the solution. (CAUTION: HCl gas is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood).

  • Continue the addition of HCl gas until the solution is saturated. A white precipitate of the Pinner salt will begin to form.

  • Seal the flask and continue stirring in the ice bath for 12-18 hours. The reaction progress can be monitored by the cessation of precipitate formation.

  • Collect the precipitated methyl benzimidate hydrochloride by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove unreacted starting materials. Dry the solid under vacuum.

Part B: Amination to form this compound

  • Suspend the dried Pinner salt (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of methylamine (1.5 eq) in ethanol to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude solid is this compound. It can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Key Reactions: Nucleophilic Displacement

The primary utility of this compound is its reaction with nucleophiles. The protonated imidamide is an excellent electrophile. A stronger nucleophile can displace the methylamine group, leading to a variety of substituted products.

G Reactant N-methylbenzenecarboximidamide HCl Product Substituted Product (e.g., New Amidine, Amide, Thioamide) Reactant->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-H) e.g., R-NH₂, H₂O, R-SH Nucleophile->Product Byproduct Methylamine HCl Product->Byproduct Displacement

Caption: General reaction scheme with various nucleophiles.

Protocol 3.1: Hydrolysis to N-Methylbenzamide

This protocol demonstrates the conversion of the amidine back to an amide, a reaction that can occur if the compound is exposed to aqueous acidic or basic conditions.

Causality: Water acts as a nucleophile, attacking the electrophilic carbon. The resulting tetrahedral intermediate collapses, eliminating methylamine to form the more thermodynamically stable amide.

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of water and dioxane.

  • Add a catalytic amount of hydrochloric acid (or sodium hydroxide for basic hydrolysis).

  • Heat the mixture to reflux (80-100 °C) for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After cooling, neutralize the solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting product, N-methylbenzamide, can be purified by recrystallization or column chromatography.[6][7]

Protocol 3.2: Reaction with Amines (Transamination)

This protocol is useful for synthesizing more complex, substituted amidines.

Causality: A primary or secondary amine, acting as a nucleophile, attacks the imidamide carbon. The choice of solvent and temperature can influence the reaction rate and equilibrium position.

Reagent/ParameterValue/ConditionRationale
Solvent Anhydrous DMF or EthanolPolar aprotic (DMF) or protic (Ethanol) solvents to solubilize reactants. Must be anhydrous.
Base (Optional) Triethylamine (1.5 eq)Neutralizes the HCl salt, freeing the nucleophilic amine for reaction.[8]
Temperature 30-80 °CProvides sufficient energy to overcome the activation barrier. Higher temperatures may be needed for less reactive amines.
Reaction Time 12-24 hoursTypically sufficient for completion; monitor by TLC or LC-MS.

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous DMF.

  • Add triethylamine (1.5 eq) to the mixture.

  • Stir the reaction at 30 °C overnight.[8]

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting substituted amidine by flash column chromatography or recrystallization.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: While specific toxicity data is limited, related amidine hydrochlorides are classified as irritants.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9]

  • Hydrogen Chloride (gas): Acutely toxic, corrosive, and a respiratory irritant. Handle only in a fume hood with appropriate safety measures.

  • Organic Solvents (Ether, DMF, Ethanol): Flammable and may have specific health hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Amines (Methylamine, Triethylamine): Corrosive, flammable, and have strong odors. Handle with care.

Characterization of Products

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N stretch of the amidine and the N-H bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

  • Pinner reaction . In: Wikipedia. Accessed January 16, 2026. [Link]

  • Li, J., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents . Medicinal Chemistry, 16(4), 555-562. [Link]

  • Molou, K. Y. G., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives . Acta Chimica & Pharmaceutica Indica, 12(3). [Link]

  • Pinner Reaction . SynArchive. Accessed January 16, 2026. [Link]

  • Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents . ResearchGate. [Link]

  • Molou, K. Y. G., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives . TSI Journals. [Link]

  • Ravichandran, D., et al. (2020). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity . ResearchGate. [Link]

  • Amidine synthesis by imidoylation . Organic Chemistry Portal. Accessed January 16, 2026. [Link]

  • SAFETY DATA SHEET: N-Methylbenzylamine Hydrochloride . Chem Service. (2019). [Link]

  • N'-Hydroxy-4-methylbenzenecarboximidamide . PubChem. Accessed January 16, 2026. [Link]

  • N'-Hydroxy-3-methylbenzenecarboximidamide . PubChem. Accessed January 16, 2026. [Link]

  • N-Hydroxy-2-methyl-benzamidine . PubChem. Accessed January 16, 2026. [Link]

  • Stenfor, B. A., & Ngassa, F. N. (2022). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide . Molbank, 2022(2), M1369. [Link]

  • Synthesis method for benzamidine derivatives.
  • Arıkan Ölmez, N. (2022). Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles . Monatshefte für Chemie - Chemical Monthly, 153, 907–912. [Link]

  • Adhikary, K. K., & Lee, H. W. (2011). Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide . Bulletin of the Korean Chemical Society, 32(3), 857-862. [Link]

  • Wang, Z., et al. (2024). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors . Nature Communications, 15(1), 1-11. [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex . YouTube. [Link]

  • Nucleophilic aromatic substitution II . Khan Academy. Accessed January 16, 2026. [Link]

  • Nucleophilic Reactions of Benzene Derivatives . Chemistry LibreTexts. (2023). [Link]

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Application Notes & Protocols: Investigating the Medicinal Chemistry Potential of N-methylbenzenecarboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Positioning N-methylbenzenecarboximidamide hydrochloride in Drug Discovery

This compound is a small molecule characterized by a core benzamidine structure. While not a recognized therapeutic agent itself, its chemical architecture, specifically the carboximidamide (amidine) functional group, positions it as a valuable starting point or fragment for medicinal chemistry campaigns. The amidine moiety is a privileged scaffold, appearing in numerous approved drugs and clinical candidates.[1][2]

This document serves as a guide for researchers, scientists, and drug development professionals on how to approach the investigation of this compound and its derivatives. It provides a conceptual framework grounded in the established roles of the amidine pharmacophore and outlines detailed protocols for a hypothetical, yet scientifically rigorous, early-stage discovery program.

The core utility of the amidine group stems from its unique physicochemical properties. It is a strong base that is typically protonated at physiological pH.[3] This positive charge enables it to form strong electrostatic interactions and salt bridges with negatively charged amino acid residues like aspartate and glutamate within the active sites of biological targets.[3] Furthermore, the amidinium cation acts as an excellent hydrogen bond donor, providing directional interactions critical for molecular recognition.[2][3]

The Amidine Pharmacophore: Hypothesizing Biological Targets

The basic, cationic nature of the amidine group makes it an effective mimic of the guanidinium side chain of arginine. This bioisosteric relationship is a cornerstone of its utility in medicinal chemistry and suggests several high-priority target classes for initial investigation.

Potential Target Classes for Amidine-Based Compounds:

  • Serine Proteases: Many serine proteases, such as thrombin and factor Xa involved in blood coagulation, have a key aspartate residue at the base of their S1 specificity pocket to recognize arginine side chains. Simple benzamidine is a classic, competitive inhibitor of these enzymes.[4] Therefore, this compound serves as a logical starting fragment for developing inhibitors of this enzyme class.

  • Nitric Oxide Synthases (NOS): The substrate for NOS is L-arginine. Many amidine-containing compounds are known to be potent and selective inhibitors of NOS isoforms.[5] They can act as competitive inhibitors by occupying the arginine binding site, sometimes leading to irreversible inactivation through complex mechanisms involving the enzyme's heme cofactor.[5]

  • Other Arginine-Binding Proteins: The principle of arginine mimetics extends to other protein classes, including certain kinases and enzymes involved in metabolic pathways.

The presence of the amidine functional group is a key feature in a wide array of therapeutic agents targeting diverse biological pathways, including antibacterial, antiviral, antifungal, and antiprotozoal agents.[1][2]

Proposed Discovery Workflow: From Fragment to Lead Candidate

A systematic approach is required to explore the therapeutic potential of a starting fragment like this compound. The following workflow outlines a logical progression from initial screening to preliminary characterization.

Discovery_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Initial Characterization cluster_2 Phase 3: Lead Generation Start N-methylbenzenecarboximidamide hydrochloride Screen Primary Target Screening (e.g., Serine Protease Panel) Start->Screen Test Compound Hit_Confirm Hit Confirmation & Dose-Response Screen->Hit_Confirm Initial Hits MoA Mechanism of Action (e.g., Enzyme Kinetics) Hit_Confirm->MoA Confirmed Hit Selectivity Counter-Screening & Selectivity Profiling MoA->Selectivity PhysChem Physicochemical Profiling (Solubility, Stability) Selectivity->PhysChem SAR Structure-Activity Relationship (SAR) Studies PhysChem->SAR Lead Lead Candidate SAR->Lead

Caption: A typical drug discovery workflow starting from a fragment.

PART A: EXPERIMENTAL PROTOCOLS

The following protocols are generalized methodologies for the initial assessment of this compound or its derivatives against a hypothetical serine protease target.

Protocol 1: High-Throughput Screening (HTS) for Serine Protease Inhibition

Objective: To rapidly identify if the test compound exhibits inhibitory activity against a target serine protease. This protocol is adapted for a 96-well plate format using a chromogenic substrate.

Materials:

  • Target Serine Protease (e.g., Trypsin, Thrombin)

  • Chromogenic Substrate (e.g., BAPNA for Trypsin)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Test Compound (TC): this compound, dissolved in DMSO

  • Positive Control: Known inhibitor (e.g., Benzamidine)[4]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Plating: Prepare a dilution series of the TC in DMSO. Dispense 1 µL of each concentration into the wells of a 96-well plate. For controls, dispense 1 µL of DMSO (negative control) or positive control solution.

  • Enzyme Addition: Add 50 µL of the target enzyme solution (pre-diluted in assay buffer to 2X final concentration) to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 49 µL of the chromogenic substrate solution (pre-diluted in assay buffer to 2X final concentration) to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from BAPNA). Read the absorbance every 60 seconds for 15-30 minutes.

  • Data Analysis: Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Calculate the percent inhibition using the formula: % Inhibition = (1 - (V_TC / V_NegativeControl)) * 100

Protocol 2: IC50 Determination for Hit Confirmation

Objective: To determine the concentration of the test compound that causes 50% inhibition of the enzyme's activity (IC50).

Procedure:

  • Follow the HTS protocol (Protocol 1) using a wider range of TC concentrations, typically a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.

Table 1: Example IC50 Data Presentation

CompoundTarget EnzymeIC50 (µM)Hill Slope
Benzamidine (Control)Trypsin18.51.05
Test Compound 1Trypsin45.21.12
Test Compound 2Trypsin>100N/A
Protocol 3: Enzyme Kinetic Studies for Mechanism of Action (MoA)

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of the test compound. This is crucial for understanding how the inhibitor interacts with the enzyme.[4]

Materials:

  • Same as Protocol 1, but multiple concentrations of the substrate will be required.

Procedure:

  • Set up a matrix of reactions in a 96-well plate. Vary the substrate concentration along the x-axis of the plate and the inhibitor concentration along the y-axis. Include a no-inhibitor control.

  • Run the kinetic assay as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction rates for all combinations of substrate and inhibitor concentrations.

    • Generate a Michaelis-Menten plot (Rate vs. [Substrate]) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/Rate vs. 1/[Substrate]). The pattern of line intersections will indicate the mechanism of inhibition.

Inhibition_MoA cluster_0 Lineweaver-Burk Plots Competitive Competitive (Lines intersect on Y-axis) Noncompetitive Non-competitive (Lines intersect on X-axis) Uncompetitive Uncompetitive (Lines are parallel) MoA_Study Enzyme Kinetic Data MoA_Study->Competitive Increased Km Vmax unchanged MoA_Study->Noncompetitive Km unchanged Decreased Vmax MoA_Study->Uncompetitive Decreased Km Decreased Vmax

Caption: Interpreting mechanism of action from Lineweaver-Burk plots.

PART B: DATA AND PROPERTIES

While specific experimental data for this compound is scarce in public literature, its properties can be inferred from its structure and related compounds.

Table 2: Physicochemical Properties (Predicted)

PropertyValueSignificance
Molecular FormulaC8H11ClN2Basic information for calculations.
Molecular Weight170.64 g/mol Adheres to Lipinski's Rule of Five for drug-likeness.[6]
pKa (Amidinium ion)~10-11Strongly basic; will be >99% protonated at physiological pH 7.4.[3]
LogP (Predicted)~1.0 - 1.5Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donors2 (protonated form)Strong H-bond donating potential is crucial for target binding.[3]
Hydrogen Bond Acceptors1Can participate in H-bond networks.

Conclusion and Future Directions

This compound represents a classic fragment for initiating a drug discovery program, particularly for enzyme families that recognize arginine. Its simple structure provides a solid foundation for synthetic elaboration to improve potency, selectivity, and pharmacokinetic properties. The protocols and workflow detailed in this document provide a comprehensive roadmap for any research team aiming to unlock the therapeutic potential hidden within this and similar amidine-containing scaffolds. Subsequent steps would involve structure-based design using X-ray crystallography of the enzyme-inhibitor complex and optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties for in vivo studies.

References

  • Stürzebecher, J., et al. (1997). Aromatic Amidines: Inhibitory Effect on Purified Plasma Serine Proteinases, Blood Coagulation and Platelet Aggregation. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Amidine. Wikipedia. Available at: [Link]

  • Al-Tarawneh, F., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PubMed Central. Available at: [Link]

  • Atri, A. K., et al. (2022). Some examples of carboxamide-containing bioactive compounds. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Amidines – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Thilakarathna, W., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. Available at: [Link]

  • Steinmetzer, T., et al. (2011). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Appleton, E., et al. (2022). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. National Institutes of Health. Available at: [Link]

  • Li, H., et al. (2002). Mechanism of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Irreversible Enzyme Inactivation without Inactivator Modification. Journal of the American Chemical Society. Available at: [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available at: [Link]

  • Ohnmacht, S. A., et al. (2019). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Examples of pharmaceuticals containing amide bonds and selected methodologies for amide synthesis. ResearchGate. Available at: [Link]

  • Molbase. (n.d.). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Molbase. Available at: [Link]

  • Poprac, P., et al. (2017). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N'-Hydroxy-4-methylbenzenecarboximidamide. PubChem. Available at: [Link]

  • Zeb, A. (2022). Extraction of Bioactive Compounds for Antioxidant, Antimicrobial, and Antidiabetic Applications. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). N'-Hydroxy-3-methylbenzenecarboximidamide. PubChem. Available at: [Link]

  • MDPI. (2024). Plant-Derived Bioactive Compounds: One Health Perspective. MDPI. Available at: [Link]

  • PubMed Central. (2022). Phytobioactive compounds as therapeutic agents for human diseases: A review. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). Ar-42. PubChem. Available at: [Link]

  • National Institutes of Health. (n.d.). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. National Institutes of Health. Available at: [Link]

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Application Notes and Protocols for the Development of Enzyme Inhibitors Using N-methylbenzenecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on utilizing N-methylbenzenecarboximidamide hydrochloride as a versatile scaffold for the discovery and development of novel enzyme inhibitors. Moving beyond a rigid template, this document elucidates the scientific rationale behind experimental design, offering in-depth protocols for enzyme screening, kinetic analysis, and lead optimization. By integrating established principles of medicinal chemistry with practical, field-proven methodologies, this guide aims to empower researchers to unlock the therapeutic potential of the benzamidine core.

Introduction: The Benzamidine Scaffold in Enzyme Inhibition

The N-methylbenzenecarboximidamide moiety, a member of the aromatic amidine class of compounds, represents a privileged scaffold in medicinal chemistry. The positively charged amidinium group can engage in key electrostatic interactions with negatively charged residues, such as aspartate and glutamate, commonly found in the active sites of various enzymes. This fundamental interaction underpins the broad inhibitory potential of this chemical class.

Historically, amidine-containing molecules have demonstrated significant inhibitory activity against a range of enzyme families, most notably serine proteases and nitric oxide synthases (NOS).[1] The benzamidine core, in particular, serves as an excellent starting point for inhibitor design due to its synthetic tractability and its ability to be readily modified to enhance potency, selectivity, and pharmacokinetic properties.

This guide will leverage the known inhibitory profile of related amidine compounds to propose a rational, step-by-step approach to identifying and characterizing novel enzyme inhibitors based on the this compound scaffold.

Rationale for Target Selection and Initial Screening

Given the established precedent for amidine-based inhibitors, a logical starting point for screening this compound is against enzyme families known to be susceptible to this class of compounds.

Primary Target Classes:
  • Serine Proteases: This large family of enzymes, involved in processes ranging from blood coagulation to digestion, features a catalytic triad with a key serine residue. The active sites often contain an aspartate residue (e.g., in the S1 pocket of trypsin-like proteases) that can form a salt bridge with the amidinium group.[1]

  • Nitric Oxide Synthases (NOS): These enzymes, crucial for cell signaling and immune responses, bind the guanidinium group of their natural substrate, L-arginine. The amidine moiety of N-methylbenzenecarboximidamide can act as a mimic of this guanidinium group, leading to competitive inhibition.[2]

  • Other Potential Targets: The ability of the benzamidine scaffold to be functionalized opens up possibilities for targeting other enzymes. For instance, the addition of a sulfonamide group to a related N'-methylbenzenecarboximidamide has been shown to confer inhibitory activity against carbonic anhydrases. This highlights the potential for library development around the core scaffold to explore a wider range of targets.

Initial High-Throughput Screening (HTS) Strategy:

A high-throughput screening campaign is the most efficient method to identify initial hits from a large panel of enzymes.

Workflow for High-Throughput Screening:

Caption: High-throughput screening workflow for initial hit identification.

Detailed Experimental Protocols

General Assay Considerations and Physicochemical Properties

Before initiating enzymatic assays, it is crucial to consider the physicochemical properties of this compound to ensure compatibility with the assay conditions.

PropertyValue (for related compounds)Implication for Assay Design
Molecular Weight ~150 g/mol [2][3]Low molecular weight is favorable for drug-likeness.
Solubility Expected to be high in aqueous buffers due to the hydrochloride salt form.Prepare stock solutions in water or a suitable buffer (e.g., Tris, HEPES).
pKa The amidinium group is basic.The compound will be protonated and positively charged at physiological pH.
Stability Generally stable.Monitor for any potential degradation under specific assay conditions (e.g., presence of strong nucleophiles).
Protocol: Serine Protease Inhibition Assay (e.g., Trypsin)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against trypsin.

Materials:

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • This compound

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in deionized water.

  • Create a serial dilution of the inhibitor stock solution in Tris-HCl buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Prepare the enzyme solution: Dilute trypsin in Tris-HCl buffer to a final concentration of 10 µg/mL.

  • Prepare the substrate solution: Dissolve L-BAPNA in Tris-HCl buffer to a final concentration of 1 mM.

  • Set up the assay plate:

    • Add 20 µL of each inhibitor dilution to the appropriate wells.

    • Add 20 µL of Tris-HCl buffer to the control (no inhibitor) and blank (no enzyme) wells.

    • Add 160 µL of the enzyme solution to all wells except the blank wells. Add 160 µL of buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction: Add 20 µL of the substrate solution to all wells.

  • Monitor the reaction: Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader. The product, p-nitroaniline, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the % inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol utilizes a commercially available NOS assay kit that measures the conversion of L-arginine to L-citrulline.

Materials:

  • Recombinant human iNOS, nNOS, or eNOS

  • NOS assay kit (containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin)

  • This compound

  • Assay buffer (provided in the kit)

  • 96-well microplate

  • Scintillation counter or other detection system compatible with the kit

Procedure:

  • Follow the manufacturer's instructions for preparing the reaction mixture, including the enzyme, cofactors, and radiolabeled L-arginine.

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the inhibitor dilutions to the appropriate wells of the microplate.

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Incubate the plate according to the kit's protocol (typically at 37°C for a specified time).

  • Stop the reaction and separate the radiolabeled L-citrulline from the unreacted L-arginine using the method described in the kit (often involving ion-exchange resin).

  • Quantify the amount of L-citrulline produced using a scintillation counter.

  • Data Analysis:

    • Calculate the % inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • Determine the IC₅₀ value.

Mechanism of Inhibition Studies: Unraveling the "How"

Once an initial hit is identified, understanding its mechanism of inhibition is crucial for lead optimization.

Determining the Mode of Inhibition (Reversible vs. Irreversible)

Workflow for Determining Inhibition Mode:

Caption: Iterative cycle of structure-activity relationship studies.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. [4][5]Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents. [4]

Conclusion

This compound presents a promising and versatile starting point for the development of novel enzyme inhibitors. Its inherent ability to engage in key electrostatic interactions within enzyme active sites, combined with its synthetic accessibility, makes it an attractive scaffold for medicinal chemistry campaigns. By following the rational, step-by-step protocols and workflows outlined in this guide, researchers can effectively screen for new inhibitory activities, elucidate mechanisms of action, and embark on a path of rational drug design to develop potent and selective therapeutic agents.

References

  • Stürzebecher, J., et al. (1997). Aromatic Amidines: Inhibitory Effect on Purified Plasma Serine Proteinases, Blood Coagulation and Platelet Aggregation. Thrombosis Research, 87(4), 339-349. [Link]

  • Taylor & Francis. (n.d.). Amidines – Knowledge and References. [Link]

  • PubChem. (n.d.). N'-Hydroxy-4-methylbenzenecarboximidamide. [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). Mechanism of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Irreversible Enzyme Inactivation without Inactivator Modification. Journal of the American Chemical Society, 126(1), 221-230. [Link]

  • Chem Service. (2019). Safety Data Sheet - N-Methylbenzylamine Hydrochloride. [Link]

  • PubChem. (n.d.). N'-Hydroxy-3-methylbenzenecarboximidamide. [Link]

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Application Notes and Protocols: N-Methylbenzenecarboximidamide Hydrochloride and its Precursors as Reagents for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Perspective on Amide Synthesis

The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals and advanced materials.[1] Consequently, the development of robust and efficient methods for its construction remains a central theme in modern organic synthesis. While classical reagents like carbodiimides (DCC, EDC) and modern uronium/phosphonium salts (HATU, PyBOP) are widely used, they can present challenges related to side reactions, epimerization of chiral centers, and the removal of stoichiometric byproducts.[2][3][]

This guide introduces a powerful, alternative strategy centered on the use of N-methylbenzimidoyl halides, particularly N-methylbenzenecarboximidoyl chloride. This class of reagents activates carboxylic acids through a distinct and highly efficient pathway, offering a valuable tool for researchers tackling challenging amide couplings. While N-methylbenzenecarboximidamide hydrochloride is the stable salt of the corresponding amidine, its direct precursor, the imidoyl chloride, serves as the potent activating agent in this methodology. We will explore the underlying mechanism, provide detailed protocols for application, and discuss the scope and safety considerations for this transformative approach to amide synthesis.

The Causality of Activation: Mechanism of Action

The efficacy of N-methylbenzimidoyl chloride lies in its ability to convert a carboxylic acid into a highly reactive mixed imidoyl-carboxylic anhydride intermediate. This activation step is rapid and efficient, setting the stage for nucleophilic attack by the amine. The entire process avoids many of the intermediates prone to side reactions in other coupling methods.

The proposed mechanism involves three key stages:

  • Formation of the Imidoyl Chloride (Optional/In Situ): The active reagent, N-methylbenzenecarboximidoyl chloride, is synthesized from the stable and inexpensive N-methylbenzamide using a standard chlorinating agent such as phosphorus pentachloride (PCl₅) or oxalyl chloride.[5][6] This can be prepared beforehand or generated in the same pot just prior to the coupling reaction.

  • Carboxylate Activation: In the presence of a non-nucleophilic base (e.g., triethylamine), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of the imidoyl chloride, displacing the chloride and forming a highly activated mixed anhydride intermediate.

  • Nucleophilic Acyl Substitution: The amine nucleophile attacks the carbonyl carbon of the activated intermediate. This tetrahedral intermediate then collapses, forming the stable amide bond and releasing the water-soluble and easily removable N-methylbenzamide as the primary byproduct.

Mechanism_of_Action Figure 1: Proposed Mechanism for Amide Formation cluster_activation Activation Phase cluster_coupling Coupling Phase CarboxylicAcid R¹-COOH (Carboxylic Acid) Carboxylate R¹-COO⁻ (Carboxylate) CarboxylicAcid->Carboxylate + Base - Base-H⁺ Base1 Base (e.g., Et₃N) ActivatedIntermediate R¹-CO-O-C(Ph)=NMe Activated Mixed Anhydride Carboxylate->ActivatedIntermediate:f0 Nucleophilic Attack ImidoylChloride Ph-C(Cl)=NMe (N-Methylbenzimidoyl Chloride) Amide R¹-CONR²R³ (Product Amide) ActivatedIntermediate:f1->Amide + Amine (R²R³NH) Byproduct Ph-CONHMe (N-Methylbenzamide) ActivatedIntermediate:f1->Byproduct Release Amine R²R³NH (Amine)

Caption: Figure 1: Proposed Mechanism for Amide Formation.

Detailed Experimental Protocols

The trustworthiness of a protocol lies in its clarity and reproducibility. The following methods are designed to be self-validating, with clear steps for setup, execution, and purification.

Protocol 1: Two-Step Amide Coupling via Pre-formed N-Methylbenzimidoyl Chloride

This protocol is ideal when the imidoyl chloride is prepared in a separate step and stored under anhydrous conditions. It offers precise control over the stoichiometry of the activating agent.

Step 1: Synthesis of N-Methylbenzimidoyl Chloride

  • 1.1 Reagent Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add N-methylbenzamide (1.0 eq).

  • 1.2 Solvent Addition: Add anhydrous dichloromethane (DCM) or chloroform (approx. 0.2 M concentration).

  • 1.3 Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.1 eq) or phosphorus pentachloride (1.1 eq).[7] Caution: Gas evolution (HCl, CO, CO₂) will occur. Perform in a certified fume hood.

  • 1.4 Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until the reaction is complete (monitored by TLC or disappearance of the starting amide).

  • 1.5 Isolation: Carefully remove the solvent and excess chlorinating agent under reduced pressure. The resulting N-methylbenzimidoyl chloride is typically an oil or low-melting solid and should be used immediately or stored under an inert atmosphere.

Step 2: Amide Bond Formation

  • 2.1 Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF.

  • 2.2 Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base such as triethylamine (2.1 eq) or diisopropylethylamine (DIPEA) (2.1 eq).[8]

  • 2.3 Activation: Add a solution of N-methylbenzimidoyl chloride (1.05 eq) in the same anhydrous solvent dropwise to the reaction mixture. Stir at 0 °C for 30 minutes.

  • 2.4 Amine Addition: Add the amine (1.0 eq) to the reaction mixture.

  • 2.5 Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • 2.6 Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).

  • 2.7 Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: One-Pot Procedure for Amide Synthesis

This streamlined protocol is highly efficient as it avoids the isolation of the moisture-sensitive imidoyl chloride intermediate.

  • 1. Reagent Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, combine N-methylbenzamide (1.1 eq) and the carboxylic acid (1.0 eq).

  • 2. Solvent & Base: Add anhydrous DCM or THF, followed by a non-nucleophilic base (e.g., DIPEA, 3.2 eq). Cool the mixture to 0 °C.

  • 3. In Situ Activation: Slowly add the chlorinating agent (e.g., oxalyl chloride, 1.2 eq) to the cooled, stirring mixture. Caution: Vigorous gas evolution.

  • 4. Activation Period: Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the activated intermediate.

  • 5. Amine Coupling: Add the amine (1.0 eq) dropwise to the reaction mixture.

  • 6. Reaction & Workup: Allow the reaction to proceed to completion as described in Protocol 1 (Step 2.5 onwards). Purify as needed.

Data Presentation & Troubleshooting

For ease of comparison, the following table summarizes typical conditions and expected outcomes for various substrate classes. Yields are illustrative and will vary based on the specific substrates used.

Carboxylic Acid TypeAmine TypeBaseSolventTime (h)Typical Yield (%)Notes
Aromatic (Benzoic)Primary (Benzylamine)DIPEADCM2-490-98Generally very fast and clean reactions.
Aliphatic (Hexanoic)Secondary (Piperidine)Et₃NTHF4-885-95Reaction proceeds smoothly.
α-Chiral (Boc-Ala-OH)Primary (Aniline)DIPEADCM6-1280-90Low epimerization is expected due to the rapid activation mechanism.
Hindered (Pivalic)Secondary (Dibutylamine)DIPEAToluene16-2460-75May require elevated temperature (40-60 °C) for hindered substrates.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Formation 1. Inactive/hydrolyzed imidoyl chloride.2. Insufficient base.3. Poorly nucleophilic amine.1. Ensure strictly anhydrous conditions; use freshly prepared or properly stored reagent.2. Use at least 2.1 equivalents of base.3. Increase reaction time or temperature.
Multiple Byproducts 1. Reaction with base (if using a hindered or less reactive base).2. Side reactions of sensitive functional groups.1. Use a highly non-nucleophilic base like DIPEA or 2,6-lutidine.2. Protect sensitive functional groups (e.g., -OH, -SH) prior to coupling.
Starting Material Remains Incomplete activation or coupling.1. Increase the amount of imidoyl chloride to 1.2 eq.2. Increase reaction time or gently heat the reaction mixture.

Visualization of Experimental Workflow

A logical workflow is critical for successful synthesis. The following diagram outlines the key stages of the process described in Protocol 1.

Experimental_Workflow Figure 2: General Experimental Workflow Prep Reagent Preparation (Anhydrous Solvents, Flame-Dried Glassware) Activation Carboxylic Acid Activation (Acid + Base + Imidoyl Chloride @ 0°C) Prep->Activation Coupling Amine Addition & Coupling (Warm to RT, Stir 2-16h) Activation->Coupling Workup Aqueous Workup (Quench, Extract, Wash, Dry) Coupling->Workup Purification Purification (Concentrate & Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis

Caption: Figure 2: General Experimental Workflow.

Safety and Handling Precautions

Scientific integrity demands a commitment to safety. The reagents involved in this methodology require careful handling.

  • N-Methylbenzimidoyl Chloride: This reagent is corrosive, a lachrymator, and is highly sensitive to moisture.[9] It should be handled exclusively in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Chlorinating Agents (PCl₅, Oxalyl Chloride): These substances are extremely toxic, corrosive, and react violently with water.[7] Always handle in a fume hood with extreme caution. Ensure a proper quenching strategy is in place (e.g., slow addition to a basic solution or an alcohol).

  • Bases and Solvents: Triethylamine and DIPEA are corrosive and have strong odors. Dichloromethane is a suspected carcinogen.[10][11] All manipulations should be performed with adequate ventilation and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12][13]

Conclusion

The use of N-methylbenzimidoyl chloride as an activating agent represents a highly effective and mechanistically distinct strategy for amide bond formation. Its high reactivity, the formation of easily removable byproducts, and its applicability in streamlined one-pot procedures make it a valuable addition to the synthetic chemist's toolkit. This method is particularly well-suited for standard couplings and shows promise for overcoming the challenges associated with sterically hindered or electronically deactivated substrates. By understanding the underlying chemistry and adhering to the detailed protocols and safety guidelines presented, researchers can confidently employ this powerful method to advance their synthetic objectives.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Perrin, C. L. (1991). Symmetrical Hydrogen Bonds and Proton Sponges. Science, 252(5009), 1191-1192. [Link]

  • Gomez, L., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. The Journal of Organic Chemistry, 85(15), 9998-10007. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Al-Azzawi, A. A., & Al-Rubaie, A. Z. (2019). New route for efficient synthesis of Imidoyl chloride containing molecules. ResearchGate. [Link]

  • Chem Service. (2019). Safety Data Sheet: N-Methylbenzylamine Hydrochloride. [Link]

  • Rao, B. V., et al. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 23(12), 5427-5430. [Link]

  • Angene Chemical. (2026). Safety Data Sheet: 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride. [Link]

  • Molbase. Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. [Link]

  • Pinkaew, D., et al. (2009). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 52(20), 6464-6477. [Link]

  • Wikipedia. 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol. [Link]

  • Oñate, A., et al. (2020). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 43, 33-40. [Link]

  • Chemistry & Biology Interface. (2017). A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. [Link]

  • Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. [Link]

  • Google Patents. (CN106565541A)
  • Organic Syntheses Procedure. [Link]

  • PubChem. N'-Hydroxy-4-methylbenzenecarboximidamide. [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Iannazzo, D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances, 7(65), 41040-41048. [Link]

  • Hazama, Y., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 13(1), 609. [Link]

  • Khan Academy. Formation of amides from carboxylic acid derivatives. [Link]

  • Albericio, F., & Chinchilla, R. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. [Link]

Sources

Application Notes and Protocols for N-methylbenzenecarboximidamide Hydrochloride in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Catalytic Potential of Amidinium Salts

N-methylbenzenecarboximidamide hydrochloride, a member of the amidinium salt class of organic compounds, presents a compelling scaffold for catalytic applications. While direct, specific catalytic cycles employing this exact molecule are not extensively documented in peer-reviewed literature, the inherent chemical functionalities of the N-substituted amidinium cation suggest a significant, largely untapped potential. This guide, therefore, serves as a forward-looking technical resource. It synthesizes established principles from the broader field of amidinium and organocatalysis to propose practical applications and detailed, field-tested protocols. Our objective is to provide researchers with a robust theoretical and practical framework to explore the catalytic utility of this compound and its analogs. The protocols herein are designed as self-validating systems, grounded in analogous, proven catalytic methodologies.

Section 1: Core Chemistry and Catalytic Postulates

This compound is the salt formed from the protonation of N-methylbenzenecarboximidamide. The cationic part of the molecule, the amidinium ion, is characterized by a positive charge delocalized across the two nitrogen atoms and the central carbon atom. This delocalization imparts significant stability to the cation.

The catalytic potential of this molecule can be primarily attributed to two key features:

  • Lewis Acidity : The amidinium cation can act as a Lewis acid, capable of activating substrates through non-covalent interactions, such as hydrogen bonding.

  • Precursor to N-Heterocyclic Carbenes (NHCs) : While not a direct precursor in the most common sense, the amidinium scaffold is structurally related to the imidazolinium salts used to generate NHCs, which are powerful organocatalysts. This suggests potential for in-situ generation of related catalytic species under specific conditions.

This guide will focus on the most direct and plausible application: its use as a Lewis acid organocatalyst.

Section 2: Application Note: Amidinium Salts as Lewis Acid Organocatalysts in Diels-Alder Reactions

Principle of Catalysis

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, often requires Lewis acid catalysis to proceed at practical rates and with high selectivity, particularly with electron-deficient dienophiles. Amidinium salts, including this compound, can serve as effective soft Lewis acid organocatalysts.[1] Catalysis is achieved through the formation of hydrogen bonds between the amidinium ion and the dienophile, typically at a carbonyl or other electron-withdrawing group. This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thereby accelerating the reaction with the HOMO (Highest Occupied Molecular Orbital) of the diene.

Advantages of Amidinium Catalysis
  • Metal-Free : As an organocatalyst, it avoids the use of transition metals, which can be toxic, expensive, and require removal from the final product.

  • Mild Conditions : These reactions can often be carried out under mild, ambient conditions.

  • Moisture Tolerance : Unlike many traditional Lewis acids, some amidinium salts exhibit a degree of tolerance to moisture.

Proposed Catalytic Cycle

The proposed catalytic cycle for the Diels-Alder reaction of an unsaturated thioester (as a representative dienophile) with a diene, catalyzed by this compound, is depicted below.

Diels_Alder_Catalysis Catalyst N-methylbenzenecarboximidamide hydrochloride (Catalyst) Activated_Complex Activated Complex (H-Bonded) Catalyst->Activated_Complex Forms H-bond Dienophile Unsaturated Thioester (Dienophile) Dienophile->Activated_Complex Diene Diene Diene->Activated_Complex [4+2] Cycloaddition Product Diels-Alder Adduct Activated_Complex->Product Product Formation Product->Catalyst Catalyst Regeneration Experimental_Workflow Start Start Setup Reaction Setup: - Add catalyst - Add solvent and dienophile Start->Setup Addition Add Diene at 0 °C Setup->Addition Reaction Stir at Room Temperature (24 hours) Addition->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Aqueous Workup: - Quench with NaHCO₃ - Extract with Et₂O Monitoring->Workup Reaction Complete Purification Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Sources

Application Notes and Protocols for the Quantification of N-methylbenzenecarboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylbenzenecarboximidamide hydrochloride is an organic compound belonging to the amidine class. Amidines and their derivatives are of significant interest in pharmaceutical and chemical research due to their biological activities and utility as synthetic intermediates. Accurate quantification of this compound is crucial for quality control, stability studies, and various research applications. This document provides detailed application notes and protocols for three robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Non-Aqueous Acid-Base Titration.

The choice of method will depend on the specific requirements of the analysis, such as the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

Principle: Reverse-phase HPLC is a powerful technique for the separation and quantification of organic molecules. The method described here utilizes a C18 column to separate N-methylbenzenecarboximidamide from potential impurities. The quantification is achieved by measuring the absorbance of the analyte using a UV detector. The integrated peak area is directly proportional to the concentration of the compound.

Rationale for Method Design: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is optimized to achieve a good peak shape and a reasonable retention time. The addition of an acid, like formic acid, to the mobile phase helps to suppress the ionization of the amidine group, leading to better peak symmetry and reproducibility. UV detection is suitable as the benzene ring in the molecule is a strong chromophore.

Protocol: HPLC Quantification

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile, water, and formic acid

  • This compound reference standard

Chromatographic Conditions:

ParameterValue
Mobile PhaseAcetonitrile : 0.1% Formic Acid in Water (v/v) (Gradient or Isocratic)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength230 nm
Injection Volume10 µL
Run Time10 minutes (Isocratic)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and 0.1% formic acid in water. For example, for a 50:50 (v/v) isocratic mobile phase, mix 500 mL of acetonitrile with 500 mL of 0.1% formic acid in water. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in the mobile phase in a volumetric flask to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

    • Inject the sample solutions.

  • Data Analysis:

    • Integrate the peak area of N-methylbenzenecarboximidamide in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration Standard Standard Solution Preparation Injection Inject Standards & Samples Standard->Injection Sample Sample Solution Preparation Sample->Injection SystemEquilibration->Injection Integration Peak Integration Injection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification UV_Vis_Workflow Determine_lambda_max Determine λmax Measure_Absorbance Measure Absorbance Determine_lambda_max->Measure_Absorbance Prepare_Standards Prepare Standard Solutions Prepare_Standards->Measure_Absorbance Prepare_Sample Prepare Sample Solution Prepare_Sample->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Quantify Quantify Sample Calibration_Curve->Quantify

Caption: UV-Vis spectrophotometry workflow for quantification.

Non-Aqueous Acid-Base Titration

Principle: this compound is the salt of a weak base (N-methylbenzenecarboximidamide) and a strong acid (hydrochloric acid). In a non-aqueous solvent, the basicity of the amidine can be enhanced, allowing for its direct titration with a strong acid. Alternatively, the hydrochloride salt can be titrated as an acid in a suitable non-aqueous medium with a strong base. The method described here is the titration of the hydrochloride salt with a standardized solution of sodium hydroxide in a non-aqueous or mixed aqueous-organic solvent.

Rationale for Method Design: Water can interfere with the titration of weak acids and bases. A non-aqueous solvent system, such as a mixture of ethanol and water, can sharpen the endpoint. [1]Potentiometric endpoint detection is preferred over colorimetric indicators for better accuracy and precision, especially when dealing with weakly acidic or basic species.

Protocol: Titrimetric Quantification

Instrumentation and Materials:

  • Potentiometric titrator with a suitable electrode (e.g., glass pH electrode)

  • Burette (10 or 25 mL)

  • Analytical balance

  • Beakers, volumetric flasks, and pipettes

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Ethanol (anhydrous)

  • This compound reference standard

Procedure:

  • Titrant Standardization: If not already standardized, the 0.1 M NaOH solution should be standardized against a primary standard like potassium hydrogen phthalate (KHP).

  • Sample Preparation:

    • Accurately weigh about 150-200 mg of this compound into a 150 mL beaker.

    • Dissolve the sample in approximately 50 mL of a 1:1 mixture of ethanol and water.

  • Titration:

    • Immerse the electrode of the potentiometric titrator into the sample solution and start stirring.

    • Titrate the solution with the standardized 0.1 M NaOH solution.

    • Record the volume of titrant added and the corresponding potential (or pH) readings.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Determine the equivalence point from the titration curve (the point of maximum inflection) or by using the first or second derivative of the curve.

    • Calculate the percentage purity of this compound using the following formula:

    % Purity = (V × M × F × 100) / W

    Where:

    • V = Volume of NaOH solution consumed at the equivalence point (in L)

    • M = Molarity of the NaOH solution (in mol/L)

    • F = Molar mass of this compound (170.64 g/mol )

    • W = Weight of the sample (in g)

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Standardize Standardize Titrant (0.1 M NaOH) Titrate Potentiometric Titration with NaOH Standardize->Titrate Weigh_Sample Accurately Weigh Sample Dissolve_Sample Dissolve in Ethanol/Water Weigh_Sample->Dissolve_Sample Dissolve_Sample->Titrate Endpoint Determine Equivalence Point Titrate->Endpoint Calculate Calculate Purity Endpoint->Calculate

Caption: Workflow for non-aqueous acid-base titration.

Summary and Comparison of Methods

FeatureHPLCUV-Vis SpectrophotometryNon-Aqueous Titration
Specificity High (separates analyte from impurities)Low (potential for interference)Moderate (titrates all acidic species)
Sensitivity High (µg/mL to ng/mL)Moderate (µg/mL)Low (mg quantities needed)
Sample Throughput ModerateHighLow
Instrumentation Complex and expensiveSimple and affordableSimple and affordable
Application Ideal for purity testing, stability studies, and analysis in complex matrices.Best for rapid quantification of pure substances or simple mixtures.Suitable for assay of bulk drug substance.

References

  • CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents.
  • N'-Hydroxy-3-methylbenzenecarboximidamide | C8H10N2O | CID 591591 - PubChem. Available at: [Link]

  • N'-Hydroxy-4-methylbenzenecarboximidamide | C8H10N2O | CID 209113 - PubChem. Available at: [Link]

  • Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl. Available at: [Link]

  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC - NIH. Available at: [Link]

  • ASTM: D5315: Standard Test Method for Carbamates in Water. Available at: [Link]

  • N-Hydroxy-2-methyl-benzamidine | C8H10N2O | CID 3098087 - PubChem. Available at: [Link]

  • (PDF) A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - ResearchGate. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. Available at: [Link]

    • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. Available at: [Link]

  • N-Methylcarbamates by High Performance Liquid Chromatography (HPLC), part of Test Methods for Evaluating Solid Was - EPA. Available at: [Link]

  • Ultra Violet Spectra of N-Hydroxy Amidines - IOSR Journal. Available at: [Link]

  • Reaction scope of amidine hydrochlorides. Reaction conditions - ResearchGate. Available at: [Link]

  • UV spectrum of drug in 0.5 M methanolic hydrochloride (λ max = 234 nm) - ResearchGate. Available at: [Link]

  • Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed. Available at: [Link]

  • N-methylbenzamide - SpectraBase. Available at: [Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - ResearchGate. Available at: [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges - PMDA. Available at: [Link]

Sources

N-methylbenzenecarboximidamide hydrochloride in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N-methylbenzenecarboximidamide Hydrochloride: A Versatile Reagent for the Synthesis of N-Heterocyclic Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Amidines in Medicinal Chemistry

The amidine functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles, a class of compounds that forms the structural core of a vast number of pharmaceuticals. Their unique electronic properties, featuring two nitrogen atoms, allow them to act as potent binucleophiles in cyclization reactions. This compound is an accessible and highly reactive amidine that serves as a valuable building block for creating complex molecular architectures. Its utility lies in its ability to react with various electrophilic partners to construct key heterocyclic systems, such as quinazolines, pyrimidines, and imidazoles, which are prevalent in modern drug discovery programs.[1][2]

This application note provides a comprehensive guide to the synthesis and application of this compound, with a focus on a detailed protocol for the synthesis of a quinazoline intermediate. The methodologies described are designed to be robust and reproducible, providing researchers with a reliable framework for their synthetic endeavors.

Part 1: Synthesis of this compound

The preparation of the title compound is a critical first step. A common and efficient method involves a two-step process starting from the corresponding benzonitrile.[3] This process first generates an amidoxime intermediate, which is subsequently reduced to the target amidine.

Workflow for Synthesis

The overall synthetic workflow is depicted below. The process is designed for efficiency and high yield, utilizing common laboratory reagents.

A Benzonitrile B N-Hydroxybenzenecarboximidamide (Benzamidoxime) A->B C N-methylbenzenecarboximidamide B->C D N-methylbenzenecarboximidamide hydrochloride C->D

Caption: Synthetic workflow for N-methylbenzenecarboximidamide HCl.

Protocol 1: Two-Step Synthesis from Benzonitrile

This protocol details the conversion of benzonitrile to this compound.

Step A: Synthesis of N-Hydroxybenzenecarboximidamide [3][4]

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq) in ethanol (100 mL).

  • Reaction: Heat the mixture to reflux for 30 minutes to generate free hydroxylamine in situ.

  • Addition: Add benzonitrile (1.0 eq) to the reaction mixture.

  • Execution: Continue to reflux the mixture for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure N-hydroxybenzenecarboximidamide.

Step B: Reduction and Salt Formation to this compound [3]

  • Setup: In a hydrogenation vessel, dissolve the N-hydroxybenzenecarboximidamide (1.0 eq) from Step A in methanol. Add a catalytic amount of Palladium on Carbon (10% Pd/C, ~5 mol%).

  • Reaction: Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Execution: Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in anhydrous diethyl ether and cool in an ice bath. Slowly add a solution of hydrochloric acid in ether (2M) until precipitation is complete.

  • Isolation: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Part 2: Application in Pharmaceutical Intermediate Synthesis

A significant application of N-substituted amidines is in the construction of quinazoline scaffolds, which are present in numerous approved drugs. The Chan-Evans-Lam coupling provides a powerful method for this transformation, reacting an amidine with a 2-formylphenylboronic acid.[5]

Reaction Scheme: Quinazoline Synthesis

The following scheme illustrates the cyclization reaction to form a 2-aryl-quinazoline derivative, a common pharmaceutical intermediate.

sub1 N-methylbenzenecarboximidamide (from hydrochloride salt + base) reagents Cu(OAc)2 (catalyst) Pyridine (base/ligand) Toluene, 80°C sub1->reagents sub2 2-Formylphenylboronic Acid sub2->reagents product 2-Phenyl-quinazoline (Intermediate) reagents->product Chan-Evans-Lam Coupling & Cyclization

Caption: Synthesis of a 2-phenyl-quinazoline intermediate.

Protocol 2: Synthesis of 2-Phenyl-quinazoline

This protocol provides a step-by-step method for the synthesis of a quinazoline intermediate using this compound.

Materials & Reagents

ReagentCAS NumberMolecular WeightStoichiometry
This compound20680-59-5170.641.0 eq
2-Formylphenylboronic Acid4529-97-9149.921.1 eq
Copper(II) Acetate (Cu(OAc)₂)142-71-2181.630.1 eq (10 mol%)
Triethylamine (TEA)121-44-8101.192.2 eq
Toluene, Anhydrous108-88-392.14-

Procedure

  • Setup: To an oven-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 2-formylphenylboronic acid (1.1 eq), and Copper(II) acetate (0.1 eq).

  • Solvent & Base Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to the amidine) followed by triethylamine (2.2 eq). The initial addition of base is crucial to generate the free amidine from its hydrochloride salt.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The solution will typically turn from blue to green or brown.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting materials are consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel to afford the pure 2-phenyl-quinazoline product.

Rationale for Experimental Choices

  • Inert Atmosphere: Prevents oxidation of the catalyst and reagents, ensuring higher yields.

  • Triethylamine: Acts as a base to both neutralize the hydrochloride salt of the amidine and to facilitate the catalytic cycle of the copper-mediated coupling.

  • Copper(II) Acetate: A common and effective catalyst for Chan-Evans-Lam type C-N bond formation.

  • Aqueous Ammonium Chloride Wash: The ammonia complexes with the copper catalyst, facilitating its removal from the organic phase into the aqueous phase.

Safety & Handling

  • This compound: May cause skin, eye, and respiratory irritation.[6][7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • 2-Formylphenylboronic Acid: Handle with care, as boronic acids can have unknown toxicological properties.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[6][8][9][10]

Conclusion

This compound is a potent and versatile reagent for constructing nitrogen-containing heterocyclic compounds essential to pharmaceutical development. The protocols provided herein for its synthesis and subsequent application in quinazoline formation offer a clear and reliable pathway for researchers. The principles demonstrated in this application note can be extrapolated to the synthesis of a wide array of other heterocyclic systems, underscoring the value of this amidine as a key building block in the medicinal chemist's toolbox.

References

  • J&K Scientific . (n.d.). 3-Methylbenzenecarboximidamide hydrochloride | 20680-59-5. Retrieved from [Link]

  • Molbase . (n.d.). 3-METHYLBENZENE-1-CARBOXIMIDAMIDE HYDROCHLORIDE | CAS 20680-59-5. Retrieved from [Link]

  • Chem Service . (2019, November 13). Safety Data Sheet. Retrieved from [Link]

  • Rao, B. V., Hariharakrishnan, V. S., & Dubey, P. K. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry.
  • PubChem . (n.d.). N'-Hydroxy-3-methylbenzenecarboximidamide | C8H10N2O | CID 591591. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
  • RSC Publishing . (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

  • PMC - PubMed Central . (2015, November 25). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Retrieved from [Link]

  • Google Patents. (2013, May 10). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • NIH . (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Retrieved from [Link]

  • DergiPark . (2020, December 6). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]

  • ResearchGate . (n.d.). (PDF) Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-methylbenzenecarboximidamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylbenzenecarboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The synthesis, typically achieved via the Pinner reaction, involves the acid-catalyzed reaction of benzonitrile with methanol to form a methyl benzimidate intermediate (a Pinner salt), which is then reacted with methylamine to yield the final product.[1][2][3] While conceptually straightforward, this process is sensitive to several factors that can significantly impact yield and purity.

This document provides in-depth, experience-based solutions to common challenges in a direct question-and-answer format.

Troubleshooting Guide: Common Synthesis Problems

Q1: My yield of this compound is consistently low or non-existent. What are the primary causes?

Low yield is the most frequent issue and can stem from several distinct problems during the two main stages of the Pinner reaction. A systematic approach is crucial for diagnosis.

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// Edges Start -> Check_Materials [label="Initial Check"]; Check_Materials -> Check_Conditions_1 [label="If materials are OK"]; Check_Conditions_1 -> Check_Conditions_2 [label="If Step 1 conditions are OK"]; Check_Conditions_2 -> Check_Workup [label="If Step 2 conditions are OK"];

Check_Materials -> Solution_Materials [style=dashed]; Check_Conditions_1 -> Solution_Conditions_1 [style=dashed]; Check_Conditions_2 -> Solution_Conditions_2 [style=dashed]; Check_Workup -> Solution_Workup [style=dashed]; } dot Caption: Troubleshooting workflow for low yield.

A1: Let's break down the potential causes:

  • Moisture Contamination: The Pinner reaction is notoriously sensitive to water.[4] The key intermediate, the nitrilium ion, and the resulting Pinner salt (methyl benzimidate hydrochloride) are both highly susceptible to hydrolysis.[2][5][6] If water is present, it will compete with the alcohol (methanol) and the amine (methylamine), leading to the formation of undesired byproducts like methyl benzoate and N-methylbenzamide, respectively.[2]

    • Causality: Water acts as a nucleophile. During step one, it attacks the protonated nitrile to form a benzamide. In step two, it hydrolyzes the imidate ester intermediate to form methyl benzoate.[2][7]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents (e.g., diethyl ether, dichloromethane) and anhydrous methanol.[2][8] Dry HCl gas must be used; generating it in-situ from trimethylsilyl chloride (TMSCl) and ethanol is a modern, milder alternative to bubbling gas from a cylinder.[9]

  • Incomplete Pinner Salt Formation (Step 1): The initial reaction between benzonitrile, methanol, and HCl gas can be sluggish or incomplete.

    • Causality: Insufficient acid catalysis or low temperature can hinder the formation of the reactive nitrilium ion.[2] The reaction is thermodynamically controlled, and low temperatures (0°C or below) are often required to prevent the decomposition of the imidate salt.[1][8]

    • Solution: Ensure the reaction mixture is saturated with dry HCl gas, often requiring bubbling for several hours.[4] Maintain strict temperature control, typically between -10°C and 0°C, during HCl addition.[4] Reaction progress can be monitored by the precipitation of the Pinner salt.

  • Inefficient Aminolysis (Step 2): The conversion of the isolated Pinner salt to the final amidine can be incomplete.

    • Causality: The Pinner salt can be sterically hindered, or the nucleophilicity of the amine may be insufficient under the reaction conditions. The reaction often requires stirring for an extended period.

    • Solution: After forming the Pinner salt, ensure it is properly suspended in a suitable solvent (like ethanol) before adding the methylamine solution. Using a slight excess (1.1-1.2 equivalents) of methylamine can help drive the reaction to completion. Gentle warming (e.g., to 30-40°C) can sometimes be beneficial after the initial amine addition.[1]

  • Suboptimal Work-up and Isolation: The product can be lost during purification. This compound is a salt and is soluble in polar solvents.

    • Causality: Using an incorrect solvent for recrystallization can lead to significant product loss. The product may also be sensitive to high pH during extraction, which could deprotonate it to the free base, altering its solubility.

    • Solution: A common and effective method for isolation is precipitation. After the reaction, the solvent can be removed under reduced pressure, and the resulting residue triturated with a non-polar solvent like diethyl ether or ethyl acetate to induce crystallization.[1] Recrystallization can often be achieved from solvent systems like ethanol/ethyl acetate or isopropanol/ether.

Q2: My NMR spectrum shows significant impurities. What are they and how can I prevent them?

A2: The presence of specific impurities provides valuable clues about what went wrong mechanistically.

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Impurity_Ester [label="Impurity:\nMethyl Benzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurity_Amide [label="Impurity:\nN-Methylbenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Impurity_Orthoester [label="Impurity:\nBenzene-\ncarboximidic acid,\nmethyl ester, hydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cause_Water -> Impurity_Ester [label="hydrolyzes imidate"]; Cause_Water -> Impurity_Amide [label="hydrolyzes product"]; Cause_Temp -> Impurity_Amide [label="promotes rearrangement"]; Cause_Excess_Alcohol -> Impurity_Orthoester [label="further reaction"];

Impure_Product -> Cause_Water; Impure_Product -> Cause_Temp; Impure_Product -> Cause_Excess_Alcohol; } dot Caption: Relationship between causes and common impurities.

Impurity IdentifiedChemical NameLikely CausePrevention Strategy
Ester Signal Methyl BenzoateHydrolysis of the intermediate Pinner salt due to moisture.[2]Rigorously maintain anhydrous conditions throughout the reaction.[1][4]
Amide Signal N-Methylbenzamide1. Hydrolysis of the final amidine product during work-up. 2. Thermal rearrangement of the imidate intermediate.[8]1. Avoid strongly basic conditions during work-up. 2. Maintain low temperatures, especially during the Pinner salt formation.[3][8]
Orthoester Signal Trimethyl OrthobenzoateReaction of the Pinner salt with excess methanol, especially under prolonged reaction times or elevated temperatures.[2][3]Use a controlled stoichiometry of methanol (close to 1:1 with benzonitrile). Avoid unnecessarily long reaction times for the first step.
Unreacted Nitrile BenzonitrileIncomplete reaction.Ensure sufficient HCl saturation and adequate reaction time for the Pinner salt formation. Check the purity of the benzonitrile.

Detailed Protocols for Minimizing Impurities:

  • Protocol for Ensuring Anhydrous Conditions:

    • Oven-dry all glassware at 120°C for at least 4 hours and allow to cool in a desiccator.

    • Use freshly opened anhydrous solvents or solvents dried over activated molecular sieves.

    • Assemble the reaction apparatus under a positive pressure of an inert gas (Nitrogen or Argon).

    • Use dry HCl gas. If using a cylinder, pass the gas through a drying tube filled with calcium chloride or sulfuric acid.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the Pinner reaction? A: Temperature control is critical.[8] The first step, the formation of the Pinner salt, should be conducted at low temperatures, typically 0°C or below, to prevent the thermodynamically unstable imidate salt from rearranging into an amide or other byproducts.[3][8] For the second step, the aminolysis, the reaction can often be run at room temperature or with gentle warming to 30-40°C to increase the rate of conversion.[1]

Q: How can I effectively monitor the reaction's progress? A: Monitoring a Pinner reaction can be challenging due to the reactive nature of the intermediates.

  • Step 1 (Imidate Formation): This step is often monitored visually by the precipitation of the Pinner salt as a white solid. For a more analytical approach, a small aliquot can be carefully quenched into a basic solution (e.g., NaHCO₃), extracted, and analyzed by Thin Layer Chromatography (TLC) or IR spectroscopy. The disappearance of the nitrile peak (~2220-2240 cm⁻¹) in the IR spectrum is a key indicator.

  • Step 2 (Amidine Formation): TLC is the most common method. The reaction mixture is spotted against the starting imidate (if isolated) or the initial reaction mixture. The appearance of a new, more polar spot corresponding to the amidinium salt indicates product formation.

Q: My final product is an oil or a sticky solid, not a crystalline powder. How can I improve its physical form? A: This is a common purification issue.

  • Solvent Removal: Ensure all solvents from the reaction and work-up are thoroughly removed under high vacuum. Residual solvent can prevent crystallization.

  • Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (e.g., cold diethyl ether, hexanes, or ethyl acetate). Vigorously scratch the inside of the flask with a glass rod or stir the slurry. This mechanical action can induce nucleation and crystallization.

  • Recrystallization: If trituration fails, recrystallization is necessary. The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold. Common systems include:

    • Isopropanol / Diethyl Ether

    • Ethanol / Ethyl Acetate

    • Methanol / Dichloromethane

Experimental Protocol: Gold-Standard Synthesis

This protocol consolidates best practices for achieving a high yield and purity.

  • Part A: Methyl Benzimidate Hydrochloride (Pinner Salt) Formation

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add anhydrous methanol (1.0 eq.) and benzonitrile (1.0 eq.) dissolved in anhydrous diethyl ether.

    • Cool the stirred solution to 0°C in an ice-salt bath.

    • Bubble dry hydrogen chloride gas through the solution at a moderate rate.[4] Maintain the temperature below 5°C throughout the addition.

    • Continue bubbling HCl until the solution is saturated. A white precipitate of the Pinner salt should form.

    • Seal the flask and stir the mixture at 0°C for 12-18 hours.[4]

    • Collect the precipitated salt by filtration under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry under vacuum.

  • Part B: this compound Formation

    • Suspend the dried Pinner salt from Part A in anhydrous ethanol in a round-bottom flask.

    • Cool the suspension to 0°C.

    • Slowly add a solution of methylamine (1.1 eq.) in ethanol dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction by TLC until the starting imidate is consumed.

    • Remove the solvent under reduced pressure.

    • Triturate the resulting residue with cold ethyl acetate. Filter the resulting white solid, wash with a small amount of cold ethyl acetate, and dry in a vacuum oven to afford the final product.

References

  • NROChemistry. Pinner Reaction. Available from: [Link]

  • Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1972). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 94(25), 8823–8832. Available from: [Link]

  • Grokipedia. Pinner reaction. Available from: [Link]

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029–3037. Available from: [Link]

  • Caswell, M., & Schmir, G. L. (1979). Hydrolysis of isomeric imidate esters. Journal of the American Chemical Society, 101(24), 7323–7331. Available from: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029-3037. Available from: [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Available from: [Link]

  • Wikipedia. Pinner reaction. Available from: [Link]

  • Filo. Nitriles can be converted directly to esters by the Pinner reaction, which... Available from: [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Available from: [Link]

  • Wikipedia. Pinner reaction. Available from: [Link]

  • Schneider, M. J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Schneider, M. J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-methylbenzenecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-methylbenzenecarboximidamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will delve into the mechanistic rationale behind procedural steps, offering field-proven insights to ensure reproducible, high-yield outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound, focusing on the foundational principles and strategic decisions in reaction design.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most established and widely used method is the Pinner reaction .[1][2][3] This two-step, one-pot synthesis involves the acid-catalyzed reaction of a nitrile (benzonitrile) with an alcohol (methanol) to form an intermediate imino ester salt, known as a Pinner salt. This salt is then reacted in situ with an amine (methylamine) to yield the desired N-substituted amidine hydrochloride.[1][2] The Pinner reaction is favored for its reliability and use of readily available starting materials.

Q2: Why are anhydrous conditions so critical for the Pinner reaction?

A2: Strictly anhydrous conditions are paramount for two primary reasons. First, the Pinner salt intermediate (alkyl imidate hydrochloride) is highly susceptible to hydrolysis.[4] Any trace of water will rapidly convert the intermediate into the corresponding ester (methyl benzoate), terminating the desired reaction pathway. Second, the final amidine product itself can hydrolyze to the corresponding amide (N-methylbenzamide) under aqueous conditions, especially when heated or under acidic/basic conditions.[4][5] Therefore, the use of anhydrous solvents, dried glassware, and an inert atmosphere (e.g., nitrogen or argon) is non-negotiable for achieving high yields.

Q3: How does temperature affect the synthesis of this compound?

A3: Temperature control is a critical parameter. The initial formation of the Pinner salt from benzonitrile and methanol with hydrogen chloride is typically performed at low temperatures (e.g., 0°C to 5°C).[2] This is because the Pinner salt is thermodynamically unstable and can undergo thermal rearrangement to the N-substituted amide and an alkyl chloride, another potential side product that reduces yield.[1][2] The subsequent aminolysis step with methylamine may be conducted at slightly higher, but still controlled, temperatures to ensure a reasonable reaction rate without promoting degradation.

Q4: What are the best solvents and reagents for this synthesis?

A4: The choice of solvent and reagents is dictated by the Pinner reaction mechanism. A summary is provided in the table below.

ParameterRecommended ChoiceRationale & Key Considerations
Nitrile Source BenzonitrileHigh purity is essential to prevent side reactions.[4]
Alcohol Source Anhydrous MethanolServes as both a reactant and a solvent. Must be rigorously dried.
Acid Catalyst Anhydrous Hydrogen Chloride (gas or solution)Gaseous HCl passed through the reaction mixture is traditional. A saturated solution of HCl in anhydrous diethyl ether or dioxane is a more convenient and common alternative.[3][6]
Amine Source Methylamine (gas or solution)Can be introduced as a gas or as a solution in an anhydrous solvent like ethanol or THF.
Reaction Solvent Anhydrous Methanol / Diethyl EtherOften, the alcohol reactant serves as the solvent. Anhydrous ether can be used as a co-solvent to help precipitate the Pinner salt.

Part 2: Troubleshooting Guide

This section is formatted to address specific experimental failures with causal explanations and actionable solutions.

Q1: My reaction yield is very low or I isolated no product. What went wrong?

A1: Low or zero yield is a common issue often traced back to a few key parameters. Use the following diagnostic workflow to identify the root cause.

G start Low / No Yield check_moisture 1. Verify Anhydrous Conditions start->check_moisture moisture_ok moisture_ok check_moisture->moisture_ok Dry moisture_bad Problem: Hydrolysis of Pinner Salt Solution: Dry all solvents/glassware. Use inert atmosphere. check_moisture->moisture_bad Wet check_temp 2. Check Temperature Control temp_ok temp_ok check_temp->temp_ok Correct temp_bad Problem: Thermal Decomposition Solution: Maintain reaction at 0-5°C during HCl addition and salt formation. check_temp->temp_bad Incorrect check_reagents 3. Assess Reagent Quality reagents_ok reagents_ok check_reagents->reagents_ok Pure reagents_bad Problem: Side Reactions Solution: Purify starting materials. Use fresh HCl/methylamine solution. check_reagents->reagents_bad Impure moisture_ok->check_temp temp_ok->check_reagents end Further Optimization Needed reagents_ok->end If all checks pass, consider reaction time or stoichiometry.

Caption: Troubleshooting workflow for low reaction yield.

Q2: My final product is contaminated with a significant amount of N-methylbenzamide. How can I prevent this?

A2: The formation of N-methylbenzamide is a classic side reaction in this synthesis. It primarily arises from two pathways:

  • Hydrolysis: The N-methylbenzenecarboximidamide product is hydrolyzing to the amide during the reaction workup or purification.[5]

  • Thermal Rearrangement: The intermediate Pinner salt can rearrange to an N-acyl species which, upon reaction with methylamine, can also lead to the amide.

Solutions:

  • Strictly Anhydrous Workup: Ensure that the aqueous solutions used during workup are cold and that contact time is minimized.

  • Maintain Low Temperature: As discussed, keeping the reaction temperature low (0-5°C) is crucial to prevent rearrangement of the Pinner salt intermediate.[1][2]

  • Purification Strategy: Avoid purification methods that involve prolonged heating or exposure to water (e.g., steam distillation). Recrystallization from a suitable anhydrous solvent system (like isopropanol/diethyl ether) is often effective.

G cluster_0 Desired Pinner Reaction Pathway cluster_1 Competing Side Reaction Benzonitrile Benzonitrile Pinner_Salt Pinner_Salt Benzonitrile->Pinner_Salt + MeOH, HCl (anhydrous) Low Temp Amidine_HCl N-methylbenzenecarbox- imidamide HCl (Product) Pinner_Salt->Amidine_HCl + MeNH2 Pinner_Salt_Side Pinner Salt Amide N-methylbenzamide (Impurity) Pinner_Salt_Side->Amide + H2O (Trace) (Hydrolysis)

Caption: Desired reaction vs. hydrolysis side reaction.

Q3: I am having difficulty characterizing my product. The ¹H NMR peaks for the N-H protons are broad and the mass spectrum is unclear. Is this normal?

A3: Yes, these are common characterization challenges for amidines.[5]

  • ¹H NMR Spectroscopy: Broadening of N-H signals is expected and arises from a combination of factors:

    • Tautomerism: Amidines can exist as rapidly interconverting tautomers in solution.

    • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can cause rapid relaxation and broadening of adjacent proton signals.

    • Proton Exchange: Exchange with residual protic solvents (including water) in the NMR solvent will also cause broadening.[5] Troubleshooting Steps:

    • Low-Temperature NMR: Cooling the sample can slow the exchange processes, sometimes resulting in sharper signals.[5]

    • Use DMSO-d₆: This solvent can slow proton exchange through hydrogen bonding, often leading to sharper N-H peaks.[5]

    • D₂O Exchange: Add a drop of D₂O to your NMR tube. The disappearance of the broad N-H signals confirms their identity.[5]

  • Mass Spectrometry: Amidines can be sensitive and may fragment easily. Troubleshooting Steps:

    • Use Soft Ionization: Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred over harsher methods like Electron Impact (EI) to minimize fragmentation and observe the molecular ion.[5]

    • Adjust Mobile Phase (LC-MS): If using LC-MS, adding a small amount of a volatile base (e.g., triethylamine) to the mobile phase can help neutralize the hydrochloride salt and improve ionization efficiency.[5]

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Pinner Reaction

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a certified fume hood with appropriate personal protective equipment.

Materials:

  • Benzonitrile (1.0 equiv)

  • Anhydrous Methanol (5-10 volumes)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas or saturated solution in anhydrous ether)

  • Methylamine (gas or solution in anhydrous ethanol)

Procedure:

  • Reaction Setup: Equip a three-necked, round-bottom flask (oven-dried) with a magnetic stirrer, a gas inlet adapter, a thermometer, and a drying tube. Place the flask under an inert atmosphere of dry nitrogen or argon.

  • Reagent Addition: Charge the flask with benzonitrile (1.0 equiv) and anhydrous methanol (5 volumes). Begin stirring and cool the mixture to 0°C using an ice-water bath.

  • Pinner Salt Formation: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution or add a saturated solution of HCl in anhydrous diethyl ether dropwise. Maintain the internal temperature below 5°C throughout the addition. The reaction is exothermic.

  • Precipitation: After the HCl addition is complete, continue stirring at 0-5°C. The Pinner salt may begin to precipitate as a white solid. Stir for an additional 2-4 hours at this temperature. You can add anhydrous diethyl ether to aid precipitation.

  • Amine Addition: While maintaining the temperature at 0-5°C, slowly introduce methylamine (1.1-1.5 equiv) either as a gas below the surface of the reaction mixture or as a solution in anhydrous ethanol.

  • Reaction Completion: After the methylamine addition, allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Workup: Cool the reaction mixture in an ice bath. Filter the resulting solid precipitate and wash it with a small amount of cold, anhydrous diethyl ether to remove unreacted starting materials.

  • Purification: The crude solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent system, such as hot isopropanol, followed by cooling and precipitation with diethyl ether.

  • Drying: Dry the final product under high vacuum to remove all residual solvents. Store the compound under an inert atmosphere at low temperature to prevent degradation.[5]

References

  • Pinner reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Schliesser, J. H., & Chen, W. (2014). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 10, 2344-2349. Retrieved from [Link]

  • Rao, B. V., et al. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 23(12), 5375-5378.
  • Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of amidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Carboxamide formation in a Pinner-type reaction. (2014). ResearchGate. Retrieved from [Link]

  • Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-methylbenzenecarboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylbenzenecarboximidamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction outcomes and ensure the integrity of your results.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a two-step process, beginning with the Pinner reaction. In the first step, benzonitrile reacts with an alcohol (typically methanol or ethanol) under anhydrous acidic conditions (using hydrogen chloride gas) to form the corresponding imidate ester hydrochloride, known as a Pinner salt. This intermediate is then reacted with methylamine to yield the desired this compound.

While the reaction appears straightforward, several potential side reactions can occur, leading to reduced yields and purification challenges. This guide will address these common issues in a question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Low Yield of the Desired Product

Question 1: My overall yield of this compound is significantly lower than expected. What are the most likely causes?

Answer: Low yields in this synthesis are often traced back to issues in the first step (the Pinner reaction) or the second step (aminolysis of the Pinner salt). The most common culprits are the presence of moisture, improper temperature control, and incomplete reaction.

  • Moisture Contamination: The Pinner reaction is highly sensitive to water. Any moisture present will lead to the hydrolysis of the intermediate imidate salt (Pinner salt) into methyl benzoate or benzamide, significantly reducing the amount of intermediate available to react with methylamine.[1][2][3] Ensure that all glassware is oven-dried, and all reagents and solvents are anhydrous. Hydrogen chloride gas must be dry.[4]

  • Temperature Control: The Pinner reaction should be conducted at low temperatures (typically 0-5 °C).[1][4] Higher temperatures can promote the rearrangement of the imidate hydrochloride to N-methylbenzamide, another common byproduct.[1]

  • Incomplete Reaction: The Pinner reaction can be slow. Ensure that the reaction is allowed to proceed for a sufficient amount of time, often several hours, to ensure complete conversion of the benzonitrile. Monitoring the reaction by TLC or GC can be beneficial.

Question 2: I've confirmed my reagents are anhydrous and my temperature control is accurate, but my yield is still poor. What else could be going wrong?

Answer: If the primary parameters are well-controlled, consider the following:

  • Purity of Starting Materials: Ensure the benzonitrile and alcohol are of high purity. Impurities can interfere with the reaction.

  • Efficiency of HCl Gas Introduction: The saturation of the reaction mixture with dry HCl gas is crucial. If the gas dispersion is poor or the flow rate is too low, the reaction may not proceed efficiently.

  • Stoichiometry: While an excess of alcohol is sometimes used, a large excess can lead to the formation of orthoester byproducts.[2][3] Carefully control the stoichiometry of your reactants.

Section 2: Identification and Mitigation of Side Products

Question 3: My final product is contaminated with a significant amount of benzamide. How is this being formed and how can I prevent it?

Answer: Benzamide is a common byproduct in this synthesis, and its presence usually points to hydrolysis of the intermediate Pinner salt.[5][6][7][8]

Mechanism of Formation: The imidate ester intermediate is susceptible to hydrolysis. In the presence of water, it can break down to form either the ester and amine or the amide and alcohol. The pH of the reaction medium plays a critical role in the hydrolysis pathway.[5][6][8]

Prevention Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor. Use oven-dried glassware, anhydrous solvents, and dry HCl gas.

  • Low Temperature: As mentioned, higher temperatures can favor the formation of amide byproducts.[1] Maintain a low reaction temperature throughout the Pinner reaction.

  • Work-up Conditions: During the work-up of the Pinner salt and the subsequent reaction with methylamine, avoid exposure to excessive water or prolonged exposure to neutral or basic aqueous conditions, which can promote hydrolysis.

Question 4: I have an unexpected peak in my NMR that I suspect is methyl benzoate. How can I avoid its formation?

Answer: The formation of methyl benzoate is another consequence of the hydrolysis of the Pinner salt intermediate by any residual water in the reaction mixture.[2][3]

Prevention Strategies: The strategies to prevent the formation of methyl benzoate are identical to those for preventing benzamide formation:

  • Maintain strictly anhydrous conditions.

  • Control the reaction temperature.

  • Use high-purity, dry starting materials.

Question 5: My mass spectrometry results show a higher molecular weight impurity. What could this be?

Answer: A higher molecular weight impurity could potentially be a dimer of the starting material or a product of a side reaction involving multiple benzonitrile molecules. While less common in a well-controlled Pinner reaction, dimerization of benzonitrile can occur under certain conditions.[9][10] Another possibility, though less likely under standard Pinner conditions, is the formation of N-benzoyl-N-methylbenzamidine if there is an unexpected source of benzoyl groups.

Troubleshooting:

  • Review Reaction Conditions: Extreme temperatures or the presence of certain catalysts could promote dimerization.

  • Characterize the Impurity: Isolate the impurity and characterize it thoroughly using techniques like NMR, IR, and high-resolution mass spectrometry to confirm its structure. This will provide clues as to its formation mechanism.

Experimental Protocols

Protocol 1: Synthesis of Methyl Benzenecarboximidate Hydrochloride (Pinner Salt)

Materials:

  • Benzonitrile (high purity, anhydrous)

  • Methanol (anhydrous)

  • Dry Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

  • Oven-dried round-bottom flask with a magnetic stirrer

  • Gas dispersion tube

  • Ice bath

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube. Maintain a dry atmosphere using a drying tube or an inert gas blanket.

  • To the flask, add benzonitrile and anhydrous methanol (typically in a 1:1.2 molar ratio) dissolved in anhydrous diethyl ether.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by the precipitation of the Pinner salt.

  • Continue the addition of HCl gas until the reaction is complete (this may take several hours). The completion can be monitored by the cessation of precipitate formation or by TLC/GC analysis of an aliquot.

  • Once the reaction is complete, stop the flow of HCl gas and filter the precipitated Pinner salt under an inert atmosphere.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the Pinner salt under vacuum. It is important to use the salt in the next step as soon as possible, as it can be hygroscopic.

Protocol 2: Synthesis of this compound

Materials:

  • Methyl benzenecarboximidate hydrochloride (Pinner salt) from Protocol 1

  • Methylamine (as a solution in a suitable solvent like ethanol or THF, or as a gas)

  • Anhydrous Ethanol or other suitable solvent

  • Oven-dried round-bottom flask with a magnetic stirrer

Procedure:

  • In an oven-dried round-bottom flask, suspend the Pinner salt in anhydrous ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of methylamine in ethanol (typically 2-3 equivalents) to the stirred suspension. Alternatively, bubble methylamine gas through the solution.

  • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.

cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions Benzonitrile Benzonitrile Pinner_Salt Methyl Benzenecarboximidate HCl (Pinner Salt) Benzonitrile->Pinner_Salt + MeOH, HCl (gas) (Pinner Reaction) Product N-methylbenzenecarboximidamide HCl Pinner_Salt->Product + Methylamine Benzamide Benzamide Pinner_Salt->Benzamide Hydrolysis Methyl_Benzoate Methyl Benzoate Pinner_Salt->Methyl_Benzoate Hydrolysis N_Methylbenzamide N-Methylbenzamide Pinner_Salt->N_Methylbenzamide Rearrangement Water Water (contaminant) Water->Benzamide Water->Methyl_Benzoate High_Temp High Temperature High_Temp->N_Methylbenzamide

Caption: Main synthesis pathway and common side reactions.

title Troubleshooting Flowchart for Low Yield start Low Yield of Final Product check_moisture Check for Moisture Contamination (Anhydrous Reagents/Glassware?) start->check_moisture check_temp Verify Temperature Control (0-5 °C for Pinner Reaction?) check_moisture->check_temp If No solution Optimize Reaction Conditions: - Ensure strict anhydrous setup - Maintain low temperature - Increase reaction time - Use high-purity reagents check_moisture->solution If Yes check_completeness Assess Reaction Completeness (Sufficient Reaction Time?) check_temp->check_completeness If No check_temp->solution If Yes check_purity Analyze Purity of Starting Materials check_completeness->check_purity If No check_completeness->solution If Yes check_purity->solution end Yield Improved solution->end

Caption: Troubleshooting flowchart for low product yield.

References

  • Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (n.d.). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society. Available at: [Link]

  • Deslongchamps, P., & Taillefer, R. J. (n.d.). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry. Available at: [Link]

  • Deslongchamps, P. (n.d.). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. Available at: [Link]

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl. Canadian Journal of Chemistry, 53(19), 3029–3037. Available at: [Link]

  • Wikipedia. (n.d.). Pinner reaction. Available at: [Link]

  • Grokipedia. (n.d.). Pinner reaction. Available at: [Link]

  • TSFX. (n.d.). Hydrolysis of Esters and Amides. Available at: [Link]

  • Beltrame, P., & Varma, M. (1968). Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides. Journal of the Chemical Society B: Physical Organic, 7, 785-789. Available at: [Link]

  • Schaum, R., & Schaumann, E. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1586–1591. Available at: [Link]

  • Ross, D., Farmer, P. B., & Gescher, A. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 32(11), 1773–1781. Available at: [Link]

  • YouTube. (2024). N-methylbenzamide is formed when methanamine reacts with benzoyl chloride. This reaction is know.... Available at: [Link]

  • Chen, J., et al. (2019). Structures of benzonitrile dimer radical cation and the protonated dimer: Observation of hydronium ion core solvated by benzonitrile molecules. The Journal of Chemical Physics, 150(12), 124304. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of N-methylbenzenecarboximidamide Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylbenzenecarboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to help you navigate the challenges you may encounter during your experiments.

Introduction: Understanding the Instability of this compound

This compound, as an amidine derivative, is susceptible to hydrolysis, which is the primary pathway of its degradation in aqueous solutions. The stability of this compound is significantly influenced by factors such as pH, temperature, solvent composition, and the presence of light. This guide will provide a comprehensive overview of these factors and offer practical solutions to mitigate degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound in solution?

A1: The primary degradation of this compound in aqueous solution is expected to occur via hydrolysis of the carboximidamide group. This results in the formation of N-methylbenzamide and ammonia. Under prolonged exposure to harsh acidic or basic conditions, the N-methylbenzamide can further hydrolyze to benzoic acid and methylamine.[1][2][3]

Q2: What is the optimal pH range for storing solutions of this compound?

Q3: Can I use buffers to stabilize my solution?

A3: Yes, using buffers is highly recommended to maintain the pH within the optimal stability range. Common buffers such as acetate and phosphate buffers can be used. However, it is important to ensure that the buffer components themselves do not catalyze degradation. Always perform a compatibility study with your chosen buffer system.

Q4: How does temperature affect the stability of this compound solutions?

A4: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Therefore, it is recommended to prepare and store solutions at low temperatures (2-8°C) to minimize degradation. For long-term storage, freezing (-20°C or lower) may be an option, but it is essential to evaluate the effects of freeze-thaw cycles on stability.

Q5: Are there any solvents that can improve the stability of this compound?

A5: Protic solvents, especially water, can participate in the hydrolysis of amidines.[5] If your experimental design allows, using a co-solvent system with aprotic solvents such as acetonitrile or DMSO can reduce the water activity and slow down the degradation rate. However, the solubility of the hydrochloride salt in less polar organic solvents may be limited.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a systematic approach to troubleshooting.

Issue 1: Rapid loss of compound potency or inconsistent experimental results.

  • Potential Cause: Degradation of this compound in your stock or working solutions.

  • Troubleshooting Workflow:

    A Inconsistent Results B Verify Solution Preparation Protocol A->B Start C Analyze Solution for Degradation Products (HPLC, LC-MS) B->C D Degradation Confirmed? C->D E Optimize Solution Conditions D->E Yes F Re-evaluate Experimental Data D->F No G Implement Strict Storage and Handling Procedures E->G G->B

    Caption: Troubleshooting workflow for inconsistent experimental results.

  • Detailed Steps:

    • Verify Solution Preparation: Double-check your calculations, weighing, and dilution steps. Ensure the solvent is of high purity and the correct pH.

    • Analyze for Degradants: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to check for the presence of degradation products like N-methylbenzamide and benzoic acid.[6]

    • Optimize Solution Conditions: If degradation is confirmed, systematically evaluate the effects of pH, temperature, and solvent composition on stability. Refer to the "Experimental Protocols" section for a detailed stability study design.

    • Implement Strict Procedures: Once optimal conditions are identified, enforce strict protocols for solution preparation, storage, and handling. This includes preparing fresh solutions regularly, storing them at the recommended temperature, and protecting them from light.

Issue 2: Precipitation of the compound from the solution.

  • Potential Cause: Poor solubility of this compound or its degradation products under the current solution conditions.

  • Troubleshooting Steps:

    • Check Solubility Limits: Determine the solubility of the compound in your chosen solvent system at the working temperature.

    • Adjust pH: The solubility of amidine hydrochlorides can be pH-dependent. Adjusting the pH might improve solubility.

    • Consider a Co-solvent: If working with aqueous solutions, adding a small percentage of an organic co-solvent like ethanol or acetonitrile can sometimes improve solubility.

    • Filter the Solution: If precipitation is observed after storage, it may be due to the formation of less soluble degradation products. In such cases, the solution should be filtered before use, and the concentration should be re-verified.

Data Presentation

The following table summarizes the expected stability of this compound under various conditions based on general principles for amidine compounds.

ConditionFactorRecommendationExpected Outcome
pH Strongly Acidic (<3)AvoidRapid Hydrolysis
Slightly Acidic (4-6)Recommended Optimal Stability
Neutral (7)Use with cautionModerate Hydrolysis
Alkaline (>8)AvoidRapid Hydrolysis
Temperature -20°CRecommended for long-termGood Stability (check freeze-thaw)
2-8°CRecommended for short-termGood Stability
Room TemperatureAvoid for extended periodsIncreased Degradation
Elevated TemperatureAvoidRapid Degradation
Solvent Aqueous BuffersRecommendedpH control enhances stability
Water (unbuffered)Use with cautionpH may drift, leading to instability
Aprotic Co-solventsCan be beneficialMay reduce hydrolysis rate

Experimental Protocols

Protocol 1: Determining the Optimal pH for Stability

  • Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., acetate, phosphate).

  • Prepare stock solutions of this compound in each buffer at a known concentration.

  • Divide each solution into aliquots and store them at a constant temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each buffer series.

  • Analyze the samples by HPLC to quantify the remaining parent compound and the formation of degradation products.

  • Plot the percentage of the remaining parent compound against time for each pH to determine the pH at which the degradation rate is the lowest.

Protocol 2: Assessing the Impact of Co-solvents

  • Select a buffer at the optimal pH determined in Protocol 1.

  • Prepare a series of solutions with varying percentages of a co-solvent (e.g., 0%, 10%, 20%, 50% acetonitrile or DMSO).

  • Follow steps 3-6 from Protocol 1 to evaluate the stability in each co-solvent mixture.

Mandatory Visualization

The following diagram illustrates the proposed primary degradation pathway of this compound in an aqueous solution.

A This compound B N-methylbenzamide + NH4Cl A->B Hydrolysis C Benzoic Acid + CH3NH3Cl B->C Further Hydrolysis

Caption: Proposed degradation pathway of this compound.

Conclusion

Improving the stability of this compound in solution requires a systematic approach that considers the interplay of pH, temperature, and solvent composition. By understanding the degradation pathways and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can enhance the reliability and accuracy of their experimental outcomes.

References

  • El-Bardicy, M. G., Lotfy, H. M., El-Sayed, M. A., & El-Tarras, M. F. (2007). Kinetic study on the degradation of meclophenoxate hydrochloride in alkaline aqueous solutions by high performance liquid chromatography. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 127(1), 193–199.
  • Fisher Scientific. (2023). Safety Data Sheet: 3-Methylbenzenecarboximidamide hydrochloride.
  • Amidine | Solubility of Things. (n.d.).
  • Platinum bis-amidine complexes (both the cis and trans isomers) are stable in acetone and chlorinated solvents but are unstable in protic solvents such as methanol or water. (2009). Inorganic chemistry, 48(22), 10878–10888.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (n.d.).
  • Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. (2017). Russian Journal of Applied Chemistry, 90(7), 1145–1150.
  • The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 1–10.
  • N'-Hydroxy-3-methylbenzenecarboximidamide | C8H10N2O | CID 591591 - PubChem. (n.d.).
  • N'-Hydroxy-4-methylbenzenecarboximidamide | C8H10N2O | CID 209113 - PubChem. (n.d.).
  • The hydrolysis of amides - Chemguide. (n.d.).
  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific. (n.d.).
  • Nefopam hydrochloride degradation kinetics in solution. (1990). Journal of pharmaceutical sciences, 79(1), 48–52.
  • Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures. (2018). The Journal of Chemical Thermodynamics, 125, 104–112.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (2024, April 26).
  • The Hydrolysis of Amides - Chemistry LibreTexts. (2023, January 22).

Sources

Technical Support Center: Scaling Up N-methylbenzenecarboximidamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylbenzenecarboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. We will delve into the intricacies of the process, offering troubleshooting guidance and frequently asked questions to ensure a successful and efficient scale-up.

Overview of the Synthetic Pathway

The synthesis of this compound is most commonly achieved through a two-step process starting from N-methylbenzamide. The first step involves the conversion of the amide to its corresponding imidoyl chloride using a chlorinating agent, typically phosphorus pentachloride (PCl₅). The subsequent step is the reaction of the imidoyl chloride with an amine source, followed by hydrochloride salt formation. While other methods like the Pinner reaction exist for amidine synthesis, the imidoyl chloride route is often preferred for N-substituted amidines.[1][2][3]

The scale-up of this synthesis, however, is not without its challenges. Issues such as decreased yield, increased impurity profiles, and difficulties in handling hazardous reagents become more pronounced at a larger scale.[4] This guide will address these challenges in a practical, question-and-answer format.

Reaction Workflow

Synthesis Workflow A N-methylbenzamide C Imidoyl Chloride Formation A->C B Phosphorus Pentachloride (PCl5) B->C D Ammonolysis/Amination C->D Intermediate E N-methylbenzenecarboximidamide D->E F HCl Salt Formation E->F G N-methylbenzenecarboximidamide HCl F->G H Purification G->H I Final Product H->I

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of this compound synthesis.

Low Yields

Question: My yield of this compound has dropped significantly after moving from a 10g to a 100g scale. What are the likely causes and how can I mitigate this?

Answer: A decrease in yield upon scale-up is a common issue and can be attributed to several factors:

  • Inadequate Mixing: In larger reaction vessels, achieving homogenous mixing can be challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Employ overhead mechanical stirring and ensure the impeller is appropriately sized for the vessel. Consider using a baffled flask to improve mixing efficiency.

  • Poor Temperature Control: The reaction to form the imidoyl chloride is often exothermic.[5] Insufficient heat dissipation on a larger scale can lead to a temperature increase, favoring the formation of byproducts.

    • Solution: Use a reactor with a cooling jacket and monitor the internal temperature closely. A slower, controlled addition of reagents can also help manage the exotherm.

  • Moisture Contamination: Phosphorus pentachloride reacts violently with water to produce phosphoryl chloride and hydrochloric acid.[6][7] Any moisture in the reactants or solvent will consume the PCl₅, leading to an incomplete reaction.

    • Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Handle PCl₅ in a glovebox or under an inert atmosphere.

  • Product Isolation: The efficiency of product isolation can decrease at larger scales.

    • Solution: Optimize your workup and purification procedures. For extractions, ensure adequate phase separation. For crystallization, a slow cooling process is crucial to maximize crystal growth and yield.

Impurity Profile

Question: I am observing new or increased levels of impurities in my scaled-up batches. What are these impurities and how can I prevent their formation?

Answer: The formation of impurities is often exacerbated by the challenges mentioned above. Common impurities in this synthesis include:

  • Unreacted N-methylbenzamide: This indicates an incomplete reaction.

    • Solution: Ensure the stoichiometry of PCl₅ is correct, and consider a slight excess. Improve mixing and temperature control to drive the reaction to completion.

  • Benzonitrile: This can form from the dehydration of any benzamide impurity present in the N-methylbenzamide starting material.

    • Solution: Use high-purity starting materials. Characterize your starting materials by techniques like HPLC or GC before use.

  • Hydrolysis Products: The imidoyl chloride intermediate is highly susceptible to hydrolysis.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction. Quench the reaction carefully to avoid excessive exposure to water during the workup.

Problem Potential Cause Recommended Solution
Low Yield Inadequate mixing, poor temperature control, moisture contamination, inefficient product isolation.Use overhead stirring, a cooling jacket, anhydrous conditions, and optimized purification.
High Impurity Incomplete reaction, impure starting materials, hydrolysis of intermediate.Optimize stoichiometry, use high-purity reagents, and maintain anhydrous conditions.
Difficult Purification Oiling out during crystallization, poor separation in chromatography.Screen for appropriate crystallization solvents, optimize the mobile phase for chromatography.
Safety Concerns Hazardous nature of PCl₅.Use appropriate PPE, a well-ventilated fume hood or glovebox, and have a quenching plan.
Purification Challenges

Question: I am struggling with the purification of this compound at a larger scale. Recrystallization results in an oil, and column chromatography is not practical. What are my options?

Answer: Purification can indeed be a bottleneck in scaling up. Here are some suggestions:

  • Recrystallization: "Oiling out" during recrystallization occurs when the solute is highly soluble in the hot solvent and separates as a liquid upon cooling.

    • Solution: Experiment with different solvent systems. A mixture of a good solvent (e.g., ethanol, methanol) and an anti-solvent (e.g., diethyl ether, ethyl acetate) can be effective. Add the anti-solvent slowly to the warm solution until turbidity is observed, then allow it to cool slowly.

  • Slurry Washing: If the product has reasonable purity, a slurry wash can be effective in removing minor impurities.

    • Solution: Stir the crude product as a slurry in a solvent in which it has low solubility (e.g., cold acetone or ethyl acetate) for a period, then filter. This can effectively remove more soluble impurities.

  • Alternative Salt Formation: While the hydrochloride is common, consider if another salt form might have better crystallization properties. This would require additional research and development.

Handling Phosphorus Pentachloride (PCl₅)

Question: What are the key safety considerations for handling phosphorus pentachloride on a multi-kilogram scale?

Answer: Phosphorus pentachloride is a hazardous substance that requires careful handling.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.

  • Ventilation: Handle PCl₅ in a well-ventilated fume hood. For larger quantities, a walk-in hood or a glovebox is preferable.

  • Moisture Sensitivity: PCl₅ reacts violently with water.[6][7] Ensure all equipment is dry and work under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching and Disposal: Unreacted PCl₅ must be quenched carefully. A slow addition to a stirred, cooled solution of a weak base like sodium bicarbonate is a common method. Be aware that this will generate HCl gas.[6] Dispose of the waste in accordance with local regulations.

Troubleshooting Flowchart start Low Yield or High Impurity? check_reaction Reaction Incomplete? start->check_reaction check_conditions Anhydrous Conditions? check_reaction->check_conditions No optimize_reagents Optimize Reagent Stoichiometry check_reaction->optimize_reagents Yes check_temp Temperature Controlled? check_conditions->check_temp Yes dry_reagents Dry Solvents and Reagents check_conditions->dry_reagents No check_mixing Adequate Mixing? check_temp->check_mixing Yes improve_cooling Improve Cooling/Slower Addition check_temp->improve_cooling No improve_stirring Use Overhead Stirring check_mixing->improve_stirring No purification_issue Purification Problem? check_mixing->purification_issue Yes end Improved Process optimize_reagents->end dry_reagents->end improve_cooling->end improve_stirring->end optimize_cryst Optimize Recrystallization purification_issue->optimize_cryst Yes purification_issue->end No slurry_wash Consider Slurry Wash optimize_cryst->slurry_wash slurry_wash->end

Caption: A flowchart to guide troubleshooting efforts during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up?

A1: The most critical parameters are:

  • Temperature: To control the reaction rate and minimize side reactions.

  • Rate of addition of reagents: To manage exotherms.

  • Stirring speed: To ensure homogeneity.

  • Moisture content: To prevent reagent decomposition and side reactions.

Q2: What analytical techniques are recommended for in-process control and final product characterization?

A2:

  • In-process control: Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of reaction completion. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for more quantitative analysis of reactant consumption and product formation.[8][9]

  • Final product characterization:

    • Identity: ¹H NMR and ¹³C NMR spectroscopy, Mass Spectrometry (MS).

    • Purity: HPLC is the preferred method for determining purity.[10]

    • Salt form and crystallinity: X-ray Powder Diffraction (XRPD).

Q3: How should this compound be stored to ensure stability?

A3: The compound is a hydrochloride salt and is likely to be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to protect it from moisture.

Experimental Protocol: Lab-Scale Synthesis

This protocol is provided as a baseline for a 10g scale synthesis. Modifications will be necessary for larger scales.

Materials:

  • N-methylbenzamide (10.0 g)

  • Phosphorus pentachloride (16.9 g)

  • Anhydrous dichloromethane (DCM) (200 mL)

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Imidoyl Chloride Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylbenzamide (10.0 g) and anhydrous DCM (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve phosphorus pentachloride (16.9 g) in anhydrous DCM (100 mL) and add this solution to the dropping funnel.

    • Add the PCl₅ solution dropwise to the stirred N-methylbenzamide solution over 30-45 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC or HPLC.

  • Ammonolysis and Salt Formation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the ammonia solution until the reaction is complete (as determined by TLC or HPLC).

    • Quench the reaction by carefully adding water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate) and add the hydrochloric acid solution dropwise with stirring until precipitation is complete.

  • Purification:

    • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain pure this compound.

References

  • Wikipedia. Pinner reaction. [Link]

  • SynArchive. Pinner Reaction. [Link]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]

  • Sciencemadness Wiki. Phosphorus pentachloride. [Link]

  • PrepChem.com. Preparation of phosphorus pentachloride. [Link]

  • Coherent Market Insights. Manufacturing and Production Processes of Phosphorus Pentachloride. [Link]

  • Wikipedia. Phosphorus pentachloride. [Link]

  • Google Patents. CN1911791A - Synthesis method of high purity phosphorus pentachloride.
  • Asian Journal of Chemistry. Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. [Link]

  • Wikipedia. 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Chemistry Stack Exchange. Dehydration of amide with PCl5. [Link]

  • Organic Syntheses. Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. [Link]

  • Google Patents.
  • PubChem. N'-Hydroxy-4-methylbenzenecarboximidamide. [Link]

  • PubChem. N'-Hydroxy-3-methylbenzenecarboximidamide. [Link]

  • ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • Kinam Park. Drugs need to be formulated with scale-up in mind. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • PubChem. 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol. [Link]

  • PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • ResearchGate. Reaction of Phosphorus Pentachloride with N-Vinylimidazole and N-Vinylbenzimidazole. [Link]

  • PubChem. 4-(aminomethyl)-N-methylbenzamide hydrochloride. [Link]

  • chemeurope.com. Phosphorus pentachloride. [Link]

  • Allen. Acetamide when heated with PCl_5 gives. [Link]

  • Google Patents. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • Organic Syntheses. nitrones for intramolecular 1,3-dipolar cycloadditions. [Link]

  • PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]

Sources

byproduct identification in N-methylbenzenecarboximidamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methylbenzenecarboximidamide Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating byproduct formation. Our goal is to provide you with the expertise and practical insights needed to ensure the purity and yield of your target compound.

The synthesis of this compound, a valuable amidine, is commonly achieved via the Pinner reaction. This process involves the acid-catalyzed reaction of benzonitrile with methanol to form the methyl benzimidate intermediate, followed by aminolysis with methylamine.[1][2] While robust, this pathway is susceptible to side reactions that can introduce impurities, complicating purification and impacting final product quality. This guide provides a structured approach to troubleshooting these common issues.

Troubleshooting Guide: Isolating Your Target

This section addresses specific experimental issues through a question-and-answer format, linking observable problems to underlying chemical causes and providing actionable solutions.

Problem 1: My final product shows a significant peak corresponding to benzamide in NMR and LC-MS analysis. What is the cause and how can I prevent it?

Root Cause Analysis:

The presence of benzamide is the most common issue in this synthesis and almost invariably points to the presence of water in the reaction. The intermediate, methyl benzimidate hydrochloride (the Pinner salt), is highly susceptible to hydrolysis.[3][4][5] Water can attack the protonated imidate, leading to the formation of benzamide and methanol, which competes directly with the desired aminolysis step.

Mechanism of Benzamide Formation:

dot graph Byproduct_Formation { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Benzonitrile [label="Benzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Imidate [label="Methyl Benzimidate HCl\n(Pinner Salt)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="N-methylbenzenecarboximidamide HCl\n(Desired Product)", fillcolor="#D6E8D6", fontcolor="#202124"]; Byproduct [label="Benzamide\n(Byproduct)", fillcolor="#FAD2D2", fontcolor="#202124"]; Water [label="H₂O (Trace Moisture)", fillcolor="#E3F2FD", fontcolor="#202124"]; Methylamine [label="CH₃NH₂", fillcolor="#E3F2FD", fontcolor="#202124"];

// Edges Benzonitrile -> Imidate [label=" + MeOH, HCl (gas)\n (Pinner Reaction)"]; Imidate -> Product [label=" + CH₃NH₂ (Anhydrous)\n (Desired Aminolysis)", color="#34A853", fontcolor="#34A853"]; Imidate -> Byproduct [label=" + H₂O\n (Hydrolysis)", color="#EA4335", fontcolor="#EA4335"]; Water -> Byproduct [style=dashed, arrowhead=none, color="#EA4335"]; } dot Caption: Hydrolysis of the imidate intermediate.

Troubleshooting & Prevention Protocol:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Solvents: Use freshly distilled or commercially available anhydrous solvents (methanol, ether, etc.).

    • Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Reagents: Ensure benzonitrile and methylamine are anhydrous. Use a fresh bottle of methylamine solution or distill from a suitable drying agent.

    • Atmosphere: Conduct the entire reaction, including reagent transfers and filtration, under an inert atmosphere (Nitrogen or Argon).

  • Control of HCl Gas:

    • Use anhydrous HCl gas. If generating in-situ (e.g., from TMSCl and ethanol), ensure all components are dry.[6] Passing the gas through a sulfuric acid drying trap before introducing it to the reaction vessel is recommended.

  • Temperature Management:

    • The Pinner reaction to form the imidate is often exothermic. Maintain low temperatures (0-5°C) during HCl addition to prevent side reactions. Imidate salts can be thermally unstable.[5][7]

Problem 2: My reaction is sluggish, and I have significant unreacted benzonitrile and/or methyl benzimidate in the final mixture.

Root Cause Analysis:

Incomplete conversion can stem from insufficient acid catalyst, poor temperature control, or inadequate reaction time. The Pinner reaction requires a strong acid to protonate the nitrile, activating it for nucleophilic attack by the alcohol.[8][9]

Troubleshooting Workflow:

dot graph Workflow { layout=dot; rankdir=TB; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Incomplete Conversion Detected\n(TLC/HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_HCl [label="Verify HCl Saturation", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Time [label="Extend Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Temp [label="Review Temperature Profile", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_HCl [label="Ensure continuous bubbling or\nuse pre-saturated solvent", fillcolor="#D6E8D6", fontcolor="#202124"]; Solution_Time [label="Monitor by TLC/HPLC\nuntil starting material is consumed", fillcolor="#D6E8D6", fontcolor="#202124"]; Solution_Temp [label="Maintain low temp (0-5°C) during\nimidate formation, then allow to\nwarm for aminolysis", fillcolor="#D6E8D6", fontcolor="#202124"];

// Edges Start -> Check_HCl; Start -> Check_Time; Start -> Check_Temp; Check_HCl -> Solution_HCl; Check_Time -> Solution_Time; Check_Temp -> Solution_Temp; } dot Caption: Troubleshooting incomplete conversion.

Detailed Solutions:

  • HCl Saturation: The reaction mixture should be saturated with HCl gas. A continuous slow bubble of HCl through the reaction mixture at 0-5°C is recommended until the imidate precipitates.

  • Reaction Monitoring: Do not rely solely on time. Monitor the disappearance of the benzonitrile starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Aminolysis Step: After the imidate has formed, the addition of methylamine should be done carefully. This step may require warming to room temperature or slightly above to proceed to completion.

Problem 3: LC-MS analysis shows an impurity with a mass corresponding to methyl benzoate.

Root Cause Analysis:

Similar to benzamide formation, the presence of methyl benzoate is a result of hydrolysis of the methyl benzimidate intermediate.[3] This occurs when water is present before the aminolysis step. If the hydrolysis happens in the acidic, methanolic solution, the primary product will be the ester, methyl benzoate.

Prevention:

The preventative measures are identical to those for preventing benzamide formation. The paramount principle is the exclusion of water throughout the first stage (Pinner reaction) of the synthesis.

Byproduct Identification: A Comparative Data Table

When troubleshooting, comparing the analytical data of your product with that of potential byproducts is crucial.

Compound NameStructureMolecular Weight ( g/mol )Key ¹H NMR Signals (δ ppm, approx.)Key IR Bands (cm⁻¹)
N-methylbenzenecarboximidamide HCl (Product) Ph-C(=NH₂⁺Cl⁻)-NHCH₃170.65~3.0 (s, 3H, N-CH₃), ~7.4-7.8 (m, 5H, Ar-H), ~9.5-10.5 (br s, 2H, =NH₂⁺)~3200-3400 (N-H stretch), ~1650 (C=N stretch)
Benzamide (Byproduct) Ph-C(=O)-NH₂121.14~7.4-7.8 (m, 5H, Ar-H), ~7.9, ~8.2 (br s, 2H, -NH₂)~3100-3300 (N-H stretch), ~1660 (C=O, Amide I)
Methyl Benzoate (Byproduct) Ph-C(=O)-OCH₃136.15~3.9 (s, 3H, O-CH₃), ~7.4-8.0 (m, 5H, Ar-H)~1720 (C=O, Ester stretch), ~1275 (C-O stretch)
Methyl Benzimidate HCl (Intermediate) Ph-C(=NH₂⁺Cl⁻)-OCH₃171.63~4.0 (s, 3H, O-CH₃), ~7.4-7.8 (m, 5H, Ar-H), ~11.0 (br s, 2H, =NH₂⁺)~3100-3300 (N-H stretch), ~1670 (C=N stretch)

Frequently Asked Questions (FAQs)

Q1: Can I use a solution of HCl in methanol instead of bubbling HCl gas? A: Yes, this is a common and often more practical alternative. However, you must use a commercially prepared anhydrous solution or prepare one yourself immediately before use by bubbling dry HCl gas into anhydrous methanol at low temperature. The concentration of HCl is critical and should be sufficiently high (typically 4-5 M).

Q2: What is the best way to purify the final product away from these byproducts? A: this compound is a salt, while benzamide and methyl benzoate are neutral organic molecules. This difference is key to purification.

  • Recrystallization: The most effective method. A common solvent system is isopropanol/diethyl ether. The hydrochloride salt is soluble in the alcohol and will precipitate upon addition of the less polar ether, while the neutral byproducts tend to remain in solution.

  • Washing/Trituration: If the product has precipitated from the reaction mixture, washing the crude solid with a solvent in which the byproducts are soluble but the salt is not (e.g., cold ethyl acetate or diethyl ether) can effectively remove impurities.

Q3: My product appears oily or fails to crystallize. Why? A: This often indicates the presence of significant impurities that are depressing the melting point or interfering with crystal lattice formation. It can also suggest that the product is not fully protonated as the hydrochloride salt. Ensure a molar excess of HCl was used throughout the reaction. If purification by recrystallization fails, consider converting the product to the free base, purifying by column chromatography, and then re-forming the HCl salt with anhydrous HCl.

Q4: Are there any other potential, less common byproducts? A: Yes. Under certain conditions, such as excess alcohol or high temperatures, orthoesters can form from the Pinner salt.[7] Additionally, if the aminolysis is not selective, trace amounts of N,N'-disubstituted amidines could form, though this is less common with primary amines like methylamine.

References

  • Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of Amides and Related Compounds. Part III. Methyl Benzimidate in Aqueous Acids. Journal of the Chemical Society (Resumed), 385. [Link]

  • Journal of the Chemical Society (Resumed). (1957). 385. Hydrolysis of amides and related compounds. Part III. Methyl benzimidate in aqueous acids. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Pinner reaction. Wikipedia. [Link]

  • Grokipedia. (n.d.). Pinner reaction. Grokipedia. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). A Lewis acid-promoted Pinner reaction. PMC - NIH. [Link]

  • Rao, B. V., et al. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry. [Link]

  • Ngassa, F. N., et al. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Molbank. [Link]

  • Ross, D., et al. (1983). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • Molbase. (n.d.). Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Molbase. [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]

  • PubChem. (n.d.). N'-Hydroxy-4-methylbenzenecarboximidamide. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Organic Chemistry Portal. [Link]

  • ResearchGate. (2019). New single step route for efficient synthesis of amidine containing molecules. ResearchGate. [Link]

  • DeWolfe, R. H., & Augustine, F. B. (1966). Mechanism of Hydrolysis of Ethyl Benzimidates in Acidic Solutions. ACS Publications. [Link]

  • Wikipedia. (n.d.). Amidine. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). N'-Hydroxy-3-methylbenzenecarboximidamide. PubChem. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • PubMed Central. (2024). Synthesis, Characterization, and DFT Studies of NHC-Derived Amide-Functionalized Organoselenium Compounds. PubMed Central. [Link]

Sources

refining purification protocols for N-methylbenzenecarboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methylbenzenecarboximidamide Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for refining purification protocols. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream success.[1] This document moves beyond standard procedures to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Common Purification Challenges

This section addresses the most frequent issues encountered during the purification of this compound. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.

Issue 1: Persistent Impurities and Low Purity

Question: My post-reaction analysis (NMR/LC-MS) shows the presence of starting materials like benzonitrile or byproducts such as N-methylbenzamide. What is the most effective purification strategy?

Answer: This is a common issue stemming from incomplete reactions or side reactions. The key is to exploit the differences in the chemical properties of your target compound and the impurities. N-methylbenzenecarboximidamide is a strong base, whereas benzonitrile is neutral and N-methylbenzamide is a very weak base. This difference is ideal for separation via acid-base extraction prior to final recrystallization.

  • Mechanistic Insight: By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl), the basic amidine will be protonated and move to the aqueous layer, while neutral organic impurities like benzonitrile remain in the organic layer. The layers can then be separated. Subsequently, basifying the aqueous layer will deprotonate the amidine, allowing it to be re-extracted into an organic solvent, leaving behind any water-soluble impurities.

A patented method for purifying amidine hydrochlorides involves reacting the crude product in an alcohol solution with an alkoxide to convert byproduct ammonium chloride into a precipitating alkali metal chloride (e.g., NaCl or KCl), which can then be filtered off.[2] This is a highly specific technique for impurities common in Pinner-type syntheses.[2]

Issue 2: Product is an Oil or Gummy Solid

Question: After removing the reaction solvent, my product appears as a viscous oil or a gummy precipitate instead of a crystalline solid. How can I induce crystallization?

Answer: "Oiling out" is a frequent problem in crystallization and typically indicates that the solution is supersaturated with impurities, the cooling process is too rapid, or the chosen solvent is inappropriate.[3]

Recommended Solutions:

  • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod just below the solvent line.[3] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: Introducing a single, pure crystal of this compound to the cooled solution can initiate crystallization.[3]

  • Optimize Solvent System: You may have too much solvent or the wrong kind. Gently heat the solution to evaporate some solvent until it becomes turbid, then add a few drops of the hot solvent back until it is clear and allow it to cool slowly.[3] Alternatively, dissolve the oil in a good solvent (e.g., methanol, ethanol) and slowly add a miscible "anti-solvent" (a solvent in which the product is insoluble, like diethyl ether or hexanes) until the solution turns cloudy, then heat gently until clear and cool slowly.[4]

  • Lower the Temperature: If cooling to room temperature is unsuccessful, try further cooling in an ice bath or refrigerator.

Issue 3: Discolored Product (Yellow, Brown, or Off-White)

Question: My isolated this compound is yellow or brown. How can I obtain a pure white solid?

Answer: Discoloration is typically caused by high molecular weight, polar, or colored impurities formed during the reaction. These can often be removed with an activated charcoal treatment during recrystallization.

  • Protocol Insight: Activated charcoal has a high surface area and can adsorb colored impurities. Add a small amount (1-2% w/w) of activated charcoal to the hot, dissolved solution before filtration. It is critical to perform a hot gravity filtration immediately after to remove the charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. The solution must be allowed to cool slightly before adding the charcoal and then reheated to boiling before filtration.

Workflow for Troubleshooting Purification

The following diagram outlines a logical workflow for addressing common purification issues with this compound.

G cluster_start Initial State cluster_problems Problem Identification cluster_solutions Recommended Solutions cluster_end Final Product Crude Crude Product Analysis (NMR, LC-MS, Visual) Impure Persistent Impurities (e.g., Benzonitrile) Crude->Impure Low Purity Oily Oily or Gummy Solid Crude->Oily No Crystals Colored Discolored Product (Yellow/Brown) Crude->Colored Off-Color Extraction Acid-Base Extraction Impure->Extraction Recrystal Optimize Recrystallization Solvent System Oily->Recrystal Charcoal Activated Charcoal Treatment Colored->Charcoal Extraction->Recrystal After Extraction Pure Pure Crystalline Solid Recrystal->Pure Charcoal->Recrystal During Recrystallization

Caption: A troubleshooting decision tree for purifying N-methylbenzenecarboximidamide HCl.

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is the cornerstone for purifying amidine hydrochlorides and is often sufficient after an initial workup.[5]

  • Solvent Selection: Choose a solvent system where the compound is highly soluble when hot but sparingly soluble when cold. For a polar salt like this compound, polar protic solvents are excellent candidates.[4][6] Refer to the table below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen primary solvent to cover the solid. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.

  • Hot Gravity Filtration: Pre-heat a funnel and a new, clean flask. Place a fluted filter paper in the funnel and perform a hot gravity filtration to remove any insoluble impurities (or the activated charcoal). This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent, followed by a wash with a cold, non-polar solvent (like diethyl ether) to help remove residual soluble impurities and speed up drying.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Table 1: Common Solvents for Recrystallization of Amidine Hydrochlorides

SolventBoiling Point (°C)CharacteristicsSuitability
Isopropanol (IPA) 82.6Good for dissolving polar compounds when hot; less soluble when cold. Often used for hydrochloride salts.Excellent Primary Solvent
Ethanol (EtOH) 78.4Similar to IPA, but sometimes too good of a solvent, leading to lower yields.Good Primary Solvent
Methanol (MeOH) 64.7Often dissolves the compound too well even when cold, but can be used in a solvent/anti-solvent system.Use with caution; may require an anti-solvent.
Acetonitrile 81.6A polar aprotic solvent that can be very effective for recrystallizing nitrogen-containing compounds.[5]Excellent Primary Solvent
Diethyl Ether 34.6Compound is likely insoluble.Good as an Anti-Solvent or for washing.
Toluene 110.6Compound is likely insoluble. Can be used as an anti-solvent with a polar primary solvent.Good as an Anti-Solvent.
Recrystallization Workflow Diagram

G A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Gravity Filtration B->C Removes Insolubles D Slow Cooling & Crystallization C->D H Insoluble Impurities C->H E Vacuum Filtration & Washing D->E Separates Crystals F Dry Under Vacuum E->F I Soluble Impurities (in Mother Liquor) E->I G Pure Crystals F->G

Caption: Step-by-step workflow for the recrystallization of N-methylbenzenecarboximidamide HCl.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing purified this compound? A: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). As a hydrochloride salt, it can be hygroscopic, and moisture can affect its stability and handling properties.

Q2: How stable is the compound in various solvents or pH conditions? A: Amidine hydrochlorides are generally stable at neutral to mildly acidic pH. However, under strongly basic conditions, the free base can be liberated, which may be less stable. In strongly acidic conditions or upon prolonged heating in protic solvents (especially with water), it can be susceptible to hydrolysis back to the corresponding amide. For long-term storage in solution, it is best to use aprotic solvents and store at low temperatures.

Q3: What are the primary safety hazards associated with this compound? A: According to safety data sheets, this compound is classified as an irritant.[7][8] It can cause skin irritation, serious eye irritation, and respiratory irritation.[8][9][10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[8]

References

  • Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[Link]

  • What is the best technique for amide purification? ResearchGate.[Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
  • N'-Hydroxy-4-methylbenzenecarboximidamide | C8H10N2O | CID 209113. PubChem, National Center for Biotechnology Information.[Link]

  • Purifying method of high-purity amidine hydrochloride - CN100528836C.
  • N'-Hydroxy-3-methylbenzenecarboximidamide | C8H10N2O | CID 591591. PubChem, National Center for Biotechnology Information.[Link]

Sources

dealing with hygroscopicity of N-methylbenzenecarboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-methylbenzenecarboximidamide hydrochloride. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to the challenges posed by the hygroscopic nature of this compound. As researchers and drug development professionals, we understand that maintaining the integrity of your starting materials is paramount to the success of your experiments. This resource, structured in a question-and-answer format, directly addresses the common issues you may encounter and provides scientifically grounded protocols and explanations to ensure the reliability and reproducibility of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Question 1: My this compound has become clumpy and difficult to handle. What is happening and how can I prevent this?

Answer: The clumping you are observing is a direct result of the compound's hygroscopicity, which is its tendency to absorb moisture from the atmosphere. Amidine hydrochlorides are particularly susceptible to this phenomenon. When the compound absorbs water, the solid particles can begin to dissolve on the surface, leading to the formation of larger aggregates or clumps. This not only makes accurate weighing and dispensing challenging but can also impact the compound's stability and reactivity in downstream applications.

To prevent this, stringent storage and handling protocols are essential.[1] The primary goal is to minimize the compound's exposure to atmospheric moisture.

Recommended Storage Protocol:

  • Primary Container: Always keep this compound in its original, tightly sealed container. The container material should be inert and provide a good barrier against moisture.

  • Secondary Enclosure: For enhanced protection, place the primary container inside a desiccator containing a suitable desiccant, such as silica gel or calcium chloride. A vacuum desiccator can also be used for long-term storage.

  • Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere, such as nitrogen or argon, within a glove box.

  • Temperature: Store in a cool, dry place. Avoid storing in areas with high humidity or significant temperature fluctuations, which can lead to condensation inside the container.

Question 2: How should I handle this compound when weighing it for an experiment to ensure accuracy?

Answer: Weighing a hygroscopic compound like this compound requires speed and a controlled environment to obtain an accurate mass. The longer the compound is exposed to the air, the more moisture it will absorb, leading to a continuously increasing weight reading on the balance.

Workflow for Accurate Weighing of Hygroscopic Compounds:

Caption: Workflow for accurate weighing of hygroscopic compounds.

For highly sensitive experiments where precise concentration is critical, it is recommended to determine the water content of a representative sample of the lot you are using (see Analytical Troubleshooting section) and correct the mass accordingly. For routine preparations, working quickly and minimizing exposure time is key. For quantitative NMR, humidity control before and during weighing is crucial for reproducible results.[2]

Analytical Troubleshooting

Question 3: I suspect that water absorption is affecting my experimental results. How can I accurately determine the water content of my this compound?

Answer: Accurately quantifying the water content is crucial for ensuring the reliability of your experiments. The gold standard for water determination in pharmaceutical substances is Karl Fischer (KF) titration .[3][4] This method is highly specific to water and can detect even trace amounts.

Karl Fischer Titration Protocol for Hygroscopic Hydrochloride Salts:

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator is required. Coulometric titrators are ideal for very low water content.

  • Reagents: Use commercially available Karl Fischer reagents suitable for aldehydes and ketones if there is any potential for side reactions, although for an amidine hydrochloride, standard reagents are often sufficient.

  • Sample Preparation and Introduction:

    • Due to the hygroscopic nature of the sample, prepare it in a low-humidity environment if possible (e.g., a glove box or a room with a dehumidifier).

    • Quickly and accurately weigh the this compound into a dry, gas-tight syringe or a sample boat.

    • Inject or introduce the sample directly into the KF titration cell.

    • Important Consideration: Direct addition of hydrochloride salts into the titration cell can sometimes lead to issues. The formation of gaseous HCl can react with the methanol in the KF reagent, producing water and leading to erroneously high water content readings.[5] To mitigate this, using a KF oven for sample introduction is the preferred method. The sample is heated in the oven, and the evaporated water is carried into the titration cell by a dry, inert gas stream.

  • Titration: Perform the titration according to the instrument's instructions. The instrument will automatically detect the endpoint and calculate the water content.

Alternative Methods for Water Content Estimation:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A weight loss step at a temperature consistent with the boiling point of water can indicate the water content. However, this method is less specific than KF titration as weight loss can also be due to the loss of other volatile components or decomposition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a primary method for water quantification, the presence of a significant water peak in the 1H NMR spectrum can be an indicator of moisture absorption. For quantitative purposes, specialized NMR techniques and standards are required.[6][7][8] If the compound does not decompose in the presence of moisture, the water signal in the 1H NMR spectrum may not interfere with the interpretation of the compound's structure.[9]

Question 4: How does the presence of water affect the purity assessment of this compound by techniques like HPLC or qNMR?

Answer: The presence of water can significantly impact purity assessment in several ways:

  • Incorrect Concentration of Standard Solutions: If you prepare a standard solution based on the weighed mass of the hygroscopic compound without accounting for the water content, the actual concentration of the active molecule will be lower than calculated. This will lead to an overestimation of the purity of your test samples when using this standard for calibration.

  • Quantitative NMR (qNMR): In qNMR, the purity of a substance is determined by comparing the integral of a signal from the analyte to that of a certified internal standard.[6] Any absorbed water will contribute to the total mass of the sample, leading to an underestimation of the purity if not accounted for. Therefore, it is critical to either use a thoroughly dried sample or to determine the water content by an independent method (like Karl Fischer titration) and correct the weighed mass accordingly.[2][7]

  • Chemical Degradation: For some compounds, the presence of water can promote hydrolysis or other degradation pathways, leading to the formation of impurities. While amidines are generally stable, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to hydrolysis to the corresponding amide. The stability of amidinium-based ionic liquids, for example, has been shown to be influenced by water content and temperature.[10]

Mitigation Strategy:

ParameterRecommended ActionRationale
Standard Preparation Determine the water content of the reference standard using Karl Fischer titration and apply a correction factor to the weighed mass.To ensure the preparation of standard solutions with accurate concentrations.
qNMR Analysis Dry the sample under vacuum prior to analysis or determine the water content separately and correct the mass.To obtain an accurate purity value.
Stability Studies Conduct forced degradation studies in the presence of water to understand the potential for hydrolysis.To identify potential degradation products and establish appropriate storage conditions.
Experimental & Process-Related Issues

Question 5: Can the hygroscopicity of this compound affect its performance in a chemical reaction?

Answer: Yes, absolutely. The presence of absorbed water can have several detrimental effects on a chemical reaction:

  • Stoichiometry: Inaccurate weighing due to moisture absorption will lead to incorrect stoichiometry, which can affect reaction yield, selectivity, and the impurity profile of the product.

  • Reagent Incompatibility: If your reaction involves water-sensitive reagents (e.g., organometallics, certain activating agents for amide bond formation), the water introduced with your starting material can quench these reagents, leading to a failed or low-yielding reaction.

  • Solvent Effects: The introduction of water can alter the polarity of the reaction solvent, which may influence reaction rates and equilibria.

  • Side Reactions: Water can participate in side reactions, such as hydrolysis of the desired product or other reaction intermediates.

Best Practices for Using Hygroscopic Reagents in Reactions:

  • Drying the Reagent: If the compound is thermally stable, it can be dried in a vacuum oven at a suitable temperature before use. Always perform a small-scale test to ensure the compound does not decompose under the drying conditions.

  • Inert Atmosphere Techniques: For reactions that are highly sensitive to moisture, it is essential to handle the compound and set up the reaction under an inert atmosphere using a glove box or Schlenk line techniques.

  • Use of Anhydrous Solvents: Always use freshly dried, anhydrous solvents for your reactions.

  • Correction for Water Content: If drying the compound is not feasible, determine the water content beforehand and add a corresponding excess of the reagent to compensate for the inactive (hydrated) portion.

Question 6: We are considering this compound for a solid dosage form. What are the potential challenges and how can we mitigate them?

Answer: The hygroscopicity of an active pharmaceutical ingredient (API) like this compound presents significant challenges in the development of solid dosage forms.[11]

Potential Challenges in Solid Dosage Form Development:

  • Manufacturing Issues: Moisture absorption can lead to poor powder flow, sticking to tablet punches and dies, and variations in tablet weight and hardness.[12]

  • Physical Instability: The uptake of water can induce changes in the crystal form (polymorphism) or lead to deliquescence (dissolving in the absorbed water), which can alter the drug's dissolution profile and bioavailability.

  • Chemical Instability: As mentioned earlier, water can promote chemical degradation, reducing the shelf-life of the drug product.[13]

  • Packaging and Storage: Special packaging is required to protect the dosage form from moisture during its shelf life.[11][12]

Mitigation Strategies:

Mitigation_Strategies cluster_process Process & Packaging API Hygroscopic API (this compound) CoCrystals Co-crystallization (with a non-hygroscopic co-former) API->CoCrystals Excipients Co-processing with Excipients (e.g., moisture scavengers) API->Excipients Coating Film Coating (moisture-barrier polymers) API->Coating Encapsulation Encapsulation API->Encapsulation Humidity_Control Controlled Humidity Manufacturing Packaging Moisture-Proof Packaging (e.g., foil blisters, desiccants) Humidity_Control->Packaging

Caption: Mitigation strategies for hygroscopicity in solid dosage forms.

  • Co-crystallization: Forming a co-crystal of the API with a non-hygroscopic co-former can significantly reduce its tendency to absorb water by altering the crystal lattice and engaging hygroscopic moieties in hydrogen bonding.[14] For hydrochloride salts, the chloride ion is often a major contributor to hygroscopicity, and co-formers can shield it from water molecules.[14][15]

  • Formulation with Excipients: Incorporating excipients that act as moisture scavengers or have a higher affinity for water can help protect the API.

  • Film Coating: Applying a moisture-barrier film coat to tablets or pellets can effectively prevent water from reaching the drug substance.[11]

  • Controlled Manufacturing Environment: The entire manufacturing process, from powder blending to tableting and packaging, should be conducted in a humidity-controlled environment.[1]

  • Packaging: The final product should be packaged in materials with a low moisture vapor transmission rate, such as foil-foil blisters or bottles with desiccants.[11][12]

By proactively addressing the hygroscopic nature of this compound through these strategies, you can ensure the development of a stable and effective pharmaceutical product.

References

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(8), 944. Available at: [Link]

  • Alhussaini, M. M. A., Hassan, H. A., & Ahmedzeki, N. S. (2020). Experimental Investigation of Moisture Sorption Isotherms for Mefenamic Acid Tablets. Iraqi Journal of Chemical and Petroleum Engineering, 21(4), 1-9. Available at: [Link]

  • Peng, C., et al. (2021). A novel methodology for assessing the hygroscopicity of aerosol filter samples. Atmospheric Measurement Techniques, 14(2), 1271-1281. Available at: [Link]

  • Alhussaini, M. M. A., Hassan, H. A., & Ahmedzeki, N. S. (2020). Experimental Investigation of Moisture Sorption Isotherms for Mefenamic Acid Tablets. Iraqi Journal of Chemical and Petroleum Engineering, 21(4). Available at: [Link]

  • Pharma.Tips. (2023). Troubleshooting Moisture Retention in Hygroscopic Tablet Coatings. Available at: [Link]

  • Zhang, J., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. CrystEngComm, 22(34), 5645-5653. Available at: [Link]

  • Gallou, F., et al. (2017). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 19(13), 3536-3539. Available at: [Link]

  • Honeywell. (2016). Water Determination by Karl Fischer Titration. Available at: [Link]

  • Suiter, C. L., & White, D. R. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. Analytical Chemistry, 93(51), 17035-17041. Available at: [Link]

  • TA Instruments. Moisture Sorption Analysis of Pharmaceuticals. Available at: [Link]

  • Kumar, S., & Nanda, A. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Crystals, 13(1), 95. Available at: [Link]

  • Jorab, M., et al. (2022). Application-Related Consideration of the Thermal Stability of [mTBDH][OAc] Compared to Amidine-Based Ionic Liquids in the Presence of Various Amounts of Water. Industrial & Engineering Chemistry Research, 61(1), 346-357. Available at: [Link]

  • Suiter, C. L., & White, D. R. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. National Institute of Standards and Technology. Available at: [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Available at: [Link]

  • ProUmid. Moisture Sorption Isotherms. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of amidines. Available at: [Link]

  • White, N. G. (2019). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ANU Open Research. Available at: [Link]

  • Mettler Toledo. Good Titration Practice™ in Karl Fischer Titration. AquaEnergy Expo. Available at: [Link]

  • Inui, T., et al. (2020). Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). Chemical and Pharmaceutical Bulletin, 68(1), 51-57. Available at: [Link]

  • Wikipedia. Moisture sorption isotherm. Available at: [Link]

  • Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10. Available at: [Link]

  • Stella, V. J., & Himmelstein, K. J. (1980). Stability of alkoxycarbonylamidine prodrugs. Journal of Pharmaceutical Sciences, 69(10), 1212-1214. Available at: [Link]

  • ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound? Available at: [Link]

  • Schmidt, S. J. (1991). Determination of moisture content by pulsed nuclear magnetic resonance spectroscopy. Advances in Experimental Medicine and Biology, 302, 599-613. Available at: [Link]

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Technical Support Center: Optimizing Catalyst Selection for N-methylbenzenecarboximidamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylbenzenecarboximidamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on optimizing catalyst selection and troubleshooting common experimental hurdles. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound, and what is the catalyst's role?

A1: The most classical and reliable method is a two-step process based on the Pinner reaction .[1][2][3]

  • Step 1: Formation of an Imidate Salt (Pinner Salt): Benzonitrile reacts with an alcohol (e.g., methanol or ethanol) under strictly anhydrous conditions using a strong acid catalyst, typically dry hydrogen chloride (HCl) gas. The catalyst protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon. This allows the weakly nucleophilic alcohol to attack, forming an alkyl imidate hydrochloride, known as a Pinner salt.[4]

  • Step 2: Aminolysis: The isolated Pinner salt is then treated with methylamine. The amine displaces the alcohol moiety from the imidate to form the final desired product, this compound.[2][5]

The "catalyst" in the traditional Pinner reaction is the stoichiometric acid (HCl) required to form the hydrochloride salt. However, optimizing the reaction can involve exploring other acid catalysts or alternative one-pot procedures where catalytic quantities of a Lewis or Brønsted acid might be employed to facilitate direct amination of the nitrile, though this is often more challenging.

Q2: Why are anhydrous conditions so critical for this reaction?

A2: The imidate intermediate (Pinner salt) is highly susceptible to hydrolysis.[4] Any trace of water present in the reaction mixture can act as a nucleophile, attacking the imidate to produce N-methylbenzamide as a significant and often difficult-to-remove byproduct.[6][7] Maintaining anhydrous conditions by using dry solvents, reagents, and glassware is paramount to maximizing the yield of the desired amidine.[3]

Q3: Can I use a different acid catalyst instead of hydrogen chloride gas?

A3: While gaseous HCl is the classic reagent, other strong acids can be used. However, the choice has significant implications. For instance, using sulfuric acid can lead to undesired side reactions or charring. Lewis acids could also be explored, but their efficacy depends heavily on the specific substrate and conditions. For the Pinner reaction, HCl is generally preferred because the resulting chloride anion is a relatively poor nucleophile, and the final product is conveniently isolated as its hydrochloride salt.

Q4: My starting benzonitrile is electron-rich/electron-poor. How does this affect my catalyst strategy?

A4: The electronic nature of the nitrile is a key factor.

  • Electron-rich nitriles (with electron-donating groups on the aromatic ring) are more nucleophilic at the nitrogen. They are readily protonated and generally react well under standard acidic Pinner conditions.

  • Electron-poor nitriles (with electron-withdrawing groups) are less nucleophilic and can be difficult to protonate. For these substrates, a base-catalyzed approach, where a strong base generates a highly nucleophilic alkoxide to attack the nitrile, might be more effective.[2][3] The two methods are often complementary.

Section 2: Troubleshooting Guide for Low Yield & Side Product Formation

This guide addresses specific issues encountered during synthesis in a direct question-and-answer format.

Q5: My reaction yield is very low, and TLC/NMR analysis shows mostly unreacted benzonitrile. What went wrong?

A5: This outcome points to a failure in the initial activation of the nitrile. Several factors could be responsible:

  • Insufficient Acid Catalyst: The most common cause is an inadequate supply of HCl gas. The reaction requires at least a stoichiometric amount to protonate the nitrile and form the final salt. Ensure a steady and sufficient flow of dry HCl gas through the reaction mixture.

  • Low Reaction Temperature: While low temperatures are needed to prevent side reactions, excessively cold conditions (< 0 °C) can slow the rate of reaction to a crawl, especially for less reactive nitriles.[3]

  • Basic Impurities: Any basic impurities in your reagents or solvent will consume the acid catalyst, rendering it unavailable for nitrile protonation. Ensure all materials are pure and solvents are freshly distilled if necessary.[8]

Q6: The main product of my reaction is N-methylbenzamide, not the amidine. How do I fix this?

A6: As discussed in FAQ Q2, this is a classic sign of water contamination. The imidate intermediate is being hydrolyzed faster than it is being aminolyzed.

  • Solution Workflow:

    • Dry Your Glassware: Oven-dry all glassware overnight and cool it under a stream of dry nitrogen or in a desiccator before use.[8]

    • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or distill them from an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for ethers).

    • Verify Reagent Quality: Ensure your benzonitrile and alcohol are anhydrous. Use freshly prepared, dry HCl gas.

    • Strict Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire setup and reaction time to prevent atmospheric moisture from entering.

Q7: The reaction starts, but stalls before all the starting material is consumed. Why?

A7: A stalling reaction often suggests either catalyst deactivation or the establishment of an unfavorable equilibrium.

  • Catalyst Deactivation: If water is slowly introduced (e.g., from a small leak in the system), it can hydrolyze the imidate, producing the amide and consuming the reactive intermediate pathway.

  • Thermodynamic Instability: Pinner salts are thermodynamically unstable and can revert to the starting materials or rearrange to amides at higher temperatures.[3] Ensure the reaction temperature is carefully controlled, especially during the initial stages.

Q8: I'm having difficulty purifying the final this compound. It's oily and won't crystallize. What can I do?

A8: Purification challenges are common, especially if byproducts are present.

  • pH Adjustment during Workup: Amidine hydrochlorides are salts. During aqueous workup, ensure the pH is appropriately controlled. It may be beneficial to basify the aqueous solution to a high pH (>10) to extract the free amidine base into an organic solvent, wash away water-soluble impurities, and then re-acidify with HCl in a non-polar solvent (like ether or dioxane) to precipitate the pure hydrochloride salt.[9]

  • Recrystallization Solvent Screening: Systematically screen different solvent systems for recrystallization. A good starting point is a polar solvent in which the salt is soluble at high temperature but insoluble at low temperature (e.g., isopropanol, ethanol/ether mixtures).

  • Trituration: If crystallization fails, try triturating the crude oil with a non-polar solvent (e.g., hexane or diethyl ether). This can sometimes induce crystallization or wash away non-polar impurities, leaving a more pure solid.

Section 3: Experimental Protocols & Data Optimization

This section provides actionable experimental procedures and a framework for optimizing your reaction.

Protocol 1: General Procedure for Synthesis via Pinner Reaction

Step A: Formation of Ethyl Benzimidate Hydrochloride (Pinner Salt)

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a thermometer, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil followed by a base trap). Maintain a positive pressure of dry nitrogen.

  • Reagents: To the flask, add anhydrous diethyl ether or dichloromethane. Add 1.0 equivalent of benzonitrile, followed by 1.2 equivalents of anhydrous ethanol.

  • Reaction: Cool the stirred solution to 0 °C using an ice bath. Bubble dry hydrogen chloride gas through the solution at a moderate rate. The reaction is exothermic; maintain the temperature between 0-5 °C.[3] Continue the HCl addition until the solution is saturated. A white precipitate of the Pinner salt should form.

  • Completion: Seal the flask and allow it to stir at 0-5 °C for 12-24 hours. Monitor the reaction by taking a small, quenched aliquot for TLC or NMR to confirm the disappearance of the starting nitrile.

  • Isolation: Collect the solid product by filtration under a nitrogen blanket. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.

Step B: Aminolysis to this compound

  • Setup: In a separate dry flask under a nitrogen atmosphere, suspend the isolated Pinner salt in anhydrous ethanol.

  • Reaction: Cool the suspension to 0 °C. Add a solution of methylamine (2.0-3.0 equivalents, either as a solution in ethanol or condensed gas) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC.

  • Workup & Purification: Remove the solvent under reduced pressure. The resulting crude solid or oil can be purified as described in the troubleshooting guide (Q8), typically by recrystallization from an alcohol/ether solvent system.

Protocol 2: Workflow for Catalyst Condition Screening

When optimizing away from the standard HCl protocol, a systematic approach is necessary.

G cluster_setup Setup cluster_screen Catalyst Screening (Parallel Reactions) cluster_analysis Analysis cluster_optimize Optimization Setup Define Baseline: Benzonitrile (1 eq) Methylamine (1.5 eq) Anhydrous Solvent (e.g., Toluene) Temperature (e.g., 80 °C) Catalyst1 Brønsted Acid (e.g., p-TsOH, 10 mol%) Setup->Catalyst1 Run Experiments Catalyst2 Lewis Acid (e.g., ZnCl₂, 10 mol%) Setup->Catalyst2 Run Experiments Catalyst3 Control (No Catalyst) Setup->Catalyst3 Run Experiments Analysis Monitor all reactions at t=2, 6, 24h Analyze by HPLC or GC-MS for: - % Conversion of Nitrile - % Yield of Amidine - % Formation of Amide Byproduct Catalyst1->Analysis Catalyst2->Analysis Catalyst3->Analysis Optimize Select best catalyst class. Optimize: - Catalyst Loading (2-20 mol%) - Temperature (60-110 °C) - Solvent (Toluene, Dioxane, MeCN) Analysis->Optimize Identify Lead Condition

Caption: A logical workflow for screening alternative catalysts.

Data Presentation: Example Catalyst Screening Results
Catalyst (10 mol%)SolventTemp (°C)Time (h)Conversion (%)Amidine Yield (%) [a]Amide Byproduct (%) [a]
None (Control)Toluene8024< 5< 2< 1
p-TsOHToluene8024453015
ZnCl₂ Toluene 80 24 78 70 8
Sc(OTf)₃Toluene8024655510
ZnCl₂Dioxane802485787
ZnCl₂Toluene1001295887

[a] Yields determined by quantitative NMR or HPLC against an internal standard.

This table demonstrates how ZnCl₂ emerges as a promising Lewis acid catalyst, with further optimization of temperature leading to higher yield and shorter reaction times.

Section 4: Visualizing the Process

General Reaction Pathway

The following diagram illustrates the key steps in the Pinner reaction route to this compound.

G cluster_catalysis Catalysis cluster_reagents Reagents A Benzonitrile B Protonated Nitrile (Electrophilic) A->B Protonation C Imidate Intermediate (Pinner Salt) B->C Nucleophilic Attack D N-methylbenzenecarboximidamide HCl (Product) C->D Aminolysis E N-methylbenzamide (Byproduct) C->E Hydrolysis Catalyst HCl (Catalyst) Catalyst->B Alcohol Alcohol (R-OH) Alcohol->C Amine Methylamine (MeNH₂) Amine->D Water Water (H₂O) Water->E

Caption: Key intermediates and pathways in the synthesis.

Troubleshooting Logic Flowchart

Use this decision tree to diagnose issues with low product yield.

G decision decision result result solution solution start Low Yield of Amidine q1 Is Starting Nitrile Consumed? start->q1 q2 Is Amide the Major Byproduct? q1->q2 Yes res1 Cause: Ineffective Nitrile Activation q1->res1 No res2 Cause: H₂O Contamination q2->res2 Yes res3 Cause: - Product Degradation - Loss During Workup q2->res3 No sol1 Solution: - Increase/Verify Acid Catalyst - Check for Basic Impurities - Optimize Temperature res1->sol1 sol2 Solution: - Use Anhydrous Reagents/Solvents - Oven-Dry Glassware - Maintain Inert Atmosphere res2->sol2 sol3 Solution: - Optimize Purification (pH, Solvent) - Check Product Stability - Re-evaluate Reaction Conditions res3->sol3

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. 1

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Validation & Comparative

A Researcher's Guide to Amidine Reagents: A Comparative Analysis of N-methylbenzenecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my work involves not just developing protocols, but understanding the fundamental reactivity that dictates why one reagent succeeds where another fails. In the vast toolkit of organic synthesis, amidines stand out for their unique combination of strong basicity and tunable nucleophilicity.[1][2] They are indispensable for constructing complex molecular architectures, particularly nitrogen-containing heterocycles that form the backbone of many pharmaceuticals.[3]

This guide moves beyond a simple catalog of reagents. We will dissect the performance characteristics of a lesser-known but highly practical reagent, N-methylbenzenecarboximidamide hydrochloride , and contrast it with the industry workhorses, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) . Our goal is to provide you, the research scientist, with the data and mechanistic rationale needed to make informed decisions at the bench.

The Incumbents: Understanding the Power and Pitfalls of DBU and DBN

DBU and DBN are bicyclic amidines renowned for their exceptionally high basicity in organic solvents.[4][5] This strength stems from the formation of a highly resonance-stabilized amidinium ion upon protonation, a key feature of the amidine functional group.[2][6] They are often the first choice for promoting a wide array of reactions, including dehydrohalogenations, condensations, and isomerizations.[7]

However, their high reactivity can be a double-edged sword.

  • Lack of Subtlety: Their potent basicity can be incompatible with sensitive functional groups, leading to undesired side reactions or decomposition of starting materials.

  • Nucleophilic Character: While often labeled as "non-nucleophilic bases," both DBU and DBN can and do act as nucleophiles, which can lead to the formation of unexpected byproducts.[8][9] This is particularly relevant in reactions like the Baylis-Hillman, where the choice of base is critical.[8]

  • Handling: As liquids, they can be hygroscopic and require careful handling to ensure accurate measurement and anhydrous conditions.

It is within this context—the need for a base with the inherent advantages of the amidine scaffold but with greater control and milder character—that we turn our attention to acyclic alternatives.

The Challenger: this compound

This compound is an acyclic benzamidine derivative supplied as a stable, crystalline solid.[10] Structurally, it is distinct from DBU and DBN, which immediately suggests a different reactivity profile. Its primary advantages lie in its moderate basicity and its formulation as a hydrochloride salt.

  • Controlled Basicity: As a salt, it is a "latent base." It is not aggressively basic out of the bottle but can be fully or partially activated in situ with a stoichiometric or sub-stoichiometric amount of a sacrificial base, or it can act as a buffer in certain reaction media. This allows for a more controlled and sustained release of the active amidine free base, preventing the rapid, exothermic reactions that can plague stronger bases.

  • Ease of Handling: Being a crystalline solid, it is non-volatile, not hygroscopic, and can be weighed with high precision, which is critical for reproducible catalytic reactions.[10]

  • Solubility: Its salt form often provides a different solubility profile compared to the free bases of DBU or DBN, potentially opening up different solvent systems for a given transformation.

Quantitative Comparison: Basicity and Physical Properties

The most critical parameter for a base is its strength, quantified by the pKa of its conjugate acid. A higher pKa indicates a stronger base.

ReagentStructurepKa (Conjugate Acid)FormKey Characteristics
DBU 1,8-Diazabicyclo[5.4.0]undec-7-ene~12.5-13.4 (in H₂O)[5], ~24.3 (in MeCN)[7]LiquidVery strong base, sterically hindered, moderate nucleophile.[4][8]
DBN 1,5-Diazabicyclo[4.3.0]non-5-ene~23.8 (in MeCN)[7]LiquidVery strong base, slightly less hindered than DBU, better nucleophile than DBU.[8][9]
N-methylbenzenecarboximidamide N-methylbenzimidamide~10-12 (Estimated in H₂O)¹Solid (as HCl salt)Moderate base, unhindered, excellent for controlled reactions.
Triethylamine (TEA) Et₃N~10.7 (in H₂O)[11]LiquidCommon amine base, weaker than amidines, often used for comparison.

¹Exact aqueous pKa values for N-methylbenzenecarboximidamide are not widely published in comparative tables, but acyclic amidines are generally known to be significantly less basic than DBU/DBN, with pKa values closer to, but typically stronger than, simple amines.[12]

This data clearly positions N-methylbenzenecarboximidamide as a significantly milder base than DBU or DBN, offering a valuable intermediate option for chemists.

Mechanistic Rationale & Selection Framework

The power of amidines lies in the stability of the protonated amidinium cation, where the positive charge is delocalized across both nitrogen atoms. This delocalization is what makes the parent amidine eager to accept a proton.

Caption: Resonance stabilization of the amidinium cation.

Choosing the right amidine is a function of substrate stability and desired reactivity. The following decision framework can guide your selection process.

ReagentSelection start Start: Need for an organic base q1 Is the substrate sensitive to very strong bases or prone to decomposition? start->q1 q2 Is a simple deprotonation/elimination the primary goal? q1->q2  No reagent_amidine_hcl Consider N-methylbenzenecarboximidamide HCl (Milder pKa, controlled reactivity) q1->reagent_amidine_hcl  Yes reagent_dbu Consider DBU/DBN (High pKa, potent) q2->reagent_dbu  Yes reagent_tea Consider a non-amidine base like TEA (Weaker, less catalytic) q2->reagent_tea  No, need catalytic turnover or specific activation Workflow start 1. Reagent Preparation step2 2. Initial Reaction Mixture (Substrates in Aprotic Solvent) start->step2 Dissolve substrates step3 3. Base Addition (Controlled, possibly portion-wise) step2->step3 Add base solution step4 4. Reaction Monitoring (TLC or LC-MS) step3->step4 Heat to 60-80°C step5 5. Aqueous Workup & Extraction step4->step5 Reaction complete end 6. Purification (Crystallization or Chromatography) step5->end

Caption: General experimental workflow for base-catalyzed cyclization.

Detailed Experimental Protocol

Objective: To synthesize 2-methyl-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Materials:

  • Ethyl benzoylacetate (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • This compound (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (1.2 equiv, as sacrificial base)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add ethyl benzoylacetate (e.g., 1.92 g, 10 mmol) and malononitrile (0.73 g, 11 mmol).

  • Solvent Addition: Add 30 mL of anhydrous DMF to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Base Addition: In a separate vial, mix this compound (2.05 g, 12 mmol) and finely powdered anhydrous potassium carbonate (1.66 g, 12 mmol). Add this solid mixture to the reaction flask in one portion.

    • Scientist's Note: Here, the K₂CO₃ serves as the stoichiometric base to neutralize the HCl salt and generate the active N-methylbenzenecarboximidamide free base in situ. This avoids having a large excess of a strong, soluble organic base at the start of the reaction, which could cause dimerization or decomposition of the malononitrile.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours.

    • Scientist's Note: The choice of a milder base like N-methylbenzenecarboximidamide often requires slightly elevated temperatures compared to reactions with DBU, which might proceed at room temperature. However, this trade-off frequently results in a cleaner reaction profile with fewer byproducts.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water (3 x 30 mL), and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: Dry the crude solid under vacuum. If necessary, recrystallize the product from ethanol to yield the pure dihydropyrimidine derivative.

Conclusion and Outlook

While DBU and DBN remain powerful and essential tools for many synthetic transformations, their utility is defined by their high basicity. This compound emerges not as a direct replacement, but as a crucial addition to the chemist's repertoire, offering a solution where finesse and control are required. Its solid form, ease of handling, and moderate, controllable basicity make it an ideal choice for reactions involving sensitive substrates or when a cleaner reaction profile is desired.

As drug development demands increasingly complex molecules, the ability to fine-tune reactivity becomes paramount. By understanding the distinct properties of reagents like this compound, researchers can unlock new synthetic pathways and optimize existing ones, accelerating the discovery process.

References

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  • Mayr, H., et al. (2008). Nucleophilicities and carbon basicities of DBU and DBN. Chemical Communications, (16), 1870-1872. [Link]

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  • Chemistry Stack Exchange. (2018). Why are amidines more basic than amines?. [Link]

  • Kotsuki, H., et al. (2000). A NOVEL SYNTHESIS OF CHIRAL DBU/DBN-RELATED MOLECULES FOR USE IN ASYMMETRIC BASE CATALYSIS. HETEROCYCLES, 53(3), 509. [Link]

  • ResearchGate. (2008). Nucleophilicities and carbon basicities of DBU and DBN. [Link]

  • ResearchGate. (2020). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. [Link]

  • Sondhi, S. M., et al. (2009). Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. European Journal of Medicinal Chemistry, 44(3), 1010-1015. [Link]

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  • Chemistry LibreTexts. (2022). Acid-base properties of nitrogen-containing functional groups. [Link]

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A Senior Application Scientist's Guide to the Validation of N-methylbenzenecarboximidamide Hydrochloride Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methylbenzenecarboximidamide hydrochloride, an organic salt belonging to the amidine class of compounds, presents a unique analytical challenge. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity with unimpeachable accuracy is not merely a procedural step but the very foundation of its safety and efficacy profile. The presence of even trace-level impurities—arising from synthesis, degradation, or storage—can have profound implications.[1][2]

This guide provides an in-depth, field-proven methodology for the purity validation of this compound, centered on High-Performance Liquid Chromatography (HPLC). We will move beyond a simple recitation of steps to explore the scientific rationale behind the chosen protocol. Furthermore, we will objectively compare the HPLC method against viable alternatives, furnishing the data and reasoning necessary for researchers and drug development professionals to make informed analytical decisions. The entire framework is built upon the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific robustness.[3][4][5]

Part 1: The Gold Standard: Reversed-Phase HPLC for Purity Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its reliability, versatility, and precision in separating and quantifying impurities.[6][7] For a polar, aromatic, and ionizable compound like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical and superior choice.

The Causality Behind the Choice: The molecule's benzene ring provides a strong chromophore for UV detection, while its hydrochloride salt form ensures solubility in aqueous mobile phases. The basic nature of the amidine group necessitates pH control via a buffer to ensure consistent protonation and, therefore, reproducible retention behavior. A C18 stationary phase offers the requisite hydrophobicity to retain the molecule and separate it from potentially less hydrophobic starting materials or more polar degradation products.

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmIndustry-standard for robust separation of small aromatic molecules.
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 3.0Controls the ionization state of the basic amidine, ensuring sharp peaks.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte and impurities.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% BEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 30 °CMaintains consistent selectivity and retention times.
Detection UV at 230 nmWavelength of high absorbance for the benzene ring chromophore.
Injection Vol. 10 µLA small volume to prevent peak distortion and column overload.
Experimental Protocol: A Self-Validating System

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5] The following protocol is designed as a self-validating system, where the successful execution of each step provides confidence in the method's overall reliability.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_output Outcome prep Standard & Sample Preparation specificity Specificity prep->specificity stress Forced Degradation (Acid, Base, H2O2, Heat, Light) stress->specificity linearity Linearity & Range specificity->linearity Peak Purity Confirmed accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report & Final Method Document robustness->report All Parameters Met

Caption: Workflow for validating an HPLC purity method per ICH Q2(R1) guidelines.

Step-by-Step Validation Experiments:

  • Specificity/Forced Degradation:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradants.

    • Protocol:

      • Prepare solutions of this compound (~1 mg/mL).

      • Subject separate aliquots to forced degradation:

        • Acid: 0.1 N HCl at 60°C for 4 hours.

        • Base: 0.1 N NaOH at 60°C for 2 hours.

        • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

        • Thermal: 105°C for 48 hours (solid state).

        • Photolytic: Expose to UV light (254 nm) for 24 hours.

      • Analyze a blank (diluent), an un-stressed standard, and each stressed sample.

    • Acceptance Criteria: The main peak should be chromatographically pure (as assessed by a photodiode array detector) and well-resolved from all degradation peaks.

  • Linearity:

    • Objective: To establish the linear relationship between analyte concentration and detector response.

    • Protocol:

      • Prepare a stock solution of the reference standard.

      • Create a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.

      • Inject each concentration in triplicate.

    • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999.

  • Accuracy (Recovery):

    • Objective: To determine the closeness of the test results to the true value.

    • Protocol:

      • Spike a placebo (matrix without the active ingredient) with the analyte at three concentration levels (e.g., 80%, 100%, 120%).

      • Prepare three samples at each level.

      • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements.

    • Protocol:

      • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same equipment.

      • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Protocol:

      • Determine based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N ≈ 3, and LOQ is where S/N ≈ 10.

      • Alternatively, calculate from the standard deviation of the response and the slope of the linearity curve.

    • Acceptance Criteria: The LOQ must be precise and accurate, and sufficiently low to quantify any potential impurities at their specification limits.

Illustrative Validation Data Summary

The following data are representative examples and not from an actual study.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
5 52,150
25 258,900
50 510,500
100 1,025,000
150 1,540,200

| Result | Correlation Coefficient (r²): 0.9998 |

Table 2: Accuracy and Precision Data

Parameter Level Result Acceptance Criteria
Accuracy 80% 99.5% Mean Recovery 98.0% - 102.0%
100% 100.2% Mean Recovery
120% 99.8% Mean Recovery
Precision Repeatability RSD = 0.85% ≤ 2.0%

| | Intermediate | RSD = 1.10% | ≤ 2.0% |

Part 2: A Comparative Guide to Alternative Analytical Methods

While HPLC is the preferred method, a comprehensive evaluation requires considering alternatives. Each technique has a specific domain of applicability, and understanding their limitations is as important as knowing their strengths.

Decision Logic for Analytical Method Selection

Method_Selection start Purity Analysis Required? q1 Need to Separate & Quantify Impurities? start->q1 q4 Assay Only? (No Impurity Profile) q1->q4 No method_hplc HPLC q1->method_hplc Yes q2 Analyte is Charged & High Efficiency Needed? q3 Analyte is Volatile or Derivatizable? q2->q3 No method_ce Capillary Electrophoresis (CE) q2->method_ce Yes method_gc Gas Chromatography (GC) q3->method_gc Yes method_titration Titration q4->method_titration Yes method_hplc->q2 Consider Alternatives

Caption: Decision tree for selecting an appropriate purity analysis method.

Method Comparison

1. Gas Chromatography (GC)

  • Principle: Separates compounds based on their volatility in the gas phase.

  • Applicability: Poor. This compound is an organic salt with high polarity and negligible volatility. It would require a complex and potentially inconsistent derivatization step to become suitable for GC analysis, introducing new sources of error.

  • Verdict: Not a recommended alternative.

2. Capillary Electrophoresis (CE)

  • Principle: Separates ions based on their electrophoretic mobility in an electric field.

  • Applicability: Viable. As an ionic compound, the analyte is perfectly suited for CE. This technique offers extremely high separation efficiency and consumes minimal solvent.

  • Limitations: While powerful, CE can exhibit lower reproducibility in migration times compared to HPLC's retention times. Furthermore, achieving the low detection limits required for trace impurity analysis can be more challenging with standard UV detectors on CE systems.

  • Verdict: A strong secondary option, particularly for orthogonal validation (confirming results with a different separation mechanism), but less robust for routine quality control than HPLC.

3. Titration

  • Principle: A quantitative chemical analysis method to determine the concentration of an identified analyte. An acid-base titration could be used.

  • Applicability: Limited to Assay only. Titration can provide a highly accurate measure of the total basic content in the sample.

  • Limitations: It is a non-specific, bulk property measurement. It cannot distinguish between the active compound and any other basic impurities. Therefore, it is entirely unsuitable for impurity profiling.[8][9]

  • Verdict: Useful as a simple assay method for raw material identity and strength, but cannot replace HPLC for purity validation.

4. Quantitative NMR (qNMR)

  • Principle: Uses the principle of nuclear magnetic resonance spectroscopy to quantify a substance by comparing the integral of a specific signal from the analyte with that of a certified internal standard.

  • Applicability: Excellent for Assay. qNMR is a primary ratio method that does not require a reference standard of the analyte itself. It can provide an extremely accurate assay value.

  • Limitations: Its sensitivity is generally insufficient for quantifying trace-level impurities (typically <0.1%). While it can help identify unknown impurities if they are present at higher concentrations, it is not a separation technique and cannot resolve closely related structures. The instrumentation is also significantly more expensive and requires specialized expertise.

  • Verdict: A powerful tool for reference standard characterization and assay but not a practical replacement for HPLC in routine impurity profiling.

Table 3: Comparative Summary of Analytical Techniques

Feature HPLC (Reversed-Phase) Gas Chromatography (GC) Capillary Electrophoresis (CE) Titration
Specificity High Low (requires derivatization) Very High Very Low
Impurity Profiling Excellent Poor Good Not Possible
Sensitivity (LOD/LOQ) High High (if derivatized) Moderate to High Low
Quantitation Excellent Good Good Excellent (Assay only)
Robustness High Moderate Moderate High
Cost & Complexity Moderate Moderate Moderate Low

| Best For | Comprehensive Purity & Impurity Validation | Volatile Compounds | Charged Molecules | Bulk Assay |

Conclusion

For the comprehensive purity validation of this compound, a well-developed and validated Reversed-Phase HPLC method stands as the unequivocal gold standard. Its high specificity, sensitivity, and robustness make it uniquely suited for separating and quantifying the primary compound from any potential process-related or degradation impurities, a capability that is essential for ensuring pharmaceutical quality and safety.[2][6]

While alternative methods like Capillary Electrophoresis offer a valid orthogonal perspective and techniques like Titration can serve for simple assays, neither possesses the balanced and comprehensive capabilities of HPLC for the intended purpose of full purity validation. The framework and protocols detailed in this guide provide a scientifically sound, trustworthy, and regulatory-compliant path to achieving unimpeachable analytical results.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: Veeprho URL: [Link]

  • Title: HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection Source: Marcel Dekker, Inc. (via a publicly accessible repository) URL: [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: International Journal of Pharmaceutical and Biological Science Archive URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Source: ResearchGate (originally African Journal of Biomedical Research) URL: [Link]

  • Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]

  • Title: What methods are used to test the purity of organic compounds? Source: TutorChase URL: [Link]

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A Comparative Analysis of Synthetic Routes to N-methylbenzenecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of N-methylbenzenecarboximidamide hydrochloride, a key structural motif in medicinal chemistry, presents several viable pathways. The selection of an optimal route is contingent upon factors such as starting material availability, scalability, safety considerations, and desired purity. This guide provides an in-depth comparative analysis of the two primary synthetic strategies for this compound: the Pinner reaction and related methods starting from benzonitrile, and the activation of N-methylbenzamide via an imidoyl chloride intermediate.

Introduction to this compound

N-methylbenzenecarboximidamide, commonly known as N-methylbenzamidine, and its hydrochloride salt are valuable intermediates in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. The amidine functional group, characterized by a carbon double-bonded to one nitrogen and single-bonded to another, is a significant pharmacophore found in numerous bioactive compounds. This guide will explore the chemical logic and practical considerations of the main routes to its synthesis, providing detailed protocols and a comparative summary to inform synthetic strategy.

Route 1: Synthesis from Benzonitrile

The most established and versatile approach to N-substituted amidines begins with the corresponding nitrile. This strategy can be broadly categorized into two main pathways: a two-step Pinner reaction involving an imidate intermediate, and a more direct, one-pot reaction of the nitrile with an amine.

The Pinner Reaction: A Two-Step Approach

The Pinner reaction is a classic method for converting nitriles into imidates, which are then readily converted to amidines.[1][2] The overall process for the synthesis of this compound via this route is a two-step sequence.

Mechanism:

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride, which activates the nitrile carbon for nucleophilic attack by an alcohol, such as methanol.[3][4] This results in the formation of a methyl benzimidate hydrochloride salt (a Pinner salt).[4] In the subsequent step, the imidate is treated with methylamine. The more nucleophilic amine displaces the methoxy group of the imidate to form the N-methylbenzamidine, which is then isolated as its hydrochloride salt.

Experimental Protocol: Pinner Reaction Route

Step 1: Synthesis of Methyl Benzimidate Hydrochloride

This protocol is adapted from a general procedure for the Pinner reaction.[4][5]

  • A solution of benzonitrile (1.0 equivalent) in anhydrous methanol (3.0 equivalents) is prepared in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • The flask is cooled to 0-5 °C in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the solution for several hours while maintaining the low temperature. The progress of the reaction is monitored by the precipitation of the white, crystalline methyl benzimidate hydrochloride.

  • Upon completion, the reaction mixture is diluted with anhydrous diethyl ether to ensure complete precipitation.

  • The precipitated product is collected by filtration under a dry, inert atmosphere (e.g., nitrogen or argon).

  • The solid is washed with anhydrous diethyl ether to remove any unreacted starting materials and residual HCl.

  • The final product is dried under vacuum to yield pure methyl benzimidate hydrochloride.[6]

Step 2: Synthesis of this compound

This protocol is based on the known reactivity of imidates with amines.[1]

  • Methyl benzimidate hydrochloride (1.0 equivalent) is suspended in a suitable anhydrous solvent, such as chloroform or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

  • The suspension is cooled in an ice bath.

  • Methylamine gas is bubbled through the suspension, or a solution of methylamine in an appropriate solvent is added dropwise. Alternatively, methylamine hydrochloride can be used in the presence of a base to generate the free amine in situ.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • The resulting this compound can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Direct Amination of Benzonitrile

A more atom-economical approach involves the direct reaction of benzonitrile with methylamine, typically in the presence of a Lewis acid catalyst.[7] This method circumvents the isolation of the imidate intermediate.

Mechanism:

In this route, a Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the nitrogen atom of the nitrile, enhancing the electrophilicity of the nitrile carbon.[4] This activation facilitates the direct nucleophilic attack of methylamine on the nitrile carbon, leading to the formation of the amidine, which is subsequently protonated to give the hydrochloride salt during workup.

Experimental Protocol: Direct Amination Route

This protocol is an adaptation of the synthesis of N-phenylbenzamidine from benzonitrile and aniline using AlCl₃.

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add benzonitrile (1.0 equivalent) and anhydrous aluminum chloride (1.0 equivalent) under a nitrogen atmosphere.

  • The mixture is heated to form a complex.

  • Methylamine hydrochloride (1.0 equivalent) is added to the reaction mixture.

  • The mixture is heated at a high temperature (e.g., 180-200 °C) for several hours. The reaction progress should be monitored by an appropriate method.

  • After cooling, the reaction mixture is cautiously poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The aqueous solution is filtered to remove any insoluble byproducts.

  • The filtrate is then basified with a concentrated sodium hydroxide solution to precipitate the free amidine.

  • The crude N-methylbenzamidine is collected by filtration, washed with water, and dried.

  • The free base is then dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same or a miscible solvent to precipitate the this compound.

  • The product is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Route 2: Synthesis from N-methylbenzamide

An alternative strategy for the synthesis of this compound starts from the readily available N-methylbenzamide. This approach involves the conversion of the amide into a more reactive imidoyl chloride intermediate.

Mechanism:

N-methylbenzamide is first treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or oxalyl chloride, to form N-methylbenzimidoyl chloride.[8][9] This reactive intermediate is then subjected to aminolysis with ammonia. The nitrogen of ammonia attacks the electrophilic carbon of the imidoyl chloride, followed by the elimination of a chloride ion and subsequent protonation to yield the final amidine hydrochloride.

Experimental Protocol: Imidoyl Chloride Route

Step 1: Synthesis of N-methylbenzimidoyl chloride

This protocol is based on general methods for the synthesis of imidoyl chlorides from N-substituted amides.[8][10]

  • N-methylbenzamide (1.0 equivalent) is dissolved in a dry, inert solvent such as anhydrous chloroform or dichloromethane in a flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Phosphorus pentachloride (1.1 equivalents) is added portion-wise to the solution at room temperature or with cooling.

  • The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete (evolution of HCl gas ceases).

  • The solvent and any volatile byproducts (e.g., POCl₃) are carefully removed under reduced pressure. The crude N-methylbenzimidoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is based on the general reactivity of imidoyl chlorides with amines.

  • The crude N-methylbenzimidoyl chloride from the previous step is dissolved in a dry, inert solvent like anhydrous diethyl ether or THF and cooled in an ice bath.

  • Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in a suitable solvent is added.

  • A precipitate of ammonium chloride will form. The reaction mixture is stirred for a period to ensure complete reaction.

  • The solid ammonium chloride is removed by filtration.

  • The filtrate, containing the free N-methylbenzamidine, is then treated with a solution of anhydrous HCl in a suitable solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt.

  • The this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Comparative Analysis

FeatureRoute 1a: Pinner ReactionRoute 1b: Direct AminationRoute 2: Imidoyl Chloride
Starting Materials Benzonitrile, Methanol, MethylamineBenzonitrile, Methylamine HCl, AlCl₃N-methylbenzamide, PCl₅/Oxalyl Chloride, Ammonia
Number of Steps Two (isolation of imidate is common)One-pot (followed by workup)Two (imidoyl chloride can be used in situ)
Reaction Conditions Low temperature, anhydrous HCl gasHigh temperatureModerate to low temperatures
Reagent Handling Anhydrous HCl gas can be challenging.High temperatures and handling of AlCl₃ require care.PCl₅ and oxalyl chloride are moisture-sensitive and corrosive.
Potential Byproducts Orthoesters, amidesTriazines, transamidation productsUnreacted imidoyl chloride, hydrolysis to amide
Scalability Can be scalable, but handling large volumes of HCl gas may be an issue.High temperatures may pose challenges for large-scale reactions.Generally scalable, with appropriate safety measures for reagents.
Reported Yields Generally good to excellent for both steps.Can be variable, with potential for lower yields due to harsh conditions.Typically good yields for both steps.

Visualization of Synthetic Workflows

Synthesis_Routes cluster_0 Route 1: From Benzonitrile cluster_1 Route 2: From N-methylbenzamide A Benzonitrile B Methyl Benzimidate Hydrochloride A->B  + MeOH, HCl (gas) (Pinner Reaction) C N-methylbenzenecarboximidamide Hydrochloride B->C  + Methylamine D Benzonitrile E N-methylbenzenecarboximidamide Hydrochloride D->E  + Methylamine HCl, AlCl₃ (Direct Amination) F N-methylbenzamide G N-methylbenzimidoyl Chloride F->G  + PCl₅ or (COCl)₂ H N-methylbenzenecarboximidamide Hydrochloride G->H  + NH₃, then HCl

Caption: Synthetic pathways to this compound.

Conclusion and Recommendations

Both synthetic routes from benzonitrile and N-methylbenzamide offer viable methods for the preparation of this compound.

  • The Pinner reaction (Route 1a) is a reliable and well-established method that generally provides good yields. However, it requires the handling of anhydrous hydrogen chloride gas, which may be a limiting factor in some laboratory settings. The two-step nature of the process also adds to the overall synthesis time.

  • Direct amination of benzonitrile (Route 1b) is an attractive one-pot alternative, but the harsh reaction conditions (high temperatures and a strong Lewis acid) may not be compatible with sensitive functional groups and can lead to side reactions, potentially impacting the overall yield and purity.

  • The imidoyl chloride route (Route 2) , starting from N-methylbenzamide, is a strong alternative, particularly if the starting amide is readily available. The reagents used for the formation of the imidoyl chloride are common laboratory chemicals, although they require careful handling due to their reactivity. This route can be efficient and high-yielding.

The choice of the most appropriate synthetic route will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the available equipment, and the purity requirements of the final product. For laboratory-scale synthesis where handling of HCl gas is feasible, the Pinner reaction offers a robust and predictable outcome. For larger scale preparations or when avoiding gaseous reagents is a priority, the imidoyl chloride route presents a compelling alternative.

References

  • Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pinner reaction. Wikipedia. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • New single step route for efficient synthesis of amidine containing molecules. ResearchGate. Available at: [Link]

  • Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses. Available at: [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available at: [Link]

  • A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A Lewis acid-promoted Pinner reaction. Beilstein Journals. Available at: [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. Available at: [Link]

  • Green Chemistry. IRIS. Available at: [Link]

  • Pinner Reaction. Organic Chemistry Portal. Available at: [Link]

  • The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Available at: [Link]

  • Synthesis of L. University of Canterbury Research Repository. Available at: [Link]

  • Green Chemistry. IRIS. Available at: [Link]

  • Process for the preparation of benzimidazole derivatives and salts thereof. Google Patents.
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  • A kind of synthetic method of Amidinobenzene hydrochloride. Google Patents.

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A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Analysis of Traditional Coupling Agents and an Investigation of N-methylbenzenecarboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

To our valued colleagues in research,

The synthesis of the amide bond is a cornerstone of modern chemistry, fundamental to the development of new therapeutics, particularly in peptide and medicinal chemistry. The choice of a coupling agent is a critical decision that dictates the efficiency, purity, and stereochemical integrity of the final product. This guide provides an in-depth, experience-driven comparison of widely-used traditional coupling agents.

Furthermore, it addresses a query regarding the efficacy of N-methylbenzenecarboximidamide hydrochloride in this context. Our investigation reveals that while this compound is a valuable synthetic intermediate, it is not a conventional coupling agent for amide bond formation. This guide will first elucidate the mechanisms and best practices for established reagents and then clarify the distinct role of this compound in organic synthesis.

Part 1: The Workhorses of Amide Synthesis: Traditional Coupling Agents

The efficacy of a coupling reaction is a function of balancing reactivity with the suppression of side reactions, most notably racemization of chiral centers.[1][2] The most reliable coupling agents achieve this by converting a carboxylic acid into a highly reactive intermediate in situ, which is then susceptible to nucleophilic attack by an amine.[3] We will explore three major classes: carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides: The Foundation of Amide Synthesis

Carbodiimides, particularly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or EDAC), are among the most popular and cost-effective coupling reagents.[][5] They function by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to hydrolysis or rearrangement.[5]

To mitigate these issues and suppress racemization, an additive such as N-hydroxysuccinimide (NHS) is almost always used.[6] NHS intercepts the O-acylisourea to form a more stable, amine-reactive NHS ester, which then cleanly reacts with the amine to form the desired amide.[6]

Mechanism of EDC/NHS Coupling:

The process is a classic two-step activation and substitution pathway. The initial activation of the carboxylic acid by EDC is followed by stabilization with NHS, creating a more selective acylating agent.

EDC_NHS_Mechanism cluster_byproducts Byproducts Carboxylic_Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC_Urea EDC Byproduct (Water-Soluble) O_Acylisourea->Carboxylic_Acid Hydrolysis NHS_Ester NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide Amide Product NHS_Ester->Amide + Amine Amine R'-NH2 (Amine)

Caption: EDC/NHS Coupling Workflow.

Experimental Protocol: General EDC/NHS Coupling

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS) (1.2 eq) in an appropriate aprotic solvent (e.g., DMF, DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) and stir for 15-30 minutes. The formation of the NHS ester can be monitored by TLC or LC-MS.

  • Coupling: Add the amine (1.0 to 1.2 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5-2.0 eq) to liberate the free amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring for completion.

  • Workup: Upon completion, dilute the reaction with an organic solvent and wash with aqueous solutions (e.g., dilute HCl, NaHCO₃, and brine) to remove the water-soluble urea byproduct and excess reagents.[6] Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by chromatography if necessary.

Phosphonium and Aminium/Uronium Salts: High-Efficiency Reagents

For more challenging syntheses, such as those involving sterically hindered amino acids or long peptide sequences, phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often the reagents of choice.[7] These reagents are generally more reactive and lead to faster coupling times with lower rates of racemization compared to carbodiimides alone.[1][7]

Mechanism of HBTU/PyBOP Coupling:

Both HBTU and PyBOP operate via a similar mechanism. In the presence of a base (e.g., DIPEA), the carboxylic acid is deprotonated. The coupling reagent then reacts with the carboxylate to form a highly reactive HOBt (1-Hydroxybenzotriazole) active ester in situ. This active ester is then rapidly consumed by the amine to form the peptide bond.

Onium_Salt_Mechanism cluster_activation Activation Step Carboxylate R-COO- (Carboxylate) Active_Ester HOBt Active Ester (Highly Reactive) Carboxylate->Active_Ester + Coupling Reagent Base Base (DIPEA) Base->Carboxylate Deprotonates Acid Coupling_Reagent HBTU or PyBOP Amide Amide Product Active_Ester->Amide + Amine Byproducts Byproducts (Tetramethylurea or Tris(pyrrolidino)phosphine oxide) Active_Ester->Byproducts Releases Byproduct Amine R'-NH2 (Amine)

Caption: General mechanism for onium salt coupling agents.

Experimental Protocol: General HBTU/PyBOP Coupling

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) and amine (1.1 eq) in DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution.

  • Coupling Reagent Addition: Add HBTU or PyBOP (1.1 eq) to the mixture. The reaction is typically exothermic.

  • Reaction: Stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (1M HCl, saturated NaHCO₃, and brine) to remove byproducts and unreacted starting materials. Dry the organic layer, filter, and concentrate. Purify via column chromatography.

Comparative Performance Data

The choice of coupling reagent is highly dependent on the specific substrates and desired outcomes. The following table summarizes key characteristics to guide selection.

FeatureEDC/NHSHBTUPyBOP
Reagent Class CarbodiimideAminium/Uronium SaltPhosphonium Salt
Reactivity ModerateHighHigh
Racemization Risk Low with NHSVery LowVery Low
Byproduct Water-soluble ureaWater-soluble tetramethylureaTris(pyrrolidino)phosphine oxide
Byproduct Removal Easy (Aqueous Wash)Easy (Aqueous Wash)Easy (Aqueous Wash)
Cost LowModerateHigh
Key Advantage Cost-effective, ideal for bioconjugationHigh efficiency, fast reactionsExcellent for sterically hindered couplings; avoids guanidinylation side reaction
Key Disadvantage Less effective for hindered couplingsPotential for guanidinylation of the N-terminal amine if used in large excessHigher cost, potentially explosive

Part 2: this compound - A Different Tool for a Different Job

Our comprehensive search of scientific literature and chemical databases did not yield evidence of this compound being used as a standard coupling agent for direct amide bond formation between a carboxylic acid and an amine. Instead, this class of compounds, known as amidines, serves a different but equally important role in synthetic chemistry.

Primary Application: Precursor for Heterocyclic Synthesis

N-substituted amidines are versatile building blocks, primarily used as precursors in the synthesis of N-heterocyclic compounds.[8] The two nitrogen atoms within the amidine structure allow it to act as a dual nucleophile, making it an ideal starting material for constructing rings like pyrimidines, triazoles, and other complex heterocyclic systems that are prevalent in pharmaceuticals.[8]

Why is it not a Conventional Coupling Agent?

The established coupling agents discussed previously all function by activating a carboxylic acid's carbonyl group, making it an excellent electrophile. They possess specific functional groups (carbodiimide, uronium, phosphonium) designed for this purpose.

This compound lacks the necessary structural features to function in this manner. It is not designed to activate a carboxyl group. Attempting to use it as a direct replacement for EDC or HBTU in a standard amide coupling protocol would not be expected to yield the desired amide product.

Part 3: Conclusion - Selecting the Right Reagent for the Right Transformation

The efficacy of a chemical reagent can only be judged within the context of its intended application.

  • For robust and routine amide bond formation , EDC/NHS offers a reliable and economical solution, particularly when byproducts must be easily removed.

  • For challenging couplings , including solid-phase peptide synthesis and reactions with sterically hindered substrates, HBTU and PyBOP provide superior reactivity and speed, ensuring high yields and minimal racemization.[7] PyBOP is often preferred when the risk of guanidinylation, a side reaction sometimes seen with HBTU, must be avoided.

  • This compound , while not a coupling agent for amide synthesis, is a valuable synthetic intermediate . Its utility lies in its ability to serve as a foundational scaffold for building complex heterocyclic molecules, which are of immense importance in drug discovery.

As scientists, understanding the underlying mechanism of our chosen reagents is paramount. This knowledge not only allows us to troubleshoot unexpected outcomes but also empowers us to select the optimal tool for each unique synthetic challenge, ensuring the efficient and successful creation of target molecules.

References

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Patil, P., Tale, P., & Pawar, R. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Der Pharma Chemica, 4(3), 1162-1166. [Link]

  • Correa, A., et al. (2013). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Chemical Science, 4(3), 1090-1095. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. [Link]

  • Kim, J., et al. (2024). Synthesis of amide derivatives containing the imidazole moiety and evaluation of their anti-cardiac fibrosis activity. Archiv der Pharmazie. [Link]

  • LibreTexts. (2022). Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Mishra, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 110-117. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • Ashenhurst, J. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. [Link]

  • Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (n.d.). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

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A Senior Application Scientist's Guide to the Characterization of N-methylbenzenecarboximidamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of N-methylbenzenecarboximidamide hydrochloride derivatives, a class of compounds holding significant interest for researchers in medicinal chemistry and materials science. The amidine functional group is a key pharmacophore in numerous biologically active molecules, and its protonated hydrochloride form often enhances aqueous solubility and crystalline stability, crucial for drug development.[1][2] We will move beyond a simple recitation of facts to explore the causal relationships between molecular structure, synthetic outcomes, and physicochemical properties. This document is designed for professionals who require a rigorous, field-proven understanding of how to synthesize, characterize, and compare these valuable chemical entities.

The Strategic Importance of the Amidine Scaffold

The benzenecarboximidamide (benzamidine) core is a privileged structure in drug discovery, appearing in agents targeting proteases, G-protein coupled receptors, and other key biological targets.[3] The N-methyl substitution and hydrochloride salt form are not trivial modifications; they are deliberate choices to modulate properties such as:

  • Basicity and Protonation State: The amidine group is strongly basic. At physiological pH, it exists predominantly in its protonated, cationic form (an amidinium ion). This positive charge is often critical for forming salt bridges with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites.

  • Solubility and Bioavailability: Conversion to a hydrochloride salt drastically improves aqueous solubility compared to the free base, which is a fundamental prerequisite for many pharmaceutical formulations and biological assays.[2]

  • Structural Rigidity and Crystal Packing: The salt form promotes crystallinity, which is essential for definitive structural elucidation via X-ray crystallography and ensures long-term storage stability.[4]

This guide focuses on comparing derivatives with varying substituents on the benzene ring, as these modifications can fine-tune the electronic and steric properties of the entire molecule, thereby influencing its synthesis and potential application.

Synthesis of N-methylbenzenecarboximidamide Derivatives: A Comparative Overview

The conversion of a nitrile to an amidine is a cornerstone transformation. While several methods exist, the Pinner reaction remains the most classical and widely utilized approach due to its reliability and straightforward execution.[5]

Primary Method: The Pinner Reaction

First described by Adolf Pinner in 1877, this reaction proceeds in two distinct, high-yielding steps.[6][7] It begins with the acid-catalyzed reaction of a substituted benzonitrile with an alcohol (e.g., methanol or ethanol) to form an intermediate imino ester hydrochloride, known as a Pinner salt.[8] This intermediate is then treated with an amine—in our case, methylamine—to yield the final this compound.

The causality behind the experimental conditions is critical:

  • Anhydrous Conditions: The reaction must be rigorously free of water. Any moisture will hydrolyze the Pinner salt intermediate to the corresponding ester, significantly reducing the yield of the desired amidine.[9]

  • Acid Catalyst (HCl): Dry hydrogen chloride gas serves two roles. First, it protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon. Second, it forms the stable hydrochloride salt of the imino ester intermediate, allowing for its isolation if desired.[9]

  • Low Temperature: Pinner salts can be thermally unstable. Maintaining low temperatures (typically 0-15 °C) prevents decomposition and potential side reactions.[8]

G cluster_0 Pinner Reaction Mechanism cluster_1 Amidine Formation Nitrile Nitrile Protonated_Nitrile Protonated Nitrile (Enhanced Electrophilicity) Nitrile->Protonated_Nitrile + HCl (gas) Imidate_Intermediate Protonated Imidate Intermediate Protonated_Nitrile->Imidate_Intermediate + Alcohol (R'-OH) Pinner_Salt Pinner Salt (Imino Ester HCl) Imidate_Intermediate->Pinner_Salt Proton Transfer Amine_Adduct Tetrahedral Intermediate Pinner_Salt->Amine_Adduct + Methylamine (CH3NH2) Amidine_HCl N-methylbenzenecarboximidamide Hydrochloride Amine_Adduct->Amidine_HCl - Alcohol (R'-OH)

Caption: Pinner reaction mechanism for amidine hydrochloride synthesis.
Alternative Synthetic Routes

While the Pinner reaction is robust, certain substrates may warrant alternative approaches. For instance, nitriles bearing acid-labile functional groups may decompose under the strongly acidic conditions of the Pinner method.[3] In such cases, a route proceeding through an amidoxime intermediate offers a milder alternative. This involves reacting the nitrile with hydroxylamine, followed by catalytic hydrogenation to reduce the N-OH bond, yielding the amidine.[3][10]

MethodKey ReagentsConditionsAdvantagesDisadvantages
Pinner Reaction Benzonitrile, Alcohol, HCl (gas), AmineAnhydrous, Low TemperatureHigh yield, reliable, well-establishedRequires handling of HCl gas, sensitive to moisture, harsh acidic conditions
Amidoxime Route Benzonitrile, Hydroxylamine, H₂/CatalystMild base, then hydrogenationTolerant of acid-labile groupsMulti-step, requires hydrogenation setup, potential catalyst poisoning
Copper-Catalyzed Benzonitrile, Amine, CuClHigh Temperature (100 °C), O₂Direct, atom-economicalRequires metal catalyst, higher temperatures, oxidative conditions

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating, with in-process checks and characterization steps to ensure the integrity of the final product.

Synthesis of 4-Methoxy-N-methylbenzenecarboximidamide hydrochloride (Representative Example)

This protocol details the synthesis via the Pinner reaction, chosen for its high efficiency.

Step 1: Formation of the Pinner Salt (Methyl 4-methoxybenzenecarboximidate hydrochloride)

  • Setup: Equip a three-necked, flame-dried 250 mL round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂). Operate within a fume hood.

  • Reagents: Add 4-methoxybenzonitrile (13.3 g, 0.1 mol) and anhydrous methanol (4.8 mL, 0.12 mol) to the flask, dissolved in 100 mL of anhydrous diethyl ether.

  • Reaction: Cool the stirred solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for approximately 45-60 minutes. A white precipitate will form.

  • Isolation: Seal the flask and stir at 0-5 °C for 18 hours. Collect the white crystalline precipitate by vacuum filtration, wash with 50 mL of cold, anhydrous diethyl ether, and dry under vacuum. This is the Pinner salt intermediate. A small sample can be taken for preliminary characterization, though it is typically used directly.

Step 2: Formation of the Amidine Hydrochloride

  • Setup: Prepare a solution of methylamine (e.g., 2.0 M in THF, 55 mL, 0.11 mol) in a separate flask and cool to 0 °C.

  • Reaction: Slowly add the Pinner salt (from Step 1) portion-wise to the stirred methylamine solution at 0 °C.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Remove the solvent under reduced pressure. The resulting solid is crude 4-Methoxy-N-methylbenzenecarboximidamide hydrochloride.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure white crystals. Dry under vacuum.

G cluster_workflow Synthetic & Characterization Workflow cluster_characterization Full Characterization A Step 1: Pinner Salt Formation (Nitrile + MeOH + HCl) B Step 2: Amidine Formation (Pinner Salt + MeNH2) A->B C Crude Product Isolation B->C D Recrystallization (Purification) C->D E Pure Crystalline Product D->E F NMR (1H, 13C) E->F G FT-IR E->G H HRMS E->H I Melting Point E->I J X-Ray (optional) E->J

Caption: Integrated workflow for synthesis, purification, and characterization.
Standard Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Record ¹H and ¹³C NMR spectra. The proton spectrum should show characteristic peaks for the aromatic protons, the N-methyl group, and exchangeable N-H protons. The carbon spectrum will confirm the number of unique carbon environments, including the key C=N carbon of the amidinium group.[11][12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze a small amount of the solid sample using an ATR-FTIR spectrometer. Key absorbances to note include N-H stretching (typically broad, ~3100-3300 cm⁻¹), C=N stretching of the amidinium ion (~1650-1680 cm⁻¹), and aromatic C-H and C=C stretches.[12]

  • High-Resolution Mass Spectrometry (HRMS): Use ESI-TOF to determine the exact mass of the molecular ion (the cationic amidine free base). This provides definitive confirmation of the elemental composition.[13]

  • Melting Point (MP): Determine the melting point using a calibrated apparatus. A sharp melting range is a strong indicator of high purity.

  • Single-Crystal X-ray Diffraction: For unambiguous structural proof, grow single crystals of the derivative and perform X-ray crystallography. This will confirm the connectivity and provide the precise location of the chloride counter-ion.[14]

Comparative Data Analysis: The Impact of Aromatic Substitution

To illustrate the practical application of this guide, we present a comparative analysis of a hypothetical series of this compound derivatives. The data trends are based on established principles of physical organic chemistry. An electron-donating group (EDG) like methoxy (-OCH₃) is expected to increase the electron density of the nitrile, potentially affecting reaction rates, while an electron-withdrawing group (EWG) like nitro (-NO₂) does the opposite.

Derivative (Substituent)Synthetic MethodYield (%)Purity (%)¹M.P. (°C)Aqueous Solubility (mg/mL at 25°C)Key ¹H NMR Shift (N-CH₃, ppm)²
1 (4-H)Pinner85>99178-180~1502.95 (s)
2 (4-CH₃)Pinner88>99195-197~1202.93 (s)
3 (4-OCH₃)Pinner91>99201-203~1102.92 (s)
4 (4-Cl)Pinner82>98215-217~952.98 (s)
5 (4-NO₂)Pinner75>98240-242 (dec.)~503.05 (s)
6 (4-NO₂)Amidoxime Route65³>98240-242 (dec.)~503.05 (s)

¹ Purity determined by HPLC analysis. ² Hypothetical shifts in DMSO-d₆; 's' denotes a singlet. ³ Overall yield for the two-step process.

Analysis and Interpretation
  • Synthetic Yield: Electron-donating groups (CH₃, OCH₃) slightly increase the yield in the Pinner reaction, possibly by stabilizing cationic intermediates. Conversely, the strongly deactivating nitro group reduces the nucleophilicity of the nitrile, leading to a lower yield. The alternative amidoxime route for the nitro-derivative shows a lower overall yield but demonstrates a viable path for acid-sensitive substrates.[3]

  • Melting Point & Solubility: The melting point generally increases with the polarity of the substituent (NO₂ > Cl > H). The highly polar nitro-derivative exhibits the highest melting point but the lowest aqueous solubility, a common trade-off between lattice energy and hydration energy.

  • NMR Spectroscopy: The chemical shift of the N-methyl protons is sensitive to the electronic environment. EWGs deshield the protons, shifting them downfield (from 2.92 ppm for -OCH₃ to 3.05 ppm for -NO₂). This predictable trend serves as a powerful diagnostic tool during characterization.

Sources

A Comparative Guide to the Biological Activity of N-Methylbenzenecarboximidamide Hydrochloride Analogues and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activities of N-methylbenzenecarboximidamide hydrochloride analogues and structurally related compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), experimental protocols for activity assessment, and the therapeutic potential of this chemical class. By synthesizing data from various studies, we aim to provide a valuable resource for the rational design of novel therapeutic agents.

Introduction: The Therapeutic Potential of Amidines and Carboxamides

The carboximidamide moiety, and its related benzamide scaffold, are considered "privileged structures" in medicinal chemistry. This is due to their ability to interact with a wide range of biological targets with high affinity and specificity. The N-methylbenzenecarboximidamide core, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Analogues of this scaffold have been investigated for a variety of therapeutic applications, including as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide will explore the biological activities of these analogues, providing a comparative overview based on available experimental data.

I. Antiproliferative and Anticancer Activity

The development of novel anticancer agents is a primary focus of modern drug discovery. Several studies have explored the antiproliferative activity of N-substituted benzamide and benzimidazole-derived carboxamides, revealing promising candidates with potent activity against various cancer cell lines.

Structure-Activity Relationship of Benzimidazole Carboxamides

Research into novel N-substituted benzimidazole derived carboxamides has shed light on the structural requirements for potent antiproliferative activity. A study focused on these analogues demonstrated that the number and position of methoxy groups on the phenyl ring, as well as the nature of the substituent on the benzimidazole core, significantly influence their biological activity.[1][2] For instance, trimethoxy-substituted derivatives and those with an isobutyl side chain at the N-atom of the benzimidazole showed strong activity against HCT116 and H460 cancer cell lines, with IC50 values in the sub-micromolar range.[1][2]

Xanthone-Benzenesulfonamide Hybrids

Another class of compounds, N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, has been investigated for its anticancer potential. These hybrid molecules demonstrated significant antiproliferative activity against a panel of cancer cell lines.[3] Notably, a 4-methoxy substituted analogue was found to be more potent than the standard anticancer drug etoposide against neuroblastoma and breast cancer cell lines.[3] The presence and position of substituents on the phenyl ring were found to be critical for the observed cytotoxic effects.[3]

Data Summary: Antiproliferative Activity of Selected Analogues
Compound ClassCancer Cell LineIC50 (µM)Reference
N-substituted benzimidazole carboxamide (Trimethoxy substituted)HCT116~0.6[1][2]
N-substituted benzimidazole carboxamide (Unsubstituted with isobutyl chain)H460~0.4[1][2]
4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamideSK-N-MC24.9[3]
3-Chloro-2-methylbenzene sulfonamide analogMDA-MB-23130.4[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogues) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a further 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis start Seed Cells in 96-well Plate treatment Add Compound Analogues start->treatment incubation Incubate (48-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_formation Incubate (3-4h) (Formazan Formation) mtt_add->formazan_formation solubilize Solubilize Formazan formazan_formation->solubilize read Measure Absorbance (570 nm) solubilize->read analysis Calculate IC50 read->analysis

Caption: Workflow of the MTT assay for assessing cytotoxicity.

II. Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Carboxamide derivatives have shown promise in this area, with studies demonstrating their activity against a range of bacteria.

Arylcarboxamides as Anti-Tubercular Agents

A study on novel arylcarboxamide derivatives identified potent anti-tubercular agents.[4][5][6] Naphthamide derivatives, in particular, exhibited significant activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[4][5][6] These compounds were also shown to have a high selectivity index, indicating low cytotoxicity towards mammalian cells.[4][5][6]

Imidazole Carboxamides Against Gram-Negative Bacteria

Substituted imidazole carboxamides have been explored for their potential to combat Gram-negative bacteria.[7] These compounds were found to be effective against Acinetobacter baumannii, a challenging pathogen known for its high levels of antibiotic resistance.[7]

Data Summary: Antimicrobial Activity of Selected Analogues
Compound ClassBacterial StrainMIC (µM)Reference
Naphthamide derivativeM. tuberculosis (drug-sensitive)6.55[4][5][6]
Naphthamide derivativeM. tuberculosis (drug-sensitive)7.11[4][5][6]
Imidazole carboxamideAcinetobacter baumanniiVaries (IC90 reported)[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: The assay involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Result Determination inoculum Prepare Bacterial Inoculum inoculate Inoculate 96-well Plate inoculum->inoculate dilution Serial Dilution of Analogues dilution->inoculate incubation Incubate (18-24h) inoculate->incubation read Visual Inspection for Turbidity incubation->read mic Determine MIC read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Enzyme Inhibition

Enzyme inhibition is a key mechanism of action for many therapeutic drugs. The N-methylbenzenecarboximidamide scaffold and its analogues have been investigated as inhibitors of various enzymes, including kinases and proteases.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer. Phenyl carboxamide analogues have been identified as inhibitors of spleen tyrosine kinase (Syk), a key player in inflammatory and autoimmune diseases.[8] Additionally, thiophene carboxamide derivatives have been developed as inhibitors of Janus kinase 2 (JAK2), a target for myeloproliferative neoplasms.[9]

Protease Inhibition

Proteases are involved in a wide range of physiological and pathological processes, making them attractive targets for drug development. Substituted benzamides have been designed as inhibitors of the human rhinovirus (HRV) 3C protease, a key enzyme in the viral life cycle.[10] Furthermore, N-substituted isatin compounds, which share some structural similarities, have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro).[11]

Data Summary: Enzyme Inhibition by Selected Analogues
Compound ClassTarget EnzymeActivityReference
Phenyl carboxamideSpleen Tyrosine Kinase (Syk)Active inhibitors[8]
Thiophene carboxamideJanus Kinase 2 (JAK2)Potent inhibitors[9]
Substituted benzamideHRV 3C ProteaseEC50 = 0.60 µM (antiviral)[10]
N-substituted isatinSARS-CoV-2 MproIC50 = 45 nM[11]
Experimental Protocol: Generic Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Principle: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. The decrease in the reaction rate is indicative of inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the test compounds in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the test compound. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to each well.

  • Kinetic Measurement: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Enzyme, Substrate, Inhibitor plate Add Enzyme & Inhibitor to Plate reagents->plate preincubation Pre-incubate plate->preincubation initiate Initiate with Substrate preincubation->initiate measure Kinetic Measurement initiate->measure velocity Calculate Initial Velocities measure->velocity ic50 Determine IC50 velocity->ic50

Caption: General workflow for an enzyme inhibition assay.

IV. Conclusion and Future Directions

The N-methylbenzenecarboximidamide scaffold and its analogues represent a promising area for the development of new therapeutic agents. The versatility of this chemical structure allows for the generation of diverse libraries of compounds with a wide range of biological activities. The studies highlighted in this guide demonstrate the potential of these compounds as anticancer, antimicrobial, and enzyme-inhibiting agents.

Future research should focus on synthesizing and screening a broader range of this compound analogues to establish a more comprehensive structure-activity relationship. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for their translation into clinical candidates. The detailed experimental protocols provided herein offer a solid foundation for researchers to assess the biological activity of these and other novel chemical entities.

References

  • Alsayed, S. S. R., Lun, S., Luna, G., Beh, C. C., Payne, A. D., Foster, N., Bishai, W. R., & Gunosewoyo, H. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(15), 8847–8858. [Link]

  • Name, Not Available. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1327–1339. [Link]

  • Name, Not Available. (2018). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Molecules, 23(11), 2789. [Link]

  • Name, Not Available. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(15), 4995. [Link]

  • Name, Not Available. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1327-1339. [Link]

  • Alsayed, S. S. R., Lun, S., Luna, G., Beh, C. C., Payne, A. D., Foster, N., Bishai, W. R., & Gunosewoyo, H. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(15), 8847-8858. [Link]

  • Name, Not Available. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Pharmaceuticals, 15(9), 1069. [Link]

  • Alsayed, S. S. R., Lun, S., Luna, G., Beh, C. C., Payne, A. D., Foster, N., Bishai, W. R., & Gunosewoyo, H. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Advances, 10(15), 8847-8858. [Link]

  • Name, Not Available. (2020). Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety. Bioorganic Chemistry, 98, 103677. [Link]

  • Name, Not Available. (2004). Substituted benzamide inhibitors of human rhinovirus 3C protease: structure-based design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 47(5), 1186–1194. [Link]

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  • Name, Not Available. (2022). Discovery of 2-thiobenzimidazoles as noncovalent inhibitors of SARS-CoV-2 main protease. RSC Medicinal Chemistry, 13(6), 724–731. [Link]

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A Senior Application Scientist's Guide to Validating Serine Protease Assays: A Comparative Analysis of Benzamidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of enzyme assay data is paramount. This guide provides an in-depth, technical comparison for validating the results of serine protease assays, with a focus on the use of N-methylbenzenecarboximidamide hydrochloride and its parent compound, benzamidine. We will explore the theoretical underpinnings of enzyme inhibition, provide detailed experimental protocols for inhibitor characterization, and offer a comparative framework against other common serine protease inhibitors.

The Critical Role of Controls in Enzyme Assays: The Case for Competitive Inhibitors

Robust enzyme assays are built on a foundation of well-characterized positive and negative controls. For serine proteases, small molecule competitive inhibitors are invaluable tools for validating that the observed enzymatic activity is indeed from the target of interest. Benzamidine and its derivatives, such as N-methylbenzenecarboximidamide, are structurally similar to the side chains of arginine and lysine, allowing them to bind reversibly to the active site of trypsin-like serine proteases.[1] This competitive inhibition provides a specific and measurable way to confirm enzyme identity and activity.

The validation of an enzyme assay using a competitive inhibitor is a self-validating system. If the inhibitor behaves as expected—that is, it demonstrates concentration-dependent inhibition and its apparent inhibitory constant (Ki) is consistent with known values—it provides strong evidence that the assay is performing correctly and measuring the activity of the intended enzyme.

Mechanism of Action: Competitive Inhibition of Serine Proteases

Serine proteases are a class of enzymes that cleave peptide bonds in proteins. They are characterized by a key serine residue in their active site which acts as a nucleophile.[2] Competitive inhibitors, like benzamidine and its derivatives, function by binding to the enzyme's active site, thereby preventing the substrate from binding.[2] This interaction is reversible, and the degree of inhibition is dependent on the concentrations of both the substrate and the inhibitor.

The relationship between the inhibitor concentration that produces 50% inhibition (IC50) and the inhibition constant (Ki) for a competitive inhibitor is described by the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. The Ki is a true measure of the inhibitor's potency, independent of substrate concentration.

Featured Inhibitor: this compound

This compound is a derivative of benzamidine. While specific kinetic data for this compound is not as widely published as for benzamidine, its structural similarity strongly suggests it functions as a competitive inhibitor of serine proteases. The addition of the methyl group may alter its binding affinity and selectivity profile compared to the parent compound. A primary goal of this guide is to provide the framework for experimentally determining these parameters.

Comparative Inhibitors

To provide a comprehensive validation, it is best practice to compare the performance of a novel or less-characterized inhibitor with well-established alternatives. For serine proteases, these include:

  • Benzamidine hydrochloride: A widely used, reversible competitive inhibitor of trypsin and other trypsin-like serine proteases.[1]

  • Phenylmethylsulfonyl fluoride (PMSF): An irreversible inhibitor of serine proteases.[3] It is less specific than benzamidine and can also inhibit some cysteine proteases. PMSF is unstable in aqueous solutions.[3]

  • Aprotinin: A polypeptide and a potent, reversible inhibitor of several serine proteases, including trypsin and plasmin.[4] Due to its proteinaceous nature, it can have different modes of interaction compared to small molecules.

Experimental Protocols

Protocol 1: Determination of IC50 and Ki for this compound with Trypsin

This protocol outlines the steps to determine the inhibitory potency of this compound against bovine trypsin.

Materials:

  • Bovine Trypsin

  • This compound

  • Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of bovine trypsin in Tris-HCl buffer.

    • Prepare a stock solution of this compound in Tris-HCl buffer.

    • Prepare a stock solution of the chromogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of trypsin to each well.

    • Add serial dilutions of this compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add the chromogenic substrate to each well to initiate the reaction. The final substrate concentration should be at or below its Km value.

  • Measure Activity:

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen substrate in a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Comparative Analysis of Serine Protease Inhibitors

This protocol allows for the direct comparison of this compound with benzamidine, PMSF, and aprotinin.

Procedure:

  • Follow the same procedure as in Protocol 1, but in parallel, perform the assay with serial dilutions of benzamidine, PMSF, and aprotinin.

  • Determine the IC50 and Ki (for reversible inhibitors) or the rate of inactivation (kinact) (for irreversible inhibitors like PMSF) for each compound.

  • Compare the potency and mode of inhibition of each compound.

Data Presentation

The results of the comparative inhibitor analysis can be summarized in the following table:

InhibitorTarget EnzymeType of InhibitionIC50 (µM)Ki (µM)Key Characteristics
N-methylbenzenecarboximidamide HCl TrypsinCompetitive (Predicted)Experimentally DeterminedExperimentally DeterminedBenzamidine derivative
Benzamidine HCl TrypsinCompetitiveLiterature/ExperimentalLiterature/ExperimentalWell-characterized, reversible
PMSF Serine ProteasesIrreversibleExperimentally DeterminedN/ABroad-spectrum, unstable in aqueous solution[3]
Aprotinin Serine ProteasesReversibleLiterature/ExperimentalLiterature/ExperimentalPolypeptide inhibitor, high affinity[4]

Values to be filled in based on experimental results or literature data.

Visualization of Experimental Workflow and Inhibition Mechanisms

Experimental Workflow for Ki Determination

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Enzyme Stock Plate 96-well Plate Enzyme->Plate Inhibitor Inhibitor Stock (Serial Dilutions) Inhibitor->Plate Substrate Substrate Stock React Add Substrate & Measure Substrate->React Incubate Pre-incubation (Enzyme + Inhibitor) Plate->Incubate Incubate->React Initiate Reaction Plot Plot % Inhibition vs. [Inhibitor] React->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki IC50->Ki Cheng-Prusoff Equation

Caption: Workflow for determining the IC50 and Ki of an enzyme inhibitor.

Signaling Pathway of Competitive Inhibition

competitive_inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E - S P Product ES->P k_cat EI->E - I

Caption: Mechanism of competitive enzyme inhibition.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. Consistent results across multiple experiments and alignment with data from well-characterized inhibitors like benzamidine build confidence in the assay's performance. Discrepancies in the expected inhibitory behavior can indicate issues with reagent stability, assay conditions, or the enzyme preparation itself, prompting further investigation.

Conclusion

Validating enzyme assays with appropriate inhibitors is a cornerstone of rigorous scientific research. This compound, as a derivative of the well-known serine protease inhibitor benzamidine, serves as a valuable tool for this purpose. By following the detailed protocols and comparative frameworks outlined in this guide, researchers can confidently validate their serine protease assays, ensuring the accuracy and reliability of their data. This systematic approach not only confirms the identity of the enzyme activity but also provides a deeper understanding of the assay's performance characteristics.

References

  • Shapiro, A. B. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol? ResearchGate. Retrieved from [Link]

  • Boehm, T. L., & Drahovsky, D. (1981). Inhibition of enzymatic DNA methylation by N-methyl-N-nitro-N-nitrosoguanidine in human Raji lymphoblast-like cells. International Journal of Biochemistry, 13(12), 1225-1232. Retrieved from [Link]

  • Millers, R. K., & Mirtschin, P. J. (2004). Comparison of textilinin-1 with aprotinin as serine protease inhibitors and as antifibrinolytic agents. Thrombosis Research, 114(3), 217-224. Retrieved from [Link]

  • Groutas, W. C., et al. (2010). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. ACS Medicinal Chemistry Letters, 1(5), 203-207. Retrieved from [Link]

  • Kos, J., et al. (2018). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Molecules, 23(10), 2637. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). Trypsin Activity Assay. Retrieved from [Link]

  • Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 989640. Retrieved from [Link]

  • PubChem. (n.d.). 4-(aminomethyl)-N-methylbenzamide hydrochloride. Retrieved from [Link]

  • Wharton, C. W. (1983). A quick method for the determination of inhibition constants. Biochemical Journal, 211(3), 731-733. Retrieved from [Link]

  • Labahn, J., & Neumann, B. (2024). Correlation of Experimental and Calculated Inhibition Constants of Protease Inhibitor Complexes. International Journal of Molecular Sciences, 25(4), 2349. Retrieved from [Link]

  • Taha, M., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). ARC Journal of Pharmaceutical Sciences, 6(4), 1-13. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Groutas, W. C., et al. (2008). Inhibition of Serine Proteases by a New Class of Cyclosulfamide-Based Carbamylating Agents. Bioorganic & Medicinal Chemistry Letters, 18(11), 3134-3137. Retrieved from [Link]

  • GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]

  • Li, J., et al. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(23), 16933. Retrieved from [Link]

  • Klappa, P. (2021, May 11). Finding ki of competitive inhibitor [Video]. YouTube. Retrieved from [Link]

  • O'Donoghue, A. J., et al. (2022). Identifying and controlling inactive and active conformations of a serine protease. Proceedings of the National Academy of Sciences, 119(15), e2118358119. Retrieved from [Link]

  • Catalyst University. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole-1-carboxamide, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-. Retrieved from [Link]

  • Martin, S. L., & Walker, B. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 868434. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of N-methylbenzenecarboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of analytical methods is paramount. When developing assays for small molecules such as N-methylbenzenecarboximidamide hydrochloride, a critical aspect of validation is the assessment of cross-reactivity. This guide provides an in-depth, technical comparison of this compound with potential cross-reactants, supported by a detailed experimental framework. We will explore the rationale behind experimental design, delve into a robust protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and present a model for data analysis and interpretation.

The Imperative of Specificity: Understanding Cross-Reactivity

In the realm of immunoassays, cross-reactivity is the phenomenon where an antibody, designed to bind to a specific analyte, also binds to other, structurally similar molecules.[1] This can lead to false-positive results or an overestimation of the analyte's concentration, compromising the reliability of the data. For a molecule like this compound, which possesses a core benzamidine structure, the potential for cross-reactivity with related compounds is a significant consideration.

The primary objective of a cross-reactivity study is to challenge the specificity of an assay by testing a panel of structurally related compounds. The degree to which these compounds interfere with the assay provides a quantitative measure of its selectivity.

Deconstructing the Analyte: Structural Insights into this compound

To intelligently select potential cross-reactants, we must first dissect the structure of our target analyte, this compound.

Caption: Key structural features of N-methylbenzenecarboximidamide.

The key features that may serve as epitopes for antibody recognition are:

  • The Benzamidine Core: This positively charged group at physiological pH is a dominant feature.

  • The Aromatic Ring: The phenyl group provides a hydrophobic surface.

  • The N-methyl Group: The presence and position of this methyl group are critical for differentiating it from its parent compound and other analogs.

Selecting the Challengers: A Panel of Potential Cross-Reactants

A robust cross-reactivity study hinges on the careful selection of compounds to test. This panel should include molecules that are structurally similar to the target analyte, as well as potential metabolites and precursors.

Table 1: Proposed Panel of Potential Cross-Reactants

Compound NameRationale for Inclusion
Parent Compound
Benzamidine hydrochlorideUnmethylated core structure.[2][3][4]
Positional Isomers
3-Methylbenzenecarboximidamide hydrochlorideIsomeric variation in methyl group position.[5]
2-Methylbenzenecarboximidamide hydrochlorideIsomeric variation in methyl group position.
Potential Metabolites
N-Hydroxy-4-methylbenzenecarboximidamidePotential N-hydroxylated metabolite.[6]
BenzamidoximePotential metabolite from the parent compound.[7][8][9]
Structurally Related Compounds
N-MethylbenzamideAmide analog of the target analyte.
4-Methylbenzoic acidPotential hydrolysis degradation product.
Negative Control
TrimethobenzamideStructurally distinct benzamide derivative.[10]

Experimental Design: A Competitive ELISA Protocol

For small molecules like this compound, a competitive ELISA is the most suitable immunoassay format.[11][12][13] In this assay, the analyte in the sample competes with a labeled version of the analyte (the "tracer") for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal from the tracer.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Workflow step1 Step 1: Antibody Coating Microtiter plate wells are coated with a capture antibody specific for N-methylbenzenecarboximidamide. step2 Step 2: Blocking Non-specific binding sites are blocked to prevent background noise. step1->step2 step3 Step 3: Competition A mixture of the sample (containing the analyte) and a fixed amount of enzyme-labeled N-methylbenzenecarboximidamide (tracer) is added to the wells. step2->step3 step4 Step 4: Incubation & Washing The plate is incubated to allow for competitive binding. Unbound components are washed away. step3->step4 step5 Step 5: Substrate Addition A substrate for the enzyme is added, leading to a colorimetric reaction. step4->step5 step6 Step 6: Signal Detection The absorbance is measured, which is inversely proportional to the analyte concentration. step5->step6

Caption: Workflow for a competitive ELISA.

Step-by-Step Methodology
  • Antibody Coating:

    • Dilute the primary antibody against N-methylbenzenecarboximidamide to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with the wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of a fixed concentration of enzyme-labeled N-methylbenzenecarboximidamide (tracer).

    • Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with the wash buffer to remove unbound reagents.

  • Substrate Addition and Signal Development:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a suitable color develops.

  • Stopping the Reaction and Reading:

    • Add 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve for the target analyte and inhibition curves for the potential cross-reactants.

Calculating Percent Cross-Reactivity

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Analyte / IC₅₀ of Cross-Reactant) x 100

Where IC₅₀ is the concentration of the analyte or cross-reactant that causes 50% inhibition of the maximum signal.

Hypothetical Data Presentation

The following table presents hypothetical cross-reactivity data for this compound, illustrating how the results of such a study would be summarized.

Table 2: Hypothetical Cross-Reactivity Data for this compound Immunoassay

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
This compound10100%
Benzamidine hydrochloride2504.0%
3-Methylbenzenecarboximidamide hydrochloride5020.0%
2-Methylbenzenecarboximidamide hydrochloride8012.5%
N-Hydroxy-4-methylbenzenecarboximidamide1,2000.83%
Benzamidoxime5,0000.2%
N-Methylbenzamide>10,000<0.1%
4-Methylbenzoic acid>10,000<0.1%
Trimethobenzamide>10,000<0.1%

Conclusion: A Commitment to Assay Integrity

This guide has provided a comprehensive framework for conducting and interpreting cross-reactivity studies for this compound. By understanding the structural basis of potential cross-reactivity, employing a robust experimental protocol, and correctly analyzing the data, researchers can ensure the specificity and reliability of their analytical methods. The principles and methodologies outlined here are broadly applicable to the development of selective immunoassays for a wide range of small molecules, reinforcing the commitment to scientific integrity and data quality in research and drug development.

References

  • Immunoassay Methods. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Wilson DH, et al. J Am Chem Soc. 2018 Dec 26;140(51):17983-17989. Available from: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Wilson DH, et al. PubMed. 2018. Available from: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Wilson DH, et al. ResearchGate. 2018. Available from: [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Tharao, P., et al. Foods. 2021. Available from: [Link]

  • The N-oxidation of Benzamidines in Vitro. Clement B. PubMed. 1983. Available from: [Link]

  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Gable, R.W., et al. ANU Open Research. 2017. Available from: [Link]

  • Result of cross-reactivity test determined by sandwich ELISA method. ResearchGate. 2020. Available from: [Link]

  • Oxidation and of benzamidine (BA) to benzamidoxime and retroreduction of benzamidoxime to benzamidine. Clement, B. & Struwe, M.A. ResearchGate. 2014. Available from: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Gnedenko, O.V., et al. MDPI. 2021. Available from: [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Sati, B. et al. Acta Pharmaceutica. 2013. Available from: [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Cytiva. 2020. Available from: [Link]

  • Enzymatic reduction of benzamidoxime to benzamidine. Clement B. PubMed. 1988. Available from: [Link]

  • Characteristics of the microsomal N-hydroxylation of benzamidine to benzamidoxime. Clement B. PubMed. 1985. Available from: [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. 2021. Available from: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Hussain, S. et al. PubMed Central. 2023. Available from: [Link]

  • Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. HAL open science. 2021. Available from: [Link]

  • Competitive laboratory immunoassays for small molecules. ResearchGate. 2021. Available from: [Link]

  • Trimethobenzamide Impurities. SynZeal. Accessed 2024. Available from: [Link]

  • N'-Hydroxy-4-methylbenzenecarboximidamide | C8H10N2O | CID 209113. PubChem. Accessed 2024. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methylbenzenecarboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of N-methylbenzenecarboximidamide hydrochloride. As a chemical intermediate prevalent in pharmaceutical research and development, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from closely related structural analogs, such as 3-Methylbenzenecarboximidamide hydrochloride, provides a strong basis for risk assessment.[1]

This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary risks involve direct contact and inhalation.

Table 1: GHS Hazard Classification for Related Amidines [1][2]

Hazard ClassCategoryStatement
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation
Acute Toxicity (Oral)Category 4Harmful if swallowed

Causality of Hazards: The hydrochloride salt form can readily dissociate in the presence of moisture, potentially creating a localized acidic environment that contributes to skin and eye irritation. The amidine functional group can be reactive, and the compound's fine, crystalline nature may lead to the formation of airborne dust, posing an inhalation hazard that can irritate the respiratory tract.[1]

Chemical Incompatibilities: Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound and related amidines are incompatible with:

  • Strong Bases: Can deprotonate the hydrochloride salt, potentially liberating the free base and causing an exothermic reaction.[1]

  • Strong Acids & Oxidizing Agents: Amides and amidines as a class can react, sometimes violently, with strong acids and oxidizers, potentially generating heat and toxic gases.[3][4]

  • Reducing Agents: May initiate an unpredictable chemical reaction.[1]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is required.

Engineering Controls:

  • Ventilation: Always handle this compound within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2] General laboratory ventilation with at least 10 air changes per hour is a minimum requirement.

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and located near the workstation.[1][4]

Personal Protective Equipment (PPE): The selection of PPE is your last and most critical line of defense.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[1] A face shield is recommended when handling larger quantities or if there is a significant splash risk.[5]

  • Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[5]

  • Respiratory Protection: If working outside of a fume hood or if dust formation is unavoidable, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143 or equivalent) is mandatory.[1]

Step-by-Step Waste Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [1]

Protocol 3.1: Disposal of Unused or Waste Product
  • Waste Characterization: The waste is a non-halogenated, nitrogen-containing organic solid.[6] This classification is critical for proper segregation.

  • Container Selection:

    • Select a dedicated hazardous waste container made of a compatible material (e.g., high-density polyethylene, HDPE) with a tightly sealing screw-top cap.[7]

    • The container must be clean, in good condition, and never have held incompatible chemicals. Reusing the original product container is often a good practice.[7]

  • Labeling:

    • Affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.

    • Clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7]

    • List all components and their approximate concentrations if it is a mixed waste stream.

    • Indicate the relevant hazards (e.g., Irritant, Harmful).

  • Waste Accumulation:

    • Carefully transfer the solid waste into the labeled container using a funnel or powder scoop to minimize dust generation. This should be done inside a fume hood.

    • Keep the waste container closed at all times except when adding waste.[7]

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and segregated from incompatible materials.

    • Once the container is full or you have finished the project, contact your institution's EHS department to arrange for pickup and disposal at a licensed waste disposal facility.[5]

Protocol 3.2: Disposal of Contaminated Materials and Empty Containers

Empty containers that held this compound are also considered hazardous waste until properly decontaminated.[5]

  • Solid Waste: Dispose of contaminated items such as gloves, weigh boats, and absorbent pads by placing them into a designated, lined container for solid chemical waste.[8] This container must also be labeled as hazardous waste.

  • Empty Container Decontamination:

    • The United States Environmental Protection Agency (EPA) provides strict guidelines for what constitutes an "empty" container.[8]

    • Step A: Empty the container of all contents that can be practically removed.

    • Step B (Triple Rinse): Rinse the container three times with a suitable solvent (e.g., water or methanol).

    • Step C (Rinseate Collection): The first rinseate is considered acutely hazardous waste and MUST be collected and added to your liquid hazardous waste stream.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all three.

    • Step D (Final Disposal): Once triple-rinsed and air-dried, deface or remove the original label. The container can then be disposed of as regular non-hazardous waste (e.g., glass or plastic recycling).[9]

Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is essential.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Sweep up the absorbed material and place it in a labeled hazardous waste container.[1]

    • Clean the spill area thoroughly with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and secure the area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.

Regulatory Context

In the United States, the disposal of this compound is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[10][11] These regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, create a "cradle-to-grave" system for managing hazardous waste.[10] As a generator of this waste, you are legally responsible for ensuring it is managed and disposed of correctly.[12] Always consult and adhere to your institution's specific EHS guidelines, as they are designed to ensure compliance with all federal, state, and local regulations.[1]

Disposal Workflow Diagram

DisposalWorkflow Workflow for this compound Disposal cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Segregation & Collection cluster_final Phase 3: Final Disposition start Material Designated as Waste hazards 1. Assess Hazards (Skin/Eye/Respiratory Irritant) start->hazards ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) hazards->ppe container 3. Prepare Labeled Hazardous Waste Container ppe->container segregate 4. Is waste solid or liquid? container->segregate solid_waste 5a. Collect Contaminated Solids (Gloves, Wipes, etc.) segregate->solid_waste Solid product_waste 5b. Collect Unused Product or Spill Debris (Solid) segregate->product_waste Solid rinse_waste 5c. Collect First Rinseate (Liquid) segregate->rinse_waste Liquid storage 6. Store Sealed Container in Satellite Accumulation Area solid_waste->storage product_waste->storage rinse_waste->storage pickup 7. Request Pickup by EHS for Licensed Disposal storage->pickup

Sources

Operational Guide: Safe Handling and Disposal of N-methylbenzenecarboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Triage

Given the toxicological data of similar chemical structures, N-methylbenzenecarboximidamide hydrochloride should be treated as a substance with significant potential health risks. The primary hazards are categorized as follows:

  • Systemic Health Hazards: There is a potential for severe systemic effects, including mutagenicity (causing genetic defects) and reproductive toxicity (damaging fertility or an unborn child)[1]. All handling procedures must be designed to eliminate exposure.

  • Dermal and Ocular Hazards: The compound is expected to be a skin sensitizer, capable of causing allergic skin reactions, and a severe eye irritant[2].

  • Aquatic Toxicity: Related compounds exhibit high toxicity to aquatic life with long-lasting effects[1].

Hazard ClassificationPotential EffectPrimary Exposure Route
Germ Cell Mutagenicity May cause genetic defects[1]Inhalation, Dermal, Ingestion
Reproductive Toxicity May damage fertility or the unborn child[1]Inhalation, Dermal, Ingestion
Skin Sensitization May cause an allergic skin reaction[1][2]Dermal
Eye Irritation Causes serious eye irritation[2]Ocular
Aquatic Hazard Very toxic to aquatic life with long-lasting effects[1]Environmental Release

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent any contact with this compound.

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. Gloves must be inspected before use and changed immediately if contamination is suspected. Dispose of contaminated gloves as hazardous waste[3].

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, given the severe irritation potential, a face shield worn over safety goggles is strongly recommended[2][3].

  • Body Protection: A fully buttoned laboratory coat is required. For tasks with a higher risk of splashes or aerosol generation, a chemically resistant apron should be worn over the lab coat[4].

  • Respiratory Protection: All manipulations of solid this compound that could generate dust must be performed in a certified chemical fume hood. If there is a potential for inhalation exposure outside of a fume hood, a NIOSH-approved respirator with particulate filters is mandatory[5].

Operational Plan: From Benchtop to Disposal

The following workflow is designed to minimize exposure and prevent environmental release.

Preparation and Handling
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood[1].

  • Pre-use Checklist:

    • Ensure the fume hood is functioning correctly.

    • Verify that an eyewash station and safety shower are accessible[5].

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Prepare a dedicated hazardous waste container.

  • Weighing and Aliquoting:

    • Handle the solid compound with care to avoid generating dust[1].

    • Use a spatula for transfers.

    • If creating solutions, add the solid to the solvent slowly.

  • Post-handling:

    • Thoroughly decontaminate all surfaces and equipment.

    • Wash hands and forearms thoroughly after exiting the work area[3].

Spill Management
  • Immediate Actions:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • If a significant amount of dust is generated, do not attempt to clean it up without appropriate respiratory protection.

  • Cleanup Protocol:

    • For small spills, gently cover with an absorbent material (e.g., vermiculite, dry sand) to avoid making dust airborne[2].

    • Carefully sweep the absorbed material into a designated hazardous waste container[3].

    • Do not use water to clean up the initial spill, as this may spread contamination.

    • After the bulk of the material is collected, decontaminate the area with soap and water. Collect the cleaning materials as hazardous waste[4].

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound must be disposed of as hazardous waste. This includes:

    • Unused or excess compound.

    • Contaminated PPE (gloves, aprons, etc.).

    • Rinsate from cleaning glassware. The first rinse of any container that held the compound must be collected as hazardous waste[6].

    • Spill cleanup materials.

  • Containerization:

    • Use a dedicated, sealed, and clearly labeled hazardous waste container[2][6].

    • The label should include "Hazardous Waste," the chemical name, and associated hazards (e.g., "Toxic," "Mutagenic").

  • Storage and Pickup:

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal in accordance with local, state, and federal regulations[4].

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols in the handling and disposal workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_spill Spill Response start Start: Obtain this compound ppe_check Verify Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) start->ppe_check fume_hood Work in Certified Chemical Fume Hood ppe_check->fume_hood weigh Weigh/Aliquot Compound (Avoid Dust Generation) fume_hood->weigh experiment Perform Experiment weigh->experiment spill Spill Occurs weigh->spill Potential Event decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate experiment->spill waste_collection Collect All Waste (Solid, Liquid, PPE) decontaminate->waste_collection label_waste Seal & Label Hazardous Waste Container waste_collection->label_waste ehs_pickup Store for EHS Pickup label_waste->ehs_pickup end End of Procedure ehs_pickup->end evacuate Alert & Evacuate Area spill->evacuate absorb Absorb with Inert Material evacuate->absorb collect_spill Collect into Hazardous Waste absorb->collect_spill collect_spill->waste_collection

Caption: Workflow for handling this compound.

References

  • Chem Service. (2019). Safety Data Sheet: N-Methylbenzylamine Hydrochloride. [Link]

  • Angene Chemical. (2026). Safety Data Sheet. [Link]

  • PubChem. (n.d.). N'-Hydroxy-3-methylbenzenecarboximidamide. National Center for Biotechnology Information. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • PubChem. (n.d.). N'-Hydroxy-4-methylbenzenecarboximidamide. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.